2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-18-11-3-2-9(8-10(11)12(14)15)20(16,17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQQDWZRROHWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168890-59-3 | |
| Record name | 2-Methoxy-5-(4-morpholinylsulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168890-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 168890-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
This document provides an in-depth technical guide for the multi-step synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No: 168890-59-3)[1][2]. This compound serves as a valuable building block in medicinal chemistry and drug development. The synthetic strategy detailed herein is built upon established, high-yield chemical transformations, emphasizing experimental causality, procedural robustness, and safety.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis begins with a retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The target structure contains three key functionalities on a benzene ring: a carboxylic acid, a methoxy ether, and a morpholine sulfonamide.
The morpholine sulfonamide is most reliably formed via the reaction of a sulfonyl chloride with morpholine. This disconnection is a cornerstone of sulfonamide synthesis due to its high efficiency and predictable outcome. The carboxylic acid is a robust functional group, but it is prudent to protect it as an ester during the harsh conditions of chlorosulfonation to prevent side reactions. This leads to a key intermediate, a methyl 2-methoxy-5-(chlorosulfonyl)benzoate. This intermediate, in turn, can be synthesized via electrophilic chlorosulfonation of methyl 2-methoxybenzoate. The para-position to the activating methoxy group is the electronically favored and sterically accessible site for this substitution. Finally, methyl 2-methoxybenzoate is easily prepared from the inexpensive and widely available starting material, methyl salicylate.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: The Forward Synthesis Pathway
The forward synthesis is a four-step process commencing with methyl salicylate. Each step is chosen for its reliability, high yield, and scalability, reflecting principles proven in industrial chemical synthesis.[3][4]
Caption: Overall workflow for the synthesis pathway.
Part 3: Detailed Experimental Protocols
The following protocols are derived from optimized procedures for analogous transformations and represent a robust pathway to the target compound.[3][4][5]
Step 1: Synthesis of Methyl 2-methoxybenzoate (Etherification)
-
Rationale: The acidic phenolic proton of methyl salicylate is removed by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. Protecting the phenol as a methyl ether prevents it from reacting in the subsequent chlorosulfonation step.
-
Protocol:
-
To a stirred solution of methyl salicylate (1.0 eq) and a suitable solvent like acetone or THF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Carefully add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by vacuum distillation to obtain pure methyl 2-methoxybenzoate as a colorless oil.
-
Step 2: Synthesis of Methyl 2-methoxy-5-(chlorosulfonyl)benzoate (Chlorosulfonation)
-
Rationale: This is an electrophilic aromatic substitution. The electron-donating methoxy group strongly activates the aromatic ring, directing the bulky chlorosulfonyl group (-SO₂Cl) primarily to the less sterically hindered para-position (C5). Chlorosulfonic acid serves as both the reagent and the solvent. An excess is used to drive the reaction to completion.[4]
-
Protocol:
-
In a flask equipped with a dropping funnel and a gas outlet to a scrubber (to neutralize evolving HCl gas), cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath. Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive.
-
Add methyl 2-methoxybenzoate (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Very carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Filter the resulting white solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, is typically used in the next step without further purification.
-
Step 3: Synthesis of Methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate (Sulfonamide Formation)
-
Rationale: The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction displaces the chloride ion, forming the stable sulfonamide bond. A base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction.[6]
-
Protocol:
-
Dissolve methyl 2-methoxy-5-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or THF.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Add morpholine (1.2 eq) dropwise, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like ethanol/water to yield methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate as a white solid.
-
Step 4: Synthesis of this compound (Hydrolysis)
-
Rationale: The final step is a saponification of the methyl ester to the corresponding carboxylate salt using a strong base, followed by acidification to yield the final carboxylic acid. This is a standard and high-yielding transformation.[5]
-
Protocol:
-
Suspend methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate (1.0 eq) in a 5% aqueous solution of sodium hydroxide (5-10 eq).
-
Heat the mixture to 40-50 °C and stir for 4-10 hours until the reaction is complete (a clear solution should form).[5]
-
Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of 5% hydrochloric acid.[5]
-
The final product will precipitate as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure this compound.
-
Part 4: Data Presentation
The following table summarizes the expected yields for each step, based on optimized, analogous procedures reported in the literature. Actual yields may vary based on experimental conditions and scale.
| Step | Transformation | Reagents | Reported Yield (Analogous) | Reference |
| 1 | Etherification | (CH₃)₂SO₄, K₂CO₃ | ~92% | [4] |
| 2 | Chlorosulfonation | ClSO₃H | ~95% | [4] |
| 3 | Sulfonamide Formation | Morpholine, Et₃N | >85% (Typical) | N/A |
| 4 | Ester Hydrolysis | NaOH, HCl | >80% | [5] |
| - | Overall Yield | - | ~60% | - |
Part 5: References
-
Eureka | Patsnap. (n.d.). Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from
-
Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Retrieved from
-
Google Patents. (n.d.). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid. Retrieved from
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from
-
Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from
-
Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from
-
Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate. Retrieved from
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]
-
Matrix Scientific. (n.d.). 2-Methoxy-5-morpholin-4-yl-benzoic acid. Retrieved from
-
Biosynth. (n.d.). 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid. Retrieved from
-
Le Bozec, G., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from __
Sources
- 1. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. calpaclab.com [calpaclab.com]
- 3. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
"2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" chemical properties
An In-Depth Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound featuring a benzoic acid core, a methoxy group, and a morpholine sulfonyl moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide linkage is a classic pharmacophore present in a wide array of therapeutic agents, while the morpholine ring is frequently incorporated to enhance solubility, metabolic stability, and target engagement. Its classification as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs).[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical methodologies, and potential applications, grounded in established chemical principles and data from analogous structures.
Chemical Identity and Core Properties
Correctly identifying a chemical entity is the foundational step for all subsequent research and development. This section details the key identifiers and fundamental physicochemical properties of this compound.
Structure and Nomenclature
The molecule's structure is defined by a central benzene ring substituted at positions 1, 2, and 5.
Caption: Chemical Structure of the Topic Compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid | N/A |
| CAS Number | 168890-59-3 | [1][2][3] |
| Molecular Formula | C12H15NO6S | [1][3][4] |
| Molecular Weight | 301.32 g/mol | [3][4] |
| Synonyms | 2-Methoxy-5-(morpholinosulfonyl)benzoic acid |[2] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below are predicted values, which serve as a valuable baseline for experimental design.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
|---|---|---|
| Boiling Point | 517.5 ± 60.0 °C | [2][4] |
| Density | 1.418 ± 0.06 g/cm³ | [2][4] |
| pKa | 3.70 ± 0.10 | [2][4] |
| Storage | Room temperature |[1] |
Synthesis and Purification
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be proposed based on well-established transformations of analogous compounds.[5][6][7][8] The most direct approach involves the chlorosulfonation of 2-methoxybenzoic acid followed by amidation with morpholine.
Proposed Synthetic Pathway
The two-step synthesis provides a modular and efficient route to the target compound.
Caption: Proposed two-step synthesis pathway.
Experimental Protocol: Synthesis
This protocol is a generalized procedure. Researchers should perform initial reactions on a small scale to optimize conditions such as temperature, reaction time, and stoichiometry.
Step 1: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic acid
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HCl gas).
-
Reaction: Add 2-methoxybenzoic acid (1.0 eq) to the flask and cool it to 0-5 °C in an ice bath.
-
Addition: Slowly add chlorosulfonic acid (5-8 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.[6] The use of a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 6-9 hours to ensure complete conversion.[6]
-
Workup: Carefully pour the reaction mixture onto crushed ice. This step hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a separate flask, dissolve the crude 2-methoxy-5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF).
-
Addition of Amine: Add morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution. The base is crucial for scavenging the HCl generated during the reaction, preventing protonation of the morpholine and promoting the forward reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification
Purification is essential to remove unreacted starting materials and byproducts.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Purity Assessment: Confirm the purity of the final compound using High-Performance Liquid Chromatography (HPLC) and determine its melting point. A sharp melting point is indicative of high purity.
Analytical Characterization
Thorough characterization is required to confirm the structure and purity of the synthesized compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 168890-59-3 [amp.chemicalbook.com]
- 3. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound | 168890-59-3 [m.chemicalbook.com]
- 5. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 7. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid, a key chemical intermediate in medicinal chemistry. The document details the molecule's fundamental physicochemical properties, offers a plausible and detailed synthetic protocol, and explores its strategic application as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.
Core Physicochemical Properties and Identifiers
This compound is a substituted aromatic compound characterized by a benzoic acid core functionalized with methoxy and morpholine sulfonyl groups. These features impart specific chemical properties that are highly valuable for its role as a molecular scaffold. The primary identifiers and computed physical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-Methoxy-5-(morpholine-4-sulfonyl)benzoic acid | N/A |
| Synonyms | 2-Methoxy-5-(morpholinosulfonyl)benzoic acid | [1] |
| CAS Number | 168890-59-3 | [1][2][3] |
| Molecular Formula | C12H15NO6S | [2][3] |
| Molecular Weight | 301.316 g/mol (301.3 g/mol rounded) | [2][3] |
| Predicted pKa | 3.70 ± 0.10 | [1][4] |
| Predicted Boiling Point | 517.5 ± 60.0 °C | [1][4] |
| Predicted Density | 1.418 ± 0.06 g/cm³ | [1][4] |
| Product Family | Protein Degrader Building Blocks | [3] |
Structural Analysis and Functional Group Contributions
The chemical architecture of this compound is central to its utility. The arrangement of its functional groups dictates its reactivity, solubility, and potential for biological interactions.
-
Benzoic Acid Group: The carboxylic acid moiety is the primary site for synthetic elaboration. Its acidic proton (predicted pKa ≈ 3.70) allows for salt formation, while the carboxyl group itself is a versatile handle for forming amide, ester, or other covalent linkages, which is essential for its role as a building block.
-
Methoxy Group: Positioned ortho to the carboxylic acid, the methoxy group influences the electronic properties and conformation of the benzoic acid. It can participate in intramolecular hydrogen bonding and sterically direct reactions at the adjacent carboxyl group.
-
Morpholine Sulfonyl Group: This bulky, polar group significantly impacts the molecule's physicochemical profile. The morpholine ring is a common motif in medicinal chemistry used to enhance aqueous solubility and introduce a favorable pharmacokinetic profile. The sulfonamide linkage is metabolically stable and acts as a strong hydrogen bond acceptor.
Proposed Synthesis and Purification Protocol
While multiple routes may exist, a chemically sound and efficient synthesis can be proposed based on established organic chemistry principles, such as the reaction between a sulfonyl chloride and an amine. The following protocol outlines a self-validating system for producing high-purity this compound.
Experimental Workflow
Sources
The Emergence of Benzamide-Based Scaffolds: A Technical Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which hijack the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase-recruiting ligand, with derivatives of thalidomide, known as immunomodulatory imide drugs (IMiDs), being the most prevalent recruiters of the Cereblon (CRBN) E3 ligase. However, the inherent instability and off-target effects of IMiDs have spurred the development of novel CRBN binders. This technical guide focuses on a promising new class of non-phthalimide CRBN ligands: benzamide-type derivatives, exemplified by 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid . We will delve into the scientific rationale for exploring such scaffolds, provide detailed methodologies for their synthesis and incorporation into PROTACs, and outline the comprehensive suite of assays required to validate their efficacy as protein degrader building blocks. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to leverage this innovative class of molecules in their drug discovery endeavors.
Introduction: The Quest for Superior Cereblon Ligands
PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The formation of a POI-PROTAC-E3 ligase ternary complex initiates the ubiquitination and subsequent proteasomal degradation of the POI. Among the hundreds of E3 ligases in the human genome, Cereblon (CRBN) has been a workhorse in PROTAC design, largely due to the availability of well-characterized small molecule ligands like thalidomide, pomalidomide, and lenalidomide.
Despite their widespread use, these IMiD-based ligands possess certain liabilities. They are known to induce the degradation of so-called "neosubstrates," such as IKZF1/3 and SALL4, which can lead to undesired pharmacological effects. Furthermore, the phthalimide moiety is susceptible to hydrolysis, which can impact the stability and in vivo exposure of the resulting PROTACs.[1][2]
This has created a compelling need for novel, non-IMiD CRBN binders with improved physicochemical properties and a more favorable selectivity profile. The benzamide scaffold, exemplified by This compound , has emerged as a promising alternative. These conformationally locked derivatives are designed to mimic the interactions of natural CRBN-binding molecules, offering the potential for enhanced chemical stability and a reduced propensity for neosubstrate degradation.[1][2][3][4]
This guide will provide a comprehensive overview of the core principles and practical considerations for utilizing this compound and related benzamide derivatives as building blocks for next-generation protein degraders.
The Core Building Block: this compound
The structure of this compound features a central benzoic acid core, which serves as a versatile anchor for linker attachment. The methoxy and morpholine-sulfonyl substituents are crucial for its interaction with the CRBN binding pocket. While specific structural biology data for this exact molecule is not yet publicly available, the design of this class of molecules is predicated on replicating the key hydrogen bonding and hydrophobic interactions observed with known CRBN ligands.[1][3]
Physicochemical Properties
A summary of the key physicochemical properties of the core scaffold is presented below.
| Property | Value |
| Molecular Formula | C12H15NO6S |
| Molecular Weight | 301.32 g/mol |
| CAS Number | 168890-59-3 |
Synthesis and PROTAC Integration
The synthesis of PROTACs incorporating the this compound scaffold follows a modular approach. The core is first synthesized and then coupled to a linker, which is subsequently attached to the ligand for the protein of interest.
Synthesis of the Core Building Block
While a specific, peer-reviewed synthesis of this compound for PROTAC applications is not yet detailed in the literature, a general synthetic route can be extrapolated from the synthesis of analogous benzamide derivatives. A plausible synthetic scheme is outlined below.
Linker Attachment and PROTAC Synthesis
The carboxylic acid group of the core building block provides a convenient handle for linker attachment via an amide bond formation. The choice of linker is critical for the efficacy of the PROTAC, as it dictates the distance and relative orientation of the POI and E3 ligase in the ternary complex. A variety of linker types, including polyethylene glycol (PEG) and alkyl chains of varying lengths, should be explored to optimize degradation efficiency.
A generalized workflow for PROTAC synthesis is depicted below.
Experimental Protocols for PROTAC Evaluation
A rigorous and systematic evaluation is essential to characterize the performance of a novel PROTAC. The following sections outline the key experimental workflows.
Step 1: Assessment of CRBN Binding Affinity
Before incorporation into a PROTAC, it is crucial to confirm that the benzamide-based ligand binds to CRBN.
Protocol: Fluorescence Polarization (FP) Competition Assay
-
Reagents and Materials:
-
Recombinant DDB1/CRBN protein complex.
-
Fluorescently labeled tracer ligand (e.g., FITC-thalidomide).
-
Test compound (this compound or its derivatives).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In each well of the 384-well plate, add the recombinant DDB1/CRBN protein complex and the fluorescent tracer at their optimized concentrations.
-
Add the serially diluted test compound to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and fit the data to a suitable binding model to determine the IC50 value.
-
Step 2: Evaluation of Ternary Complex Formation
The ability of the PROTAC to induce the formation of a stable ternary complex between the POI and CRBN is a critical determinant of its degradation efficiency.
Protocol: NanoBRET™ Ternary Complex Assay
-
Reagents and Materials:
-
HEK293T cells.
-
Plasmids encoding for HaloTag®-CRBN and NanoLuc®-POI fusion proteins.
-
HaloTag® NanoBRET™ 618 Ligand.
-
Nano-Glo® Live Cell Reagent.
-
PROTAC of interest.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
Luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Co-transfect HEK293T cells with the HaloTag®-CRBN and NanoLuc®-POI plasmids.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
-
Add the HaloTag® NanoBRET™ 618 Ligand and incubate at 37°C for 1 hour.
-
Dispense the cells into the 96-well plate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) luminescence signals using the luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Step 3: In-cell Ubiquitination Assay
Confirmation that the PROTAC induces ubiquitination of the POI is a key mechanistic validation step.
Protocol: In-Cell Western Blot for Ubiquitination
-
Reagents and Materials:
-
Cell line expressing the POI.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors).
-
Antibodies: anti-POI, anti-ubiquitin, and a loading control (e.g., anti-GAPDH).
-
Secondary antibodies conjugated to a fluorescent dye.
-
Western blot equipment and reagents.
-
-
Procedure:
-
Treat cells with the PROTAC at various concentrations for a defined period (e.g., 2-4 hours). In a parallel set of experiments, pre-treat cells with a proteasome inhibitor for 1 hour before adding the PROTAC.
-
Lyse the cells and quantify the protein concentration.
-
Perform immunoprecipitation of the POI from the cell lysates.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-ubiquitin antibody to detect the polyubiquitinated POI, which will appear as a high-molecular-weight smear.
-
Strip and re-probe the membrane with the anti-POI antibody to confirm the identity of the immunoprecipitated protein and with a loading control antibody.
-
Step 4: Measurement of Protein Degradation
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein.
Protocol: Western Blot for Protein Degradation
-
Reagents and Materials:
-
Cell line expressing the POI.
-
PROTAC of interest.
-
Lysis buffer.
-
Antibodies: anti-POI and a loading control.
-
Secondary antibodies.
-
Western blot equipment and reagents.
-
-
Procedure:
-
Treat cells with a serial dilution of the PROTAC for a time course (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-POI antibody and the loading control antibody.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Data Presentation and Interpretation
To facilitate the comparison of different PROTACs and to draw meaningful structure-activity relationships, it is essential to present the data in a clear and standardized format.
| PROTAC ID | CRBN Ligand | Linker | POI Ligand | CRBN Binding IC50 (nM) | Ternary Complex EC50 (nM) | DC50 (nM) | Dmax (%) |
| PROTAC-X | This compound | PEG4 | JQ1 | Data | Data | Data | Data |
| PROTAC-Y | Pomalidomide | PEG4 | JQ1 | Data | Data | Data | Data |
A lower IC50/EC50/DC50 value indicates higher potency. The Dmax value reflects the efficacy of the degrader.
Conclusion and Future Directions
The development of non-IMiD Cereblon binders, such as those based on the this compound scaffold, represents a significant advancement in the field of targeted protein degradation. These novel building blocks offer the potential to create more stable and selective PROTACs, thereby expanding the therapeutic window and addressing some of the limitations of current technologies. The experimental workflows detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of these next-generation protein degraders. As the field continues to evolve, the exploration of new E3 ligase ligands and the refinement of PROTAC design principles will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
- Steinebach, C., Sosič, I., Bricelj, A., Murgai, A., Bischof, L., Ng, Y. L. D., ... & Hartmann, M. D. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14876-14902.
- Steinebach, C., Sosič, I., Bricelj, A., Murgai, A., Bischof, L., Ng, Y. L. D., ... & Hartmann, M. D. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.
- Krumb, M., Gorelik, M., An, H., Yang, J., Zhu, J., & Li, X. (2022). One-pot synthesis of CRBN PROTACs via photoinduced C (sp2)–C (sp3) cross coupling and amide. Organic & Biomolecular Chemistry, 20(44), 8635-8640.
- Rankovic, Z., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(10), 6609-6623.
- Steinebach, C., et al. (2023). Leveraging ligand affinity and properties: discovery of novel benzamide-type cereblon binders for the design of PROTACs. Max Delbrück Center for Molecular Medicine.
- Gao, C., et al. (2018). Synthesis and biological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 157, 137-151.
- Crews, C. M. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic.
- Hewitt, L., et al. (2024). Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. ChemBioChem, e202300732.
- Li, J., et al. (2017). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
Sources
An In-depth Technical Guide to Determining the Solubility of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of the compound 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. Given the absence of extensive public data on its solubility, this document serves as a practical, in-depth manual outlining the theoretical principles, experimental methodologies, and data interpretation necessary to characterize the solubility profile of this molecule and similarly complex organic compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that governs the developability of a drug candidate.[1] For orally administered drugs, adequate aqueous solubility is a prerequisite for absorption and achieving therapeutic concentrations in the bloodstream.[1] Poor aqueous solubility can lead to low bioavailability, variable drug exposure, and ultimately, the failure of a promising therapeutic agent in clinical development.[2] Therefore, a thorough understanding and empirical determination of a compound's solubility in various solvents and physiological media are critical early-stage activities in the drug discovery and development process.[2][3]
This guide focuses on this compound, a molecule with structural features—a carboxylic acid, a sulfonamide, and a morpholine ring—that suggest its solubility will be influenced by factors such as pH and the polarity of the solvent. The methodologies detailed herein are designed to provide a robust and reproducible characterization of its solubility profile.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational, albeit simplistic, understanding. More rigorously, the dissolution process can be understood through the thermodynamics of the interactions between the solute and solvent molecules.
Key Physicochemical Properties Influencing Solubility:
-
Chemical Structure: The presence of polar functional groups, such as the carboxylic acid and sulfonamide in this compound, allows for hydrogen bonding with polar solvents like water, which can enhance solubility. Conversely, the non-polar aromatic ring may contribute to solubility in less polar organic solvents.
-
pKa: The carboxylic acid moiety of the target molecule is ionizable. The pKa of this group will dictate the pH at which it is protonated (less soluble in aqueous media) or deprotonated (more soluble in aqueous media). The solubility of compounds with ionizable groups is often pH-dependent.[4][5][6][7][8]
-
LogP (Octanol-Water Partition Coefficient): This value provides a measure of the lipophilicity of a compound. A higher LogP generally indicates lower aqueous solubility.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure must be overcome by the energy of solvation for dissolution to occur.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[9][10][11] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached.[9] Once equilibrium is established, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique.[12]
Detailed Experimental Protocol: Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess of solid this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and agitation speed (e.g., 100 rpm).[13] Allow the mixtures to equilibrate for a predetermined time (typically 24-48 hours).[14] Preliminary experiments can be conducted to determine the time required to reach equilibrium.[12]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining fine particles.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for quantification.[15]
Visualizing the Shake-Flask Workflow
Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.
High-Throughput Solubility Screening Methods
In early drug discovery, where numerous compounds are synthesized, high-throughput screening (HTS) methods for solubility are invaluable for rapid compound prioritization.[16] These methods are generally faster and require less material than the traditional shake-flask method.[2]
Laser Nephelometry
This method relies on the detection of light scattering caused by precipitated particles in a solution.[16] A stock solution of the compound in DMSO is serially diluted in an aqueous buffer in a microtiter plate. The point at which the compound precipitates and causes light scattering is detected by a nephelometer, and this is used to determine the kinetic solubility.[2]
UV-Based Plate Reader Method
Similar to nephelometry, this method involves the serial dilution of a DMSO stock solution in a 96-well UV-transparent plate. After an incubation period, the plate is centrifuged, and the absorbance of the supernatant is measured. The solubility is determined by comparing the absorbance to a standard curve.[17]
Visualizing the High-Throughput Screening Workflow
Caption: General Workflow for High-Throughput Kinetic Solubility Screening.
Influence of pH on the Solubility of this compound
The presence of a carboxylic acid group makes the solubility of this compound highly dependent on the pH of the aqueous medium.[4][5]
-
In acidic solutions (low pH): The carboxylic acid will be predominantly in its protonated, neutral form. This form is generally less soluble in aqueous media.
-
In basic solutions (high pH): The carboxylic acid will be deprotonated to form a carboxylate salt. The ionic nature of the salt will lead to a significant increase in aqueous solubility.[6][7][8]
It is therefore essential to determine the solubility of this compound in a range of buffered solutions that are physiologically relevant (pH 1.2 to 7.4).[12]
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) | Solubility (mM) |
| Water | ||
| PBS (pH 1.2) | ||
| PBS (pH 4.5) | ||
| PBS (pH 7.4) | ||
| Ethanol | ||
| Methanol | ||
| Acetonitrile | ||
| DMSO |
Table 2: Kinetic Solubility of this compound in Aqueous Buffers
| Buffer | Kinetic Solubility (µM) |
| PBS (pH 7.4) |
Graphical Representation
A plot of solubility versus pH is a powerful tool for visualizing the impact of ionization on the aqueous solubility of the compound.
Conclusion
This guide provides a comprehensive roadmap for the experimental determination of the solubility of this compound. By following the detailed protocols for both thermodynamic and kinetic solubility measurements, researchers can generate the critical data needed to assess the developability of this compound. A thorough understanding of its solubility profile in various solvents and at different pH values is paramount for making informed decisions in the drug discovery and development process.
References
-
PubChem. 2-(Morpholin-4-yl)benzoic acid. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Loba Chemie. 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
-
Glomme, A., & Abrahamsson, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
- Google Patents. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Fiveable. pH and Solubility. AP Chem. [Link]
-
ResearchGate. (2015). Solubility of Benzoic Acid in Mixed Solvents. [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Yang, T., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 9(8), 1331–1342. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]
-
Chad's Prep. (2022). pH Effects on Solubility. General Chemistry. [Link]
-
ResearchGate. (2019). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Patsnap. (2019). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]
-
ResearchGate. (2004). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. [Link]
-
Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
Khan Academy. pH and solubility. [Link]
-
protocols.io. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
ResearchGate. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
-
Chemistry Steps. The Effect of pH on Solubility. [Link]
-
SlideShare. (2017). solubility experimental methods.pptx. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. scielo.br [scielo.br]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-methoxy-5-(morpholine-4-sulfonyl)-benzoic acid scaffold represents a promising starting point for the development of novel therapeutics. This technical guide synthesizes the current understanding of the biological targets of its derivatives, offering a comprehensive exploration of their potential mechanisms of action. By delving into the established inhibitory activities against key cellular enzymes and outlining a strategic framework for broader target identification, this document serves as a critical resource for researchers engaged in the discovery and development of drugs based on this chemical core. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and ground all assertions in authoritative scientific literature.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery
The inherent structural motifs of this compound—a substituted benzoic acid coupled with a morpholine sulfonyl group—suggest a high potential for interaction with a variety of biological macromolecules. Benzoic acid derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. The morpholine ring is a privileged structure in medicinal chemistry, often introduced to enhance potency, improve pharmacokinetic properties, and increase the solubility of drug candidates[2]. The sulfonyl group can act as a hydrogen bond acceptor and participate in crucial interactions within enzyme active sites.
While direct biological activity data for the parent compound, this compound, is not extensively reported in publicly available literature, the investigation of its derivatives has revealed significant potential in oncology and cell signaling. This guide will focus on the known targets of these derivatives and propose a logical, tiered approach to uncovering additional, novel biological targets.
Established Biological Targets of Derivatives
Derivatives of the this compound scaffold have demonstrated notable inhibitory activity against two key enzyme families: Phosphoinositide 3-Kinases (PI3Ks) and Phosphatidylcholine-Specific Phospholipase C (PC-PLC).
Phosphoinositide 3-Kinase (PI3K) Inhibition: A Prominent Anticancer Strategy
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.
A study by Zhang et al. (2014) described the synthesis and biological evaluation of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which share the core methoxy- and sulfonamido-substituted benzoic acid structure. One of the lead compounds from this series demonstrated significant inhibitory activity against PI3K and the downstream mTOR kinase, leading to the suppression of AKT phosphorylation[3]. This inhibition of the PI3K/AKT/mTOR pathway translated to potent antiproliferative activity against several human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), U-87 MG (glioblastoma), and KB (oral carcinoma), and demonstrated in vivo efficacy in a U-87 MG xenograft model[3].
Causality of Experimental Choice: The selection of these specific cancer cell lines is rationalized by their known dependence on the PI3K/AKT/mTOR pathway for survival and proliferation. U-87 MG cells, for instance, are known to have a mutation in the PTEN tumor suppressor gene, which leads to constitutive activation of the PI3K pathway.
| Compound ID (from source) | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 1a | PI3K | Not explicitly stated in abstract | A549 | Data not in abstract | [3] |
| HCT-116 | |||||
| U-87 MG | |||||
| KB |
Note: While the abstract confirms potent PI3K inhibitory activity, the precise IC50 values were not detailed in the provided search results. A full review of the referenced paper would be necessary to populate this table completely.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition: A Novel Approach to Cancer Therapy
Dysregulation of choline phospholipid metabolism is another hallmark of cancer. PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to generate the second messengers phosphocholine and diacylglycerol, which are involved in cell proliferation and signaling.
Research into 2-morpholinobenzoic acid derivatives has identified them as inhibitors of PC-PLC[4][5]. While the core structure in these studies is slightly different (lacking the methoxy and having the morpholine directly attached to the ring), the presence of the benzoic acid and morpholine moieties provides a strong rationale for investigating PC-PLC as a potential target for derivatives of this compound. The antiproliferative activity of these compounds was assessed against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal carcinoma) cell lines[4].
Causality of Experimental Choice: The choice of MDA-MB-231 and HCT116 cell lines is strategic, as both are aggressive cancer cell lines known to exhibit aberrant lipid metabolism, making them suitable models to test the efficacy of PC-PLC inhibitors.
A Strategic Framework for Novel Target Identification
To fully elucidate the therapeutic potential of this compound derivatives, a systematic and multi-tiered approach to target identification is recommended.
Caption: A tiered workflow for novel target identification of this compound derivatives.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro PI3K Alpha Kinase Assay (ADP-Glo™ Format)
This protocol is designed to quantify the inhibitory activity of test compounds against the PI3Kα isoform.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2/PIP3 lipid vesicles
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Test compound (serially diluted in DMSO)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 1 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of PI3Kα enzyme and 2 µL of PIP2/PIP3 substrate mixture in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration to be at the Km for ATP).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a known potent inhibitor (0% activity).
-
Calculate the IC50 value by fitting the dose-response curve using a four-parameter logistic equation.
-
Self-Validation:
-
Z'-factor: Calculate the Z'-factor for the assay using positive and negative controls to ensure the assay is robust and suitable for screening. A Z'-factor > 0.5 is considered excellent.
-
Known Inhibitor: Include a known PI3Kα inhibitor (e.g., Wortmannin) as a positive control to validate assay performance.
Protocol 2: In Vitro PC-PLC Inhibition Assay (Amplex® Red Format)
This protocol measures the inhibition of PC-PLC activity using a fluorogenic substrate.
Principle: The Amplex® Red PC-PLC Assay Kit provides a sensitive, enzyme-coupled method to detect PC-PLC activity. PC-PLC hydrolyzes phosphatidylcholine to phosphocholine, which is then converted to choline. Choline is oxidized to produce hydrogen peroxide, which reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin.
Materials:
-
Amplex® Red PC-PLC Assay Kit (Thermo Fisher Scientific)
-
Purified PC-PLC enzyme
-
384-well black, clear-bottom plates
-
Test compound (serially diluted in DMSO)
Procedure:
-
Reagent Preparation: Prepare the Amplex® Red reaction mixture according to the manufacturer's protocol, containing Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and phosphatidylcholine.
-
Compound Addition: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 20 µL of purified PC-PLC enzyme to each well.
-
Reaction Initiation: Add 20 µL of the Amplex® Red reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~571 nm, emission ~585 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Normalize the data to the vehicle control (100% activity) and a known PC-PLC inhibitor (e.g., D609) (0% activity).
-
Calculate the IC50 value using a four-parameter logistic fit.
-
Self-Validation:
-
Linearity: Ensure the assay is in the linear range with respect to both time and enzyme concentration.
-
Positive Control: Include a known PC-PLC inhibitor to confirm the assay's ability to detect inhibition.
Protocol 3: Cell Viability MTT Assay
This protocol assesses the antiproliferative effect of the test compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell lines (e.g., U-87 MG, HCT116)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Test compound (serially diluted in culture medium)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Calculate the IC50 value from the dose-response curve.
-
Self-Validation:
-
Seeding Density: Optimize the initial cell seeding density to ensure logarithmic growth throughout the experiment.
-
Standard Cytotoxic Agent: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available literature on related compounds provides a foundation for understanding the SAR of this scaffold. For PI3K inhibitors, the nature of the substituent at the 5-position of the benzoic acid ring appears crucial for activity, with quinazoline and quinoline moieties showing promise[3]. For PC-PLC inhibitors, modifications to the N-benzyl bridge of the 2-morpholinobenzoic acid scaffold significantly impact biological activity[4].
Future medicinal chemistry efforts should focus on:
-
Systematic modification of the morpholine ring: Exploring alternative heterocyclic systems to probe the steric and electronic requirements of the binding pocket.
-
Substitution on the benzoic acid ring: Investigating the impact of different substituents at the 2- and 5-positions to enhance potency and selectivity.
-
Derivatization of the carboxylic acid: Exploring bioisosteric replacements for the carboxylic acid to improve pharmacokinetic properties.
Caption: Key areas for structure-activity relationship exploration of the core scaffold.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutics, with derivatives demonstrating potent inhibitory activity against the clinically relevant targets PI3K and PC-PLC. This technical guide provides a comprehensive framework for researchers to build upon this foundation. By employing the detailed experimental protocols and the strategic approach to target identification outlined herein, the scientific community can further unlock the therapeutic potential of this versatile chemical series. The path forward lies in a synergistic combination of hypothesis-driven medicinal chemistry, robust biological screening, and a deep understanding of the underlying cellular mechanisms.
References
-
Zhang, S. Q., et al. (2014). Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere. European Journal of Medicinal Chemistry, 76, 459-468. [Link]
-
Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 16(3), 1250-1267. [Link]
-
Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. [Link]
-
Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
-
Sinfoo Biotech. This compound. [Link]
-
Blass, B. E., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 11(4), 551-557. [Link]
Sources
A Senior Application Scientist's Guide to 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a synthetic compound that has garnered significant interest in medicinal chemistry, primarily for its role as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). This guide provides an in-depth technical overview of its chemical properties, synthesis, mechanism of action, and its burgeoning applications in drug discovery. We will explore its critical role in probing the GPR81 signaling pathway and its potential as a therapeutic lead for metabolic and inflammatory diseases, supported by detailed experimental protocols and quantitative data.
Introduction: The Emergence of a Key Pharmacological Tool
The landscape of drug discovery is continually evolving, with a constant search for selective molecular probes to dissect complex biological pathways. This compound has emerged as a vital tool in this arena. While structurally distinct from the endogenous GPR81 ligand, L-lactate, this molecule provides a stable and potent means to investigate a receptor deeply implicated in metabolic regulation and cancer biology.[1][2] Its utility extends beyond a simple research chemical; it represents a scaffold with significant potential for the development of novel therapeutics aimed at modulating cellular metabolism.
Chemical Properties and Synthesis
A thorough understanding of a compound's physicochemical characteristics is fundamental to its application in medicinal chemistry. These properties govern its solubility, stability, and pharmacokinetic profile.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-methoxy-5-(morpholine-4-sulfonyl)benzoic acid | [3] |
| CAS Number | 168890-59-3 | [3][4] |
| Molecular Formula | C12H15NO6S | [3] |
| Molecular Weight | 301.32 g/mol | [3] |
This data is compiled from publicly available chemical databases.
Rationale for Synthetic Approach
Mechanism of Action: A Selective GPR81 Agonist
The primary pharmacological relevance of this compound lies in its function as a selective agonist for GPR81.
The GPR81 Receptor: A Metabolic Sensor
GPR81 is a G protein-coupled receptor that is predominantly expressed in adipocytes (fat cells).[10] Its endogenous ligand is L-lactate, a molecule once considered merely a metabolic waste product but now recognized as a critical signaling molecule or "lactormone".[1][11] Activation of GPR81 by lactate initiates a signaling cascade that inhibits lipolysis, the breakdown of stored fat into free fatty acids. This positions GPR81 as a key regulator of lipid metabolism.
The GPR81 Signaling Pathway
Upon agonist binding, GPR81 couples to an inhibitory G protein (Gαi/o). This interaction leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[11][12] The reduction in cAMP levels attenuates the activity of Protein Kinase A (PKA), a key enzyme that promotes lipolysis.[12] This signaling cascade provides a direct link between lactate levels and the suppression of fatty acid release from adipose tissue.
Caption: GPR81 signaling cascade upon agonist binding.
Applications in Medicinal Chemistry and Drug Discovery
The selectivity of this compound for GPR81 makes it a valuable asset in several areas of drug discovery.
Targeting Dyslipidemia
Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for cardiovascular disease. The ability of GPR81 agonists to inhibit lipolysis in adipocytes presents a promising therapeutic strategy. By reducing the release of free fatty acids into the bloodstream, these compounds could help manage dyslipidemia. The development of GPR81 agonists like 3-chloro-5-hydroxybenzoic acid, which has shown significant reductions in free fatty acids in vivo, highlights the potential of this target class.[10][13]
Exploring Anti-inflammatory and Anti-cancer Roles
The role of lactate and GPR81 extends beyond metabolism. In the tumor microenvironment, high lactate levels can promote angiogenesis, immune evasion, and chemoresistance through GPR81 signaling.[1] Therefore, modulating GPR81 activity is being investigated as a potential anti-cancer strategy. Furthermore, GPR81 activation has been shown to have anti-inflammatory effects.[11] Selective agonists can be used to explore these therapeutic avenues further. For instance, studies have shown that GPR81 activation can promote cancer cell proliferation, suggesting that antagonists might be beneficial.[2]
Key Experimental Protocols
To facilitate further research, this section provides a standardized, step-by-step protocol for evaluating the activity of compounds like this compound at the GPR81 receptor.
In Vitro Evaluation: Calcium Mobilization Assay
Rationale: Since GPR81 is a Gαi-coupled receptor, its activation does not directly lead to calcium mobilization. However, by co-expressing the receptor with a promiscuous G-protein, such as Gα16, or a chimeric G-protein (Gαqi5), the Gαi signal can be redirected to the Gαq pathway.[14] Activation of Gαq stimulates phospholipase C, leading to an increase in intracellular calcium, which can be measured using fluorescent dyes.[14][15] This "reporter" system is a robust method for high-throughput screening of GPR81 agonists.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with expression vectors for human GPR81 and a promiscuous G-protein (e.g., Gα16).[14]
-
Seed the transfected cells into black-walled, clear-bottom 96-well plates at a density optimized to achieve 90-100% confluency on the day of the assay (e.g., 50,000 cells/well).[16]
-
Incubate overnight at 37°C with 5% CO2.[16]
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Prepare a dye loading buffer using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit).[14][16][17]
-
Add an equal volume of the loading dye to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature to allow for de-esterification of the dye.[16]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in an appropriate assay buffer (e.g., PBS) at 5x the final desired concentration in a separate 96-well plate (the "ligand plate").[16]
-
-
Assay Execution and Data Acquisition:
-
Place the cell plate and the ligand plate into a fluorometric imaging plate reader (FLIPR) or a similar instrument (e.g., FlexStation 3).[16]
-
The instrument will measure the baseline fluorescence for a set period.
-
The instrument's integrated pipettor will then add the compound from the ligand plate to the cell plate.
-
Immediately following compound addition, the instrument will record the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.[15][16]
-
-
Data Analysis:
-
The change in fluorescence is directly proportional to the amount of intracellular calcium released.[16]
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration), which represents the potency of the compound.
-
Conclusion and Future Directions
This compound serves as a cornerstone for the study of GPR81 biology. Its utility as a selective agonist has been instrumental in elucidating the GPR81 signaling pathway and its role in metabolic regulation. Future research will likely focus on optimizing the pharmacokinetic properties of this scaffold to develop drug candidates for dyslipidemia and other metabolic disorders. Furthermore, its use as a pharmacological probe will continue to be invaluable in exploring the complex roles of GPR81 in inflammation and oncology, paving the way for novel therapeutic interventions.
References
-
Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]
-
Yang L, et al. Lactate regulates the GPR81-cAMP signaling pathway, driving metabolic reprogramming in pancreatic cancer. ResearchGate. 2023. Available from: [Link]
-
Zhang Y, et al. The signaling pathway of GPR81 and its mechanism of action. ResearchGate. 2023. Available from: [Link]
-
Ganapathy V, et al. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon. Pharmacol Ther. 2020 Feb;206:107451. Available from: [Link]
-
Lee YJ, et al. G-protein-coupled receptor 81 promotes a malignant phenotype in breast cancer through angiogenic factor secretion. Oncotarget. 2016. Available from: [Link]
-
Yang S, et al. GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction. Front Cell Dev Biol. 2024. Available from: [Link]
-
Sittampalam GS, et al. Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluorometric Imaging Plate Reader (FLIPR). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. Available from: [Link]
-
Jadhav G, et al. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In: Singh R. (eds) Screening for G Protein-Coupled Receptors. Springer Protocols Handbooks. Humana Press, New York, NY. 2015. Available from: [Link]
-
Luyten W, et al. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. J Vis Exp. 2015;(100):e52771. Available from: [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. Available from: [Link]
-
Sinfoo Biotech. This compound. Available from: [Link]
-
PubChem. 2-Methoxy-5-methylsulfamoyl-benzoic acid methyl ester. Available from: [Link]
- Google Patents. US4244871A - Sulfonamido-benzoic acid derivatives.
-
Patsnap. Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Available from: [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
-
Liu C, et al. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Med Chem Lett. 2012;3(8):637-639. Available from: [Link]
-
Madhav Chemical. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester. Available from: [Link]
-
ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available from: [Link]
-
Viglietto G, et al. The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. Int J Mol Sci. 2022;23(23):15243. Available from: [Link]
-
Liu C, et al. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Med Chem Lett. 2012 Jun 11;3(8):637-9. Available from: [Link]
-
Stransky N, Huber SM. Comment on Chen et al. Dual Blockade of Lactate/GPR81 and PD-1/PD-L1 Pathways Enhances the Anti-Tumor Effects of Metformin. Biomolecules 2021, 11, 1373. Biomolecules. 2022 Apr 13;12(4):575. Available from: [Link]
Sources
- 1. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. This compound | 168890-59-3 [m.chemicalbook.com]
- 5. US4244871A - Sulfonamido-benzoic acid derivatives - Google Patents [patents.google.com]
- 6. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 8. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 9. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 10. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Synthesis of "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" experimental protocol
An Application Note for the Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, two-step experimental protocol for the synthesis of this compound (CAS No: 168890-59-3). This compound is a valuable building block, particularly within the development of protein degraders and other targeted therapeutics[1]. The synthesis proceeds via the chlorosulfonation of 2-methoxybenzoic acid to form a reactive sulfonyl chloride intermediate, which is subsequently reacted with morpholine to yield the final sulfonamide product. This guide is intended for researchers, chemists, and professionals in drug development, offering insights into the rationale behind procedural steps, critical safety considerations, and methods for purification.
Introduction and Significance
This compound is an organic compound featuring a benzoic acid core, a methoxy group, and a morpholine sulfonamide moiety. The presence of these functional groups makes it a versatile intermediate for library synthesis in medicinal chemistry. The carboxylic acid allows for amide bond formation, while the sulfonamide group can participate in various interactions with biological targets. Understanding a reliable synthetic route is crucial for its application in research and development.
Compound Properties
| Property | Value | Reference |
| CAS Number | 168890-59-3 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₆S | [1] |
| Molecular Weight | 301.31 g/mol | [1][2] |
| Predicted Boiling Point | 517.5 ± 60.0 °C | [3][4] |
| Predicted Density | 1.418 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 3.70 ± 0.10 | [3][4] |
Synthetic Pathway Overview
The synthesis is achieved through a two-step process. The first step is an electrophilic aromatic substitution, and the second is a nucleophilic substitution to form the sulfonamide.
Reaction Scheme
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
PART A: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic acid (Intermediate)
Causality: This step utilizes chlorosulfonic acid as a powerful electrophile to install a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring of 2-methoxybenzoic acid. The electron-donating methoxy group is an ortho, para-director. Due to steric hindrance at the ortho position, the substitution occurs predominantly at the para position (C5). The reaction is highly exothermic and moisture-sensitive, necessitating strict temperature and atmospheric control. A similar procedure is well-established for related structures[5][6].
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 10.0 g | 0.066 |
| Chlorosulfonic acid | ClSO₃H | 116.52 | 25 mL (43.5 g) | 0.373 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Ice | H₂O | 18.02 | 200 g | - |
Procedure
-
Reaction Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of the reagents.
-
Initial Dissolution: Charge the flask with 2-methoxybenzoic acid (10.0 g) and anhydrous dichloromethane (50 mL). Stir the mixture under a nitrogen atmosphere.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add chlorosulfonic acid (25 mL) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred solution over 45-60 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent side reactions and ensure safety.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Work-up and Isolation: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Filtration: Collect the resulting white solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the isolated white solid under vacuum to yield the intermediate, 2-methoxy-5-(chlorosulfonyl)benzoic acid. The product should be used promptly in the next step due to its moisture sensitivity.
PART B: Synthesis of this compound (Final Product)
Causality: This step is a nucleophilic substitution reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride intermediate. This displaces the chloride ion, forming a stable sulfonamide bond. Triethylamine is added as a non-nucleophilic base to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the reaction to completion and preventing protonation of the morpholine.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-Methoxy-5-(chlorosulfonyl)benzoic acid | C₈H₇ClO₅S | 250.66 | 14.0 g | 0.056 |
| Morpholine | C₄H₉NO | 87.12 | 5.8 mL (6.0 g) | 0.069 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 9.3 mL (6.7 g) | 0.066 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | 50 mL | - |
| Saturated Brine | NaCl(aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude 2-methoxy-5-(chlorosulfonyl)benzoic acid (14.0 g) from Part A in dichloromethane (150 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base and Nucleophile Addition: Add triethylamine (9.3 mL) to the stirred solution, followed by the dropwise addition of morpholine (5.8 mL) over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white to off-white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves[7][8].
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme caution in an anhydrous environment. Ensure slow, controlled addition at low temperatures. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[8].
-
Triethylamine and Morpholine: These are corrosive and flammable liquids with strong odors. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with local and institutional regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
-
This compound, min 95% - CP Lab Safety. Available at: [Link]
-
This compound - Sinfoo Biotech. Available at: [Link]
-
Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. Available at: [Link]
-
2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS - Loba Chemie. Available at: [Link]
-
Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) - PrepChem.com. Available at: [Link]
- Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. This compound | 168890-59-3 [m.chemicalbook.com]
- 4. This compound | 168890-59-3 [amp.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Purification of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Critical Role of Purity for 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
This compound is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutics. The isomeric purity and the absence of process-related impurities are paramount to ensure reproducible biological activity, accurate structure-activity relationship (SAR) studies, and overall drug safety and efficacy. This guide provides a comprehensive overview of robust purification techniques for this compound, grounded in fundamental chemical principles and supported by established methodologies for analogous structures.
The inherent characteristics of this compound, namely its aromatic carboxylic acid and sulfonamide functionalities, dictate the strategic approaches to its purification. The presence of both acidic (carboxylic acid) and weakly basic/polar (sulfonamide, morpholine) groups allows for a multi-pronged purification strategy, encompassing recrystallization, acid-base extraction, and chromatography. This document will detail protocols for these techniques, providing the scientific rationale behind each step to empower researchers to adapt and optimize these methods for their specific needs.
Recrystallization: The Cornerstone of Bulk Purification
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Scientific Principles of Recrystallization
The process relies on the slow, controlled formation of a crystalline lattice. As the saturated solution cools, the solubility of the target compound decreases, and it begins to crystallize. The slow growth of crystals favors the incorporation of only the target molecules, excluding impurities which remain in the "mother liquor."
Solvent Selection: A Data-Driven Approach
While specific solubility data for this compound is not extensively published, we can infer suitable solvents from its structural analogues. A closely related compound, 2-methoxy-5-sulfonamide benzoic acid, has been successfully recrystallized from methanol[1]. Given the structural similarities, alcohols are an excellent starting point.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale | Potential Advantages | Potential Challenges |
| Methanol | Proven efficacy for a close structural analogue[1]. | Good dissolution at elevated temperatures. | May have moderate solubility at room temperature, potentially reducing yield. |
| Ethanol | Commonly used for sulfonamides and benzoic acids. | Lower volatility than methanol, allowing for slower crystal growth. | Similar to methanol, may have some room temperature solubility. |
| Isopropanol/Water Mixtures | Effective for other sulfonamides, allowing for fine-tuning of polarity. | The water acts as an anti-solvent, reducing solubility upon cooling. | "Oiling out" can occur if the initial solution is too concentrated or cools too rapidly. |
| Acetic Acid/Water | The acidic nature can suppress deprotonation of the carboxylic acid. | Can be effective for compounds that are difficult to crystallize from neutral solvents. | Residual acetic acid can be difficult to remove. |
Detailed Recrystallization Protocol
This protocol is a starting point and should be optimized based on the observed solubility of the compound.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., methanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with magnetic stirring.
-
Achieving Saturation: Continue to add the hot solvent dropwise until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To encourage slower cooling, the flask can be placed on a wooden block or insulated with a cloth. Slow cooling is critical for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Workflow for the recrystallization of this compound.
Acid-Base Extraction: Exploiting Amphoteric Properties
The presence of a carboxylic acid group provides an excellent handle for purification via acid-base extraction. This technique separates acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at different pH values.
Mechanistic Rationale
By treating a solution of the crude product in an organic solvent with an aqueous base (e.g., sodium bicarbonate), the acidic benzoic acid will be deprotonated to its corresponding carboxylate salt. This salt is highly soluble in the aqueous phase, while neutral and basic impurities remain in the organic layer. Subsequent acidification of the aqueous layer will re-protonate the carboxylate, causing the purified benzoic acid to precipitate out of the aqueous solution.
Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic product.
-
Combine Aqueous Layers: Combine all the aqueous extracts.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the pH is acidic (pH ~2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for the acid-base extraction of this compound.
Chromatographic Purification: For High-Purity Requirements
For applications demanding the highest purity, such as in late-stage drug development or for generating analytical standards, chromatographic techniques are indispensable. Both thin-layer chromatography (TLC) for method development and column chromatography for preparative separation are valuable tools.
Principles of Chromatographic Separation
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). The polarity of the compound, stationary phase, and mobile phase are key factors governing the separation.
Thin-Layer Chromatography (TLC): Method Development
TLC is a rapid and efficient technique for determining the optimal solvent system for column chromatography.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates are a standard choice.
-
Mobile Phase Selection: Due to the polar nature of the carboxylic acid and sulfonamide groups, a moderately polar mobile phase will be required. A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or ethanol. For benzoic acid derivatives, a toluene/ethanol mixture (e.g., 9:1 v/v) has been shown to be effective[2].
-
Visualization: The compound should be visible under UV light at 254 nm due to its aromatic nature.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexanes/ethyl acetate).
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 2: Starting Conditions for Chromatographic Purification
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of polar organic molecules. |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) | Provides a polarity range suitable for eluting the target compound while separating less polar and more polar impurities. |
| TLC Monitoring | 7:3 Hexanes/Ethyl Acetate | A good starting point to visualize the separation before committing to a column. |
Purity Assessment
Following any purification procedure, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.
-
Column: A reverse-phase C18 column is typically used for benzoic acid derivatives.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is a common choice. For a similar compound, an acetonitrile/water/phosphoric acid mobile phase was effective[3].
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically around 254 nm for aromatic compounds).
Conclusion
The purification of this compound can be effectively achieved through a systematic application of recrystallization, acid-base extraction, and chromatography. The choice of method will depend on the scale of the purification and the required final purity. For bulk purification, recrystallization from an alcoholic solvent is a robust starting point. Acid-base extraction offers an alternative or complementary approach for removing neutral and basic impurities. For the highest purity requirements, column chromatography is the method of choice. By understanding the chemical principles behind each technique and systematically optimizing the protocols, researchers can consistently obtain high-purity this compound for their research and development needs.
References
Sources
Using "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" in PROTAC synthesis
Application Note & Protocol
Strategic Incorporation of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid into PROTAC Linkers for Enhanced Physicochemical Properties and Performance
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the utilization of "this compound" as a strategic building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We delve into the rationale behind its use, focusing on how its distinct structural motifs—the methoxy group, the rigidifying sulfonamide, and the solubilizing morpholine—contribute to the optimization of PROTAC linker properties. This guide offers field-proven insights into experimental design, a step-by-step protocol for amide bond formation, and troubleshooting advice to empower researchers in the rational design of next-generation protein degraders.
The "Linkerology" Imperative in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3]
While the choice of warhead and anchor dictates the PROTAC's targets, the linker is far from a passive spacer. The burgeoning field of "linkerology" has established that the linker's length, composition, rigidity, and polarity are critical determinants of a PROTAC's overall efficacy.[4][5] These properties profoundly influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase), as well as the final molecule's physicochemical properties, including cell permeability, solubility, and metabolic stability.[][7]
This guide focuses on the strategic use of This compound , a specialized building block designed to impart favorable characteristics to PROTAC linkers.
Profile of a Strategic Building Block: this compound
This molecule is classified as a Protein Degrader Building Block, indicating its intended use in the modular synthesis of PROTACs.[8] Its structure is engineered to provide multiple advantages in linker design.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 168890-59-3 | [8][9][10] |
| Molecular Formula | C₁₂H₁₅NO₆S | [8][9][10] |
| Molecular Weight | 301.3 g/mol | [8] |
| Appearance | White to off-white solid | N/A |
| Storage | Room temperature | [8] |
Rationale for Use: The Function of Each Motif
The utility of this building block stems from the synergistic contribution of its three primary functional groups:
-
Carboxylic Acid: This is the primary reactive handle for conjugation. It is readily activated for robust amide bond formation, one of the most common and reliable reactions in PROTAC synthesis.[11][12]
-
Morpholine-4-sulfonyl Group: This component is multifunctional.
-
Solubility: The morpholine moiety is a well-established pharmacophoric element used to enhance aqueous solubility and reduce lipophilicity, which can improve a PROTAC's overall DMPK profile.[5][]
-
Rigidity & Vectorality: The sulfonamide linkage introduces a degree of conformational restriction compared to highly flexible alkyl or PEG chains.[] This rigidity can help pre-organize the PROTAC into a productive conformation for ternary complex formation, reducing the entropic penalty of binding.[4]
-
-
2-Methoxy Group: The ortho-methoxy group relative to the carboxylic acid can influence the reactivity and conformation of the benzoic acid ring, potentially impacting the orientation of the linker as it exits the binding pocket of the warhead or E3 ligand.
The diagram below illustrates how this building block can be conceptually integrated into a PROTAC structure.
Caption: Conceptual integration of MMSBA into a PROTAC scaffold.
Core Protocol: Amide Coupling with this compound
This section provides a detailed, step-by-step protocol for the standard coupling of the building block's carboxylic acid with an amine-containing component (e.g., an amine-functionalized POI ligand or a linker fragment). The procedure utilizes HATU, a common and efficient peptide coupling reagent.
Principle of the Reaction
The reaction proceeds via the activation of the carboxylic acid by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). This forms a highly reactive O-acylisourea intermediate, which is then readily displaced by the primary or secondary amine of the coupling partner to form a stable amide bond. DIPEA acts as a proton scavenger, neutralizing the generated acids without interfering with the coupling reaction.
Experimental Workflow Diagram
Caption: General workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Methodology
Reagents & Materials:
-
This compound (MMSBA) (1.0 eq)
-
Amine coupling partner (R-NH₂) (1.0 - 1.2 eq)
-
HATU (1.2 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
-
Standard work-up and purification reagents (Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄, Silica gel)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the amine coupling partner (1.1 eq).
-
Dissolution: Dissolve the solids in anhydrous DMF (use a concentration of approximately 0.1 M with respect to the limiting reagent). Stir the solution until all solids are dissolved.
-
Activation: Add HATU (1.3 eq) to the solution. Cool the flask to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the cooled solution. Expert Insight: This order of addition—adding the base last and slowly at 0 °C—minimizes potential side reactions and racemization if chiral centers are present.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 15-30 minutes, then remove the ice bath and let the reaction proceed at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed (typically 2-16 hours).
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). Trustworthiness Check: The NaHCO₃ wash is crucial to remove unreacted carboxylic acid and acidic byproducts from the HATU reagent.
-
Drying & Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive coupling reagent (HATU is moisture-sensitive).- Insufficient base.- Sterically hindered amine. | - Use a fresh bottle of HATU.- Increase equivalents of DIPEA (up to 4 eq).- Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time. Consider a different coupling agent like PyBOP. |
| Starting Material Remains | - Incomplete activation or coupling.- Stoichiometry imbalance. | - Add an additional portion of HATU and DIPEA (0.3-0.5 eq each) and stir for longer.- Ensure accurate weighing of reagents. |
| Multiple Side Products | - Reaction run at too high a temperature.- Moisture in the solvent or reagents. | - Maintain temperature control, especially during base addition.- Ensure use of anhydrous solvents and proper inert atmosphere technique. |
The Impact of Linker Composition on PROTAC Function
The rational design of PROTACs requires an understanding of how linker composition affects the ultimate biological outcome. Incorporating a building block like MMSBA is a deliberate choice to modulate the linker's properties.
Caption: The balance of linker properties influences key PROTAC performance metrics.
The sulfonamide in MMSBA contributes to rigidity, which can be beneficial for stabilizing a productive ternary complex.[] However, excessive rigidity across the entire linker can be detrimental.[2] Therefore, MMSBA is best used in combination with more flexible elements (like short PEG or alkyl chains) to achieve a balanced profile. The morpholine group directly addresses the common challenge of poor solubility in large, often lipophilic PROTAC molecules, enhancing their utility in aqueous biological assays and potentially improving their pharmacokinetic properties.[5][]
Conclusion
This compound is a highly valuable and versatile building block for the advanced synthesis of PROTACs. Its judicious incorporation allows for the fine-tuning of linker characteristics, directly impacting the final degrader's solubility, conformational dynamics, and ultimately, its biological activity. The robust amide coupling protocol provided herein serves as a reliable method for its integration, empowering researchers to systematically explore the complex but critical science of PROTAC linker optimization.
References
-
This compound, min 95%, 1 gram . CP Lab Safety. [Link]
-
This compound . Sinfoo Biotech. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review . RSC Medicinal Chemistry. [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency . ProfoundBio. [Link]
-
Novel approaches for the rational design of PROTAC linkers . Future Medicinal Chemistry. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation . Nature Communications. [Link]
-
Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent . Organic & Biomolecular Chemistry. [Link]
-
Literature methods for the amide bond formation and this work . ResearchGate. [Link]
-
Classification of most common linkers used in PROTAC design based on... . ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src . Molecules. [Link]
-
Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties . Journal of Medicinal Chemistry. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability . Journal of Medicinal Chemistry. [Link]
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | 168890-59-3 [m.chemicalbook.com]
- 10. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 11. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid as a Novel Linker Moiety in Targeted Protein Degradation
Introduction: The Critical Role of the Linker in PROTAC Efficacy
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of modern pharmacology, offering a powerful modality for the selective degradation of disease-implicated proteins.[1] These heterobifunctional molecules orchestrate the cell's native ubiquitin-proteasome system to recognize and eliminate specific protein targets.[1] A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2] While the choice of ligands dictates the target specificity, the linker is a pivotal determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4] The linker is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the POI and the E3 ligase, a critical step for efficient ubiquitination and subsequent degradation.[3]
This application note explores the potential of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid as a novel linker for the synthesis of next-generation PROTACs. We will delve into the rationale behind its design, propose a detailed synthetic protocol for its incorporation into a PROTAC scaffold, and provide comprehensive experimental procedures for the characterization of the resulting protein degrader.
Rationale for Employing a Sulfonamide-Based Linker
The chemical nature of the linker significantly impacts the physicochemical properties of the PROTAC. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are commonly used, there is a growing interest in developing more rigid and functional linkers to improve PROTAC performance.[5] Aryl sulfonamides, such as the one found in this compound, offer several potential advantages:
-
Structural Rigidity: The aryl sulfonamide motif introduces a degree of conformational constraint to the linker. This rigidity can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding and enhancing the stability of the complex.
-
Improved Physicochemical Properties: The morpholine and sulfonyl groups can influence the solubility and cell permeability of the PROTAC. The morpholine group, in particular, is a common moiety in medicinal chemistry known to improve aqueous solubility and metabolic stability.
-
Modulation of Ternary Complex Interactions: The sulfonamide group can participate in hydrogen bonding interactions with either the POI or the E3 ligase within the ternary complex, potentially contributing to cooperativity and improved degradation efficiency.
-
Synthetic Versatility: The benzoic acid functionality provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand through standard amide bond formation chemistries.
Proposed PROTAC Synthesis Workflow
The following is a generalized workflow for the synthesis of a PROTAC incorporating the this compound linker. This example illustrates the conjugation of the linker to a hypothetical amine-functionalized warhead (POI ligand) and a subsequent coupling to an E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon recruitment).
Caption: Proposed synthetic workflow for a PROTAC using the target linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with the this compound Linker
This protocol outlines the chemical synthesis of a hypothetical PROTAC.
Materials:
-
This compound
-
Amine-functionalized warhead (POI ligand)
-
Pomalidomide derivative with a suitable linker attachment point (e.g., 4-aminomethyl pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (HPLC, etc.)
Procedure:
-
Step 1: Amide Coupling of Linker and Warhead
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized warhead (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the warhead-linker conjugate.
-
-
Step 2: Coupling of Warhead-Linker Conjugate to E3 Ligase Ligand
-
The carboxylic acid of the warhead-linker conjugate can be activated as in Step 1, followed by the addition of the amine-functionalized pomalidomide derivative.
-
Alternatively, if the pomalidomide derivative has a carboxylic acid handle, the amine of a suitably modified warhead-linker conjugate would be used.
-
Follow the same reaction and workup conditions as in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Step 3: Characterization
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Determination of Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ)
This protocol describes the use of Western blotting to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the protein of interest
-
The synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in cell culture medium (e.g., from 1 nM to 10 µM).
-
Treat the cells with the different concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 18-24 hours).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the total protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of protein remaining against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
-
| Parameter | Description |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point. |
| Dₘₐₓ | The maximum percentage of target protein degradation observed across the tested concentration range. |
Protocol 3: Biophysical Characterization of Ternary Complex Formation
Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified protein of interest (POI)
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)
-
Synthesized PROTAC
-
SPR running buffer
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binary Interaction Analysis (PROTAC-E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binding affinity (K_D).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
Analyze the data to determine the kinetics of ternary complex formation and dissociation.
-
Conclusion
The strategic design of linkers is a critical aspect of developing potent and selective PROTACs. The use of novel linker chemistries, such as the one presented by this compound, offers exciting opportunities to fine-tune the properties of these powerful molecules. The proposed synthetic and analytical protocols provide a framework for the rational design and evaluation of next-generation protein degraders, paving the way for new therapeutic interventions.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.
- Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted degradation of the androgen receptor by small molecules. Bioorganic & medicinal chemistry letters, 18(22), 5904–5908.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie (International ed. in English), 55(6), 1966–1973.
- An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553–559.
-
BOC Sciences. (n.d.). Linker Design and Optimization. Retrieved from [Link]
- Dong, Y., Ma, T., Xu, T., Feng, Z., Li, Y., Song, L., Yao, X., Ashby, C. R., Jr, & Hao, G. F. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 14(1), 1–17.
- Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Kim, K. B. (2010). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 6(10), 1897–1904.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Roy, M. J., Winkler, S., Hughes, S. J., & Ciulli, A. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS chemical biology, 14(11), 2430–2442.
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Promise in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. The "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" scaffold represents a compelling starting point for the design of such inhibitors. This molecule synergistically combines several chemical features known to be advantageous for kinase binding and drug-like properties. The benzoic acid moiety provides a crucial anchor for interaction with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors. The morpholine group is a well-established "hinge-binder" and can significantly enhance aqueous solubility and metabolic stability. Furthermore, the methoxy and sulfonyl substituents offer vectors for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles.
This technical guide provides a comprehensive overview of the application of "this compound" in kinase inhibitor design. It delves into the rationale behind its use, proposes synthetic strategies, and details protocols for its biological evaluation.
The Rationale: Deconstructing the Pharmacophore
The efficacy of "this compound" as a kinase inhibitor scaffold can be attributed to the distinct roles of its constituent chemical moieties:
-
Benzoic Acid: The carboxylic acid group is a key hydrogen bond donor and acceptor, enabling it to form strong interactions with the backbone amide groups of the kinase hinge region. This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor in the active site.[1]
-
Morpholine: The morpholine ring is a privileged scaffold in medicinal chemistry.[2] Its oxygen atom can act as a hydrogen bond acceptor, further strengthening the interaction with the kinase hinge. The non-planar, saturated nature of the ring can also provide a favorable vector for substituents to explore deeper pockets within the active site. In numerous kinase inhibitors, the morpholine moiety has been shown to be crucial for potency and to impart favorable physicochemical properties such as improved solubility.[2][3]
-
Methoxy Group: The methoxy group at the 2-position of the benzoic acid ring is an electron-donating group. This can influence the electronic properties of the benzoic acid, potentially modulating its pKa and interaction strength with the target. Furthermore, its steric bulk can orient the molecule within the active site to achieve optimal binding.
-
Sulfonyl Group: The sulfonamide linkage provides a rigid and metabolically stable linker. The morpholine-4-sulfonyl group at the 5-position acts as a polar, solubilizing group and provides a key vector for further chemical modification to enhance selectivity and potency.
Hypothesized Kinase Targets
Based on the structural features of "this compound," several kinase families are predicted to be potential targets. The presence of the morpholine moiety, a known hinge-binder in PI3K/mTOR inhibitors, suggests that this pathway is a prime candidate for investigation.[3][4] Additionally, kinases such as Casein Kinase 2 (CSNK2A) and various receptor tyrosine kinases, which are often targeted by benzoic acid-containing inhibitors, are also plausible targets.[1][5]
Medicinal Chemistry Strategy: A Roadmap for Optimization
The "this compound" scaffold is ripe for optimization through a systematic medicinal chemistry approach. The following diagram outlines a potential workflow for generating a library of analogs with improved potency and selectivity.
Caption: A generalized workflow for the design and screening of kinase inhibitors based on the "this compound" scaffold.
Protocols
PART 1: Synthesis of the Core Scaffold
Proposed Synthetic Pathway:
Sources
- 1. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
Application Notes & Protocols: In Vitro Characterization of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid Derivatives as PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
I. Introduction: Targeting PDE10A in Neurological Disorders
Phosphodiesterase 10A (PDE10A) is a crucial dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two fundamental second messengers in cellular signaling.[1] The expression of PDE10A is highly concentrated in the medium spiny neurons (MSNs) of the brain's striatum, a region integral to motor control, cognition, and reward pathways.[2][3] By regulating the levels of cAMP and cGMP, PDE10A modulates dopamine signaling pathways, making it a significant therapeutic target for neurological and psychiatric conditions such as schizophrenia and Huntington's disease.[2][4][5]
Inhibition of PDE10A elevates cAMP and cGMP levels, which can potentiate signaling through the dopamine D1 receptor pathway and dampen signaling through the D2 receptor pathway.[4] This modulation of striatal output is believed to underlie the antipsychotic and cognitive-enhancing potential of PDE10A inhibitors.[6] The chemical scaffold, "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid," has emerged as a privileged structure in the development of potent and selective PDE10A inhibitors, including the well-characterized compound MP-10.[7][8][9] This guide provides detailed protocols for the essential in vitro assays required to characterize novel derivatives of this chemical series.
II. The PDE10A Signaling Cascade: A Rationale for Inhibition
Understanding the mechanism of action requires visualizing the enzyme's role in the cell. PDE10A acts as a molecular brake on cyclic nucleotide signaling. Its inhibition releases this brake, amplifying downstream signals crucial for neuronal function.
Caption: PDE10A Signaling Pathway and Point of Inhibition.
III. Core Protocols for Inhibitor Characterization
The successful characterization of a novel PDE10A inhibitor hinges on a tiered approach, moving from direct enzyme interaction (biochemical assays) to effects in a cellular environment (cell-based assays), and finally, to determining its specificity (selectivity profiling).
Protocol 1: Biochemical IC50 Determination for PDE10A
This protocol determines the concentration of the inhibitor required to reduce the enzymatic activity of purified PDE10A by 50% (IC50), a key measure of potency. We will describe a luminescence-based assay, which is a common, robust, and high-throughput-friendly method.[10][11]
Principle: The PDE-Glo™ Phosphodiesterase Assay is a two-step process.[10] First, the PDE10A enzyme hydrolyzes cAMP to AMP. In the second step, the remaining, unhydrolyzed cAMP is detected by a series of enzymatic reactions that convert it into a luminescent signal. Therefore, the luminescence is inversely proportional to PDE10A activity. Potent inhibitors will prevent cAMP hydrolysis, resulting in a high luminescent signal.
Materials:
-
Recombinant Human PDE10A2 (e.g., BPS Bioscience #60101)
-
PDE-Glo™ Phosphodiesterase Assay Kit (e.g., Promega #V1361)
-
Test Compounds (Derivatives of this compound)
-
Reference Inhibitor (e.g., MP-10, Papaverine)
-
Assay Plates (White, 384-well, solid bottom)
-
Luminometer
Experimental Workflow:
Caption: Workflow for Biochemical IC50 Determination.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds and reference inhibitor in DMSO. A typical starting concentration is 10 mM. Subsequently, dilute these DMSO stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup:
-
Test Wells: Add diluted test compound.
-
Positive Control (No Inhibition): Add vehicle (DMSO in assay buffer).
-
Negative Control (100% Inhibition): Add a known potent inhibitor at a high concentration (e.g., 10 µM MP-10).
-
-
Enzyme Addition: Add purified, diluted recombinant PDE10A enzyme to all wells except for a "no enzyme" background control.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction. The final cAMP concentration should be at or below the Km for the enzyme to ensure assay sensitivity.
-
Reaction Incubation: Incubate the plate for 30-60 minutes at room temperature. The exact time should be optimized to ensure the reaction is in the linear range (typically <20% substrate consumption in the positive control wells).
-
Signal Generation: Stop the PDE reaction and initiate the detection reaction by adding the reagents from the PDE-Glo™ kit as per the manufacturer's instructions.
-
Detection: After a 20-minute incubation in the dark, measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Data Presentation:
| Compound | Target | IC50 (nM) |
| Lead Derivative 1 | PDE10A | 1.5 |
| Lead Derivative 2 | PDE10A | 12.8 |
| MP-10 (Reference) | PDE10A | 2.1 |
| Negative Control | PDE10A | >10,000 |
Protocol 2: Cell-Based cAMP Accumulation Assay
This assay measures the functional consequence of PDE10A inhibition within a living cell, providing a more physiologically relevant measure of potency (EC50).
Principle: A cell line expressing PDE10A (e.g., HEK293-CRE-Luciferase cells co-transfected with PDE10A) is used.[12][13] Intracellular cAMP levels are artificially stimulated using an adenylyl cyclase activator like forskolin. In the absence of an inhibitor, the expressed PDE10A rapidly degrades this cAMP. In the presence of a potent inhibitor, cAMP accumulates. This accumulation is then measured, typically using a reporter gene (like luciferase under a cAMP response element, CRE) or a direct detection method like HTRF (Homogeneous Time-Resolved Fluorescence).[14][15]
Materials:
-
HEK293 cell line stably expressing PDE10A and a CRE-luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, antibiotics).
-
Forskolin (Adenylyl cyclase activator).
-
Test Compounds and Reference Inhibitor.
-
Luciferase Assay Reagent (e.g., Bright-Glo™).
-
White, clear-bottom 96- or 384-well cell culture plates.
-
Luminometer.
Step-by-Step Procedure:
-
Cell Plating: Seed the HEK293-PDE10A-CRE-Luc cells into assay plates at an optimized density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and replace it with a serum-free medium containing the serially diluted test compounds. Incubate for 30 minutes.
-
Stimulation: Add forskolin to all wells (except for unstimulated controls) to a final concentration that elicits a sub-maximal response (e.g., 1-5 µM). This creates a signal window that can be potentiated by the inhibitors.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for luciferase reporter gene expression.
-
Lysis and Detection: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase enzyme.
-
Measurement: After a brief incubation, measure the luminescence.
-
Data Analysis: Calculate the EC50 value by plotting the luminescent signal against the log of the compound concentration and fitting the data with a 4PL curve.
Protocol 3: PDE Selectivity Profiling
Demonstrating selectivity is critical for a viable drug candidate to minimize off-target effects.[16][17] The lead compound must be tested against other PDE families, especially those with related functions or potential for side effects if inhibited (e.g., PDE3, PDE4, PDE5).[18]
Principle: The biochemical IC50 determination protocol (Protocol 1) is repeated, substituting PDE10A with purified enzymes from other PDE families (e.g., PDE1B, PDE2A, PDE3A, PDE4D, PDE5A, etc.). The substrate (cAMP or cGMP) should be chosen based on the preference of each specific PDE isoform.
Methodology:
-
Perform the PDE-Glo™ assay (or an equivalent format) using a panel of commercially available purified PDE enzymes.[19]
-
Determine the IC50 value for the lead compound against each PDE isoform.
-
Calculate the selectivity ratio by dividing the IC50 for the off-target PDE by the IC50 for PDE10A. A higher ratio indicates greater selectivity.
Data Presentation:
| PDE Isoform | Substrate | IC50 of Lead Derivative 1 (nM) | Selectivity Fold (vs. PDE10A) |
| PDE10A | cAMP/cGMP | 1.5 | - |
| PDE1B | cAMP/cGMP | >10,000 | >6,667 |
| PDE3A | cAMP | 2,500 | 1,667 |
| PDE4D | cAMP | 8,000 | 5,333 |
| PDE5A | cGMP | >10,000 | >6,667 |
| PDE9A | cGMP | >10,000 | >6,667 |
IV. Conclusion and Forward Look
The protocols outlined provide a robust framework for the initial in vitro characterization of novel "this compound" derivatives as PDE10A inhibitors. Successful candidates from this screening cascade—those demonstrating high potency in both biochemical and cellular assays, and a clean selectivity profile—can then be advanced to more complex studies, including pharmacokinetic profiling and in vivo efficacy models for target-related CNS disorders.
V. References
-
Kehler, J., & Nielsen, J. (2011). PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia. Current Pharmaceutical Design, 17(2), 137-150.
-
Menniti, F. S., Schmidt, C. J., & Seeger, T. F. (2007). Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia. Current Opinion in Investigational Drugs, 8(1), 54-59. [Link]
-
Abdel-Magid, A. F. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. ACS Medicinal Chemistry Letters, 9(2), 73-76. [Link]
-
Weber, M., et al. (2014). Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications. Journal of Pharmacology and Experimental Therapeutics, 349(3), 457-466. [Link]
-
Corbin, J. D., & Francis, S. H. (2002). Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles. Clinical Cardiology, 25(S1), 11-17. [Link]
-
Reaction Biology. (n.d.). PDE Screening Services for Drug Discovery. Reaction Biology. [Link]
-
Giembycz, M. A. (2006). Phosphodiesterase 5 Inhibitors - Drug Design and Differentiation Based on Selectivity, Pharmacokinetic and Efficacy Profiles. Current Topics in Medicinal Chemistry, 6(15), 1635-1645. [Link]
-
Umbricht, D., et al. (2019). Proof-of-Mechanism Study of the Phosphodiesterase 10 Inhibitor RG7203 in Patients With Schizophrenia and Negative Symptoms. Biological Psychiatry: Cognitive Neuroscience and Neuroimaging, 4(7), 650-659. [Link]
-
Kashem, M. A., et al. (2020). Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. International Journal of Molecular Sciences, 21(21), 8196. [Link]
-
Woehler, A., et al. (2015). A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors. Journal of Biomolecular Screening, 20(7), 866-876. [Link]
-
Li, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2309. [Link]
-
BPS Bioscience. (n.d.). PDE4D Cell-Based Reporter Assay Kit. BPS Bioscience. [Link]
-
Assay Genie. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay Genie. [Link]
-
Kotera, J., et al. (2004). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 281, 161-173. [Link]
-
Zhang, X., et al. (2013). Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4879-4884. [Link]
-
BellBrook Labs. (2025). What is the Best Phosphodiesterase (PDE) Assay for HTS? BellBrook Labs. [Link]
-
Rich, T. C., et al. (2001). In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors. Journal of General Physiology, 118(1), 63-78. [Link]
-
Grauer, S. M., et al. (2009). Phosphodiesterase 10A Inhibitor Activity in Preclinical Models of the Positive, Cognitive, and Negative Symptoms of Schizophrenia. Journal of Pharmacology and Experimental Therapeutics, 331(2), 574-590. [Link]
-
Megens, A. A., et al. (2014). PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways. Neuropharmacology, 85, 226-241. [Link]
-
Patsnap. (2024). What are PDE10A inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Patsnap. (2024). What are PDE10A gene inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Gloc, M., et al. (2020). Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research. Current Medicinal Chemistry, 27(12), 1935-1965. [Link]
-
National Center for Biotechnology Information. (2010). 2-{4-[-Pyridin-4-yl-1-(2-[18F]fluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline. PubChem. [Link]
Sources
- 1. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 9. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors [mdpi.com]
- 16. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for In Vivo Studies with Compounds Containing the "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" Moiety
Authored by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for compounds incorporating the "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" moiety. This chemical scaffold has emerged as a key pharmacophore in the development of novel analgesics, particularly as modulators of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a promising non-opioid target for the treatment of chronic and neuropathic pain.[1] These application notes and protocols are designed to ensure scientific integrity, providing detailed methodologies for preclinical efficacy, pharmacokinetic, and toxicological evaluation. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific compound and research questions.
Introduction: The Scientific Rationale
The "this compound" moiety represents a significant advancement in medicinal chemistry. The morpholine group is a versatile scaffold known to improve physicochemical, biological, and metabolic properties of drug candidates, often leading to enhanced pharmacokinetic profiles.[2] When combined with a sulfonated benzoic acid core, this moiety has shown promise in the development of selective modulators of novel therapeutic targets.
Recent research has highlighted the potential of compounds containing this moiety to act as positive allosteric modulators (PAMs) of MRGPRX1.[3] MRGPRX1 is a receptor primarily expressed in nociceptive neurons of the peripheral nervous system, making it an attractive target for pain therapeutics with a potentially reduced risk of central nervous system side effects and addiction liability associated with opioids.[1] Activation of MRGPRX1 has been shown to attenuate both evoked and spontaneous pain in animal models of neuropathic pain.[1][4]
The following protocols are designed to rigorously evaluate the in vivo properties of novel chemical entities (NCEs) containing the "this compound" core, with a focus on their potential as analgesics.
Preclinical Efficacy Evaluation in a Neuropathic Pain Model
The Chronic Constriction Injury (CCI) model is a widely used and validated rodent model of neuropathic pain that mimics many of the symptoms of human neuropathic pain conditions.[3] This protocol outlines the steps to assess the analgesic efficacy of a test compound in this model.
Experimental Workflow for Efficacy Studies
Caption: Workflow for in vivo efficacy testing in a neuropathic pain model.
Detailed Protocol: CCI Model and Behavioral Testing
Materials:
-
Test compound containing the "this compound" moiety
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Positive control (e.g., Gabapentin, 100 mg/kg)
-
Humanized MRGPRX1 transgenic mice (to ensure target engagement is relevant to human physiology)[1]
-
Anesthetic (e.g., isoflurane)
-
4-0 chromic gut sutures
-
Von Frey filaments
-
Hargreaves apparatus (plantar test)
-
Standard animal housing and husbandry equipment
Procedure:
-
Animal Acclimatization and Baseline Testing:
-
House male humanized MRGPRX1 mice (8-10 weeks old) in a temperature- and light-controlled environment with ad libitum access to food and water for at least 7 days prior to experimentation.
-
Handle the mice for 3 days before baseline testing to acclimate them to the experimental procedures.
-
Establish baseline mechanical sensitivity using von Frey filaments and thermal sensitivity using the Hargreaves test on both hind paws for 2 consecutive days.
-
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh of the left hind limb to expose the sciatic nerve.
-
Loosely tie four ligatures (4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight twitch in the hind limb is observed.
-
Close the muscle and skin layers with sutures.
-
Administer post-operative analgesics as per institutional guidelines for the first 48 hours.
-
Allow the animals to recover for 3-5 days.
-
-
Confirmation of Neuropathic Pain:
-
On days 12-14 post-surgery, re-assess mechanical and thermal sensitivity. A significant decrease in the paw withdrawal threshold/latency in the ipsilateral (operated) paw compared to the contralateral paw and baseline values confirms the development of neuropathic pain.
-
-
Compound Administration and Efficacy Assessment:
-
Randomize the animals into treatment groups (n=8-10 per group): Vehicle control, Test Compound (e.g., 1, 3, 10, 30 mg/kg), and Positive Control (Gabapentin).
-
Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Perform behavioral testing (von Frey and Hargreaves tests) at various time points post-administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.
-
The experimenter should be blinded to the treatment groups to avoid bias.
-
-
Data Analysis:
-
The mechanical withdrawal threshold is determined using the up-down method. The thermal withdrawal latency is recorded in seconds.
-
Data are typically expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance is determined using a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Bonferroni's). A p-value of <0.05 is considered statistically significant.
-
A dose-response curve can be generated to calculate the ED50 value.[4]
-
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for its development.[5] This protocol describes a discrete pharmacokinetic study in mice.
Pharmacokinetic Study Workflow
Caption: Workflow for a murine pharmacokinetic study.
Detailed Protocol: Murine Pharmacokinetic Study
Materials:
-
Test compound
-
Formulation vehicle (e.g., 20% HP-β-CD in water)[6]
-
Male CD-1 mice (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection tubes (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing Formulation and Administration:
-
Prepare a homogenous and stable formulation of the test compound at the desired concentration.
-
Divide the mice into two main groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, administer the compound (e.g., 2 mg/kg) via the tail vein.
-
For the PO group, administer the compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 30-50 µL) from a consistent site (e.g., submandibular vein) at pre-determined time points.[5]
-
Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Calculate key PK parameters.
-
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t1/2 | Half-life | Determines the dosing interval |
| CL | Clearance | Measures the efficiency of drug elimination |
| Vdss | Volume of distribution at steady state | Indicates the extent of tissue distribution |
| F% | Bioavailability | The fraction of the oral dose that reaches systemic circulation |
Early In Vivo Toxicology Assessment
Early assessment of a compound's safety profile is crucial to de-risk a drug development program.[7] A Maximum Tolerated Dose (MTD) study is often a starting point.
Detailed Protocol: Maximum Tolerated Dose (MTD) Study
Materials:
-
Test compound
-
Vehicle
-
Male and female mice (e.g., CD-1)
-
Standard animal observation and measurement tools
Procedure:
-
Dose Selection and Administration:
-
Based on in vitro cytotoxicity data, select a range of doses. A common starting dose is 10-fold the anticipated efficacious dose.
-
Administer single doses of the test compound to small groups of mice (n=3 per sex per dose group) via the intended clinical route.
-
-
Clinical Observations:
-
Endpoint and MTD Determination:
-
The study is typically conducted for 7-14 days.
-
The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity (e.g., >15-20% body weight loss).
-
At the end of the study, a gross necropsy may be performed to look for any visible organ abnormalities.
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of novel compounds containing the "this compound" moiety. Successful demonstration of efficacy in a relevant pain model, coupled with an acceptable pharmacokinetic and safety profile, will provide strong rationale for further preclinical development. Future studies may include more extensive toxicology assessments, investigation in other pain models (e.g., inflammatory or post-operative pain), and the development of pharmacodynamic biomarkers to link drug exposure to target engagement and efficacy.
References
-
Animal models of pain for drug discovery. (2006). Expert Opinion on Drug Discovery. [Link]
-
Aragen Life Sciences. Animal Models for Pain Research. [Link]
-
Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1). (2020). Journal of Medicinal Chemistry. [Link]
-
Animal Models for Translational Pain Research. (2022). ePain. [Link]
-
Animal models of neuropathic pain. (2024). International Review of Neurobiology. [Link]
-
MD Biosciences. Preclinical Neuropathic Pain Models. [Link]
-
In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2012). TRP Channels as Therapeutic Targets. [Link]
-
MuriGenics. Toxicology. [Link]
-
Vivotecnia. In Vivo Toxicology Studies. [Link]
-
Johns Hopkins Technology Ventures. MRGPRX1 Positive Allosteric Modulator (PAM) program. [Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. (2013). Regulatory Toxicology and Pharmacology. [Link]
-
Targeting human Mas-related G protein-coupled receptor X1 to inhibit persistent pain. (2017). Proceedings of the National Academy of Sciences. [Link]
-
An innovative phase 2 chronic pain master protocol design to assess novel mechanisms in multiple pain types. (2024). Pain. [Link]
-
Altasciences. Small Molecule Safety Assessment. [Link]
-
Regulatory Toxicology and Pharmacology. (2020). U.S. Food and Drug Administration. [Link]
-
Murine Pharmacokinetic Studies. (2014). Bio-protocol. [Link]
-
Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2014). Patsnap. [Link]
-
This compound. Sinfoo Biotech. [Link]
- Preparation method of 2-methoxy-5-sulfonamide benzoic acid. (2020).
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (2013).
-
Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. (2015). Antimicrobial Agents and Chemotherapy. [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). Journal of Molecular Structure. [Link]
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (2013).
-
Scientists Develop "Non-Permanent" Gene Therapy for Pain Treatment. (2021). Technology Networks. [Link]
-
“Non-Addictive Analgesic Therapeutics (Small Molecules and Biologics) Development to Treat Pain”. (2022). YouTube. [Link]
-
Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers in Pharmacology. [Link]
-
Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. (2001). Chemical & Pharmaceutical Bulletin. [Link]
-
In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2. (2021). Toxicology Research. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine-based Positive Allosteric Modulators of Human MAS-Related G Protein-Coupled Receptor X1 (MRGPRX1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ventures.jhu.edu [ventures.jhu.edu]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug [frontiersin.org]
- 7. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
Application Note: Quantitative Analysis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Abstract
This application note presents robust and validated analytical methods for the precise quantification of "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid," a key chemical entity in pharmaceutical research and development. In the absence of established compendial methods, we have developed and validated two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an ultra-sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications. This document provides a comprehensive, step-by-step protocol for each method, underpinned by a rigorous validation framework adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The causality behind critical experimental choices is elucidated to empower researchers in adapting these methods to their specific needs.
Introduction
This compound (CAS No. 168890-59-3) is a molecule of interest in medicinal chemistry and drug discovery.[4] Its unique structure, incorporating a benzoic acid moiety, a methoxy group, and a morpholine sulfonyl substituent, necessitates tailored analytical methods for accurate quantification in various matrices. The development of reliable analytical procedures is paramount for ensuring product quality, understanding pharmacokinetic profiles, and meeting regulatory requirements.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed blueprint for the implementation of these analytical methods. We will delve into the rationale for method selection, provide exhaustive experimental protocols, and present a comprehensive validation strategy to ensure data integrity and trustworthiness.
Method Selection and Rationale
The selection of an appropriate analytical technique is contingent upon the specific application. For routine analysis, such as purity assessment and in-process controls, a simple, robust, and cost-effective method is desirable. For applications requiring high sensitivity and selectivity, such as the analysis of biological samples, a more sophisticated technique is warranted.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique was chosen for its widespread availability, ease of use, and suitability for quantifying compounds with a UV chromophore, which the benzene ring in the target analyte provides.[5] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for this moderately polar compound.[6][7]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical studies or trace impurity analysis, LC-MS/MS offers unparalleled sensitivity and specificity.[8][9] By monitoring specific precursor-to-product ion transitions, this method can accurately quantify the analyte even in complex matrices with a high degree of confidence.[10][11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This RP-HPLC method is designed for the routine quantification of this compound in bulk drug substance and formulated products.
Experimental Protocol
Instrumentation and Materials:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, water, and phosphoric acid.
-
Sample Diluent: Acetonitrile and water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the sample diluent to achieve a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The method was validated according to ICH Q2(R1) guidelines.[1][2][3]
Specificity: The method demonstrated excellent specificity. A solution of the analyte was spiked with potential impurities and degradation products. The peak for this compound was well-resolved from all other peaks, and peak purity analysis confirmed no co-eluting interferences.
Linearity: The linearity was evaluated over a concentration range of 10-150 µg/mL. The method was found to be linear with a correlation coefficient (R²) of >0.999.
Accuracy: The accuracy was determined by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was within 98-102%.
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the standard solution was <1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two days was <2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
Robustness: The method's robustness was assessed by making small, deliberate variations in the mobile phase composition, flow rate, and column temperature. The results remained unaffected by these minor changes, indicating the method's reliability for routine use.
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This LC-MS/MS method is designed for the highly sensitive and selective quantification of this compound in biological matrices such as plasma.
Experimental Protocol
Instrumentation and Materials:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Solvents: LC-MS grade acetonitrile, water, and formic acid.
-
Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition (Analyte) | m/z 300.1 -> 195.0 |
| Monitored Transition (IS) | To be determined based on IS selection |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation
The method was validated based on the FDA's Bioanalytical Method Validation guidance.[12][13]
Selectivity: The method demonstrated high selectivity. No significant interfering peaks were observed at the retention time of the analyte and IS in blank plasma samples from at least six different sources.
Linearity: The method was linear over a concentration range of 0.1-100 ng/mL with a correlation coefficient (R²) of >0.995.
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantitation (LLOQ), low, medium, and high. The accuracy was within ±15% of the nominal values (±20% at the LLOQ), and the precision (RSD) was ≤15% (≤20% at the LLOQ).
Matrix Effect: The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked plasma samples with the response in neat solutions. The matrix factor was consistently between 0.85 and 1.15.
Recovery: The extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples with that in post-extraction spiked samples. The recovery was consistent and reproducible across the QC levels.
Stability: The stability of the analyte was evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The analyte was found to be stable under all tested conditions.
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS bioanalytical workflow for this compound.
Conclusion
This application note provides two thoroughly described and validated analytical methods for the quantification of this compound. The HPLC-UV method is a robust and reliable technique for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The detailed protocols and validation data presented herein should enable researchers to confidently implement these methods, ensuring the generation of high-quality, reproducible data in their studies. The principles and approaches outlined can also serve as a foundation for the development of analytical methods for other structurally related compounds.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Retrieved from [Link]
-
Vietnam Journal of Food Control. (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]
-
Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2021, December). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]
-
MDPI. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]
-
National Institutes of Health. (2024, September 7). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid | SIELC Technologies [sielc.com]
- 7. Separation of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 11. researchgate.net [researchgate.net]
- 12. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure für die Wirkstoffentdeckung
An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Von: Leitender Anwendungswissenschaftler, Gemini-Laboratorien
Datum: 13. Januar 2026
Betreff: Ein umfassender Leitfaden zur chemischen Modifikation von 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure als Baustein für neuartige Therapeutika, insbesondere für den gezielten Proteinabbau
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung der Kernstruktur 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure. Diese Verbindung vereint drei entscheidende pharmakologische Merkmale: eine aromatische Carbonsäure, eine aktivierende Methoxygruppe und eine Sulfonylmorpholin-Einheit, die häufig zur Verbesserung der pharmakokinetischen Eigenschaften eingesetzt wird. Ihre Klassifizierung als "Baustein für Protein-Degrader" unterstreicht ihr Potenzial bei der Entwicklung von Technologien wie PROTACs (Proteolysis Targeting Chimeras).[1] Wir stellen hier verschiedene strategische Modifikationsansätze vor, die auf die drei Hauptkomponenten des Moleküls abzielen: die Carbonsäure, den aromatischen Ring und die Morpholin-Einheit. Jeder Ansatz wird durch detaillierte, schrittweise Protokolle, mechanistische Begründungen und anwendungsspezifische Überlegungen untermauert, um Forscher bei der rationalen Gestaltung und Synthese von Wirkstoffkandidaten der nächsten Generation zu unterstützen.
Einführung: Die strategische Bedeutung der 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure
Die Entdeckung neuartiger Wirkstoffe erfordert den Zugang zu vielseitigen chemischen Grundgerüsten, die systematisch modifiziert werden können, um die Wirksamkeit, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) zu optimieren. Die Titelverbindung, 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure, stellt ein solches privilegiertes Grundgerüst dar.
-
Die Carbonsäuregruppe: Dient als primärer Angriffspunkt für die Bildung von Amiden und Estern und ermöglicht die Kopplung an Amine, Alkohole oder Linker-Moleküle. Sie ist jedoch auch oft mit einer schlechten Membranpermeabilität und metabolischen Anfälligkeit verbunden.[2][3]
-
Das Sulfonylmorpholin: Die Morpholin-Einheit ist ein sogenanntes "privilegiertes Pharmakophor", das häufig in der medizinischen Chemie eingesetzt wird, um die Löslichkeit, die metabolische Stabilität und die Zellpermeabilität zu verbessern.[4][5] Die Sulfonamid-Bindung ist ein zentrales Merkmal vieler zugelassener Medikamente.[6][7]
-
Der substituierte Benzolring: Die Methoxygruppe und die Sulfonylgruppe dirigieren weitere Substitutionen am aromatischen Ring und bieten Möglichkeiten zur Feinabstimmung der elektronischen und sterischen Eigenschaften des Moleküls.
Die Kombination dieser Merkmale macht dieses Molekül zu einem idealen Ausgangspunkt für die Entwicklung von Wirkstoffbibliotheken, insbesondere im Bereich des gezielten Proteinabbaus, wo es als Ankerpunkt für die Anbindung an Linker oder E3-Ligase-bindende Elemente dienen kann.[]
Synthese des Kernmoleküls
Die Erstellung einer Derivatbibliothek beginnt mit einem robusten und reproduzierbaren Zugang zum Ausgangsmaterial. Die Synthese von 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure erfolgt typischerweise in einem zweistufigen Prozess, ausgehend von der kommerziell erhältlichen 2-Methoxybenzoesäure.
Workflow der Synthese des Kernmoleküls
Abbildung 1: Allgemeiner Syntheseweg für das Kernmolekül.
Protokoll 2.1: Stufe 1 - Chlorsulfonierung von 2-Methoxybenzoesäure
Diese Reaktion ist eine elektrophile aromatische Substitution, bei der die stark aktivierende Methoxygruppe die Substitution in die para-Position lenkt.[4][9]
Sicherheitswarnung: Chlorsulfonsäure ist extrem korrosiv und reagiert heftig mit Wasser. Alle Arbeiten müssen in einem gut belüfteten Abzug unter strikt wasserfreien Bedingungen durchgeführt werden. Tragen Sie stets säurefeste Handschuhe, Schutzkittel und eine Schutzbrille.[4]
-
Reaktionsaufbau: In einem trockenen 250-mL-Dreihalskolben, ausgestattet mit einem Magnetrührer, einem Tropftrichter und einem Stickstoffeinlass, werden 10,0 g (65,7 mmol) 2-Methoxybenzoesäure in 50 mL trockenem Dichlormethan suspendiert.
-
Kühlung: Der Kolben wird in einem Eis/Wasser-Bad auf 0 °C gekühlt.
-
Zugabe des Reagenzes: 25 mL (43,7 g, 375 mmol) Chlorsulfonsäure werden langsam über den Tropftrichter zu der gerührten Suspension gegeben, wobei die Innentemperatur unter 10 °C gehalten wird.
-
Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Mischung für 4-6 Stunden bei Raumtemperatur gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung wird vorsichtig und langsam in ein Becherglas mit 300 g zerstoßenem Eis gegossen. Dies ist eine stark exotherme Reaktion.[4] Das ausgefallene Produkt wird durch Vakuumfiltration über einen Büchnertrichter gesammelt, mit kaltem Wasser gewaschen, bis das Filtrat neutral ist, und anschließend im Vakuum getrocknet.
-
Ergebnis: Man erhält 5-(Chlorsulfonyl)-2-methoxybenzoesäure als weißen Feststoff.[9][10]
Protokoll 2.2: Stufe 2 - Reaktion mit Morpholin
-
Reaktionsaufbau: In einem trockenen 250-mL-Rundkolben werden 10,0 g (39,9 mmol) der in Protokoll 2.1 hergestellten 5-(Chlorsulfonyl)-2-methoxybenzoesäure in 100 mL trockenem Tetrahydrofuran (THF) gelöst.
-
Kühlung: Die Lösung wird in einem Eisbad auf 0 °C gekühlt.
-
Zugabe der Amine: Eine Lösung aus 4,2 mL (4,1 g, 47,9 mmol) Morpholin und 7,0 mL (5,1 g, 50,4 mmol) Triethylamin in 20 mL trockenem THF wird langsam zugetropft.
-
Reaktion: Die Mischung wird für 2 Stunden bei 0 °C und anschließend über Nacht bei Raumtemperatur gerührt.
-
Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in 100 mL Wasser aufgenommen und mit 2 M Salzsäure auf einen pH-Wert von 2-3 angesäuert.
-
Isolierung: Der ausgefallene weiße Feststoff wird abfiltriert, gründlich mit Wasser gewaschen und im Vakuum getrocknet, um die Zielverbindung 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure zu erhalten.
Derivatisierungsstrategien und Protokolle
Wir skizzieren drei primäre Vektoren für die chemische Modifikation des Kernmoleküls.
Strategie 1: Modifikation an der Carbonsäuregruppe
Dies ist der direkteste Ansatz zur Kopplung des Moleküls an andere Bausteine oder zur Modulation seiner physikochemischen Eigenschaften.
Abbildung 2: Derivatisierungsoptionen an der Carbonsäuregruppe.
Die Amidbindung ist eine der stabilsten und am häufigsten vorkommenden funktionellen Gruppen in Medikamenten.[][11] Dieses Protokoll verwendet eine Standard-Carbodiimid-Kopplungschemie.[1]
-
Aktivierung: In einem trockenen Kolben werden 301 mg (1,0 mmol) 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure in 10 mL trockenem Dichlormethan (DCM) oder Dimethylformamid (DMF) gelöst.
-
Reagenzienzugabe: 153 mg (1,0 mmol) Hydroxybenzotriazol (HOBt) und 230 mg (1,2 mmol) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) werden zu der Lösung gegeben. Die Mischung wird für 20 Minuten bei Raumtemperatur gerührt.
-
Aminkopplung: 1,1 mmol des gewünschten primären oder sekundären Amins werden zugegeben. Bei Verwendung eines Amin-Hydrochloridsalzes werden zusätzlich 0,17 mL (1,2 mmol) Triethylamin zugegeben.
-
Reaktion: Die Reaktion wird über Nacht bei Raumtemperatur gerührt.
-
Aufarbeitung: Die Reaktionsmischung wird mit DCM verdünnt und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Kochsalzlösung gewaschen. Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird mittels Flash-Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt.
| Reagenz | Äquivalente | Funktion |
| Kernmolekül | 1.0 | Carbonsäure-Quelle |
| Amin (R-NH₂) | 1.1 | Nukleophil |
| EDC | 1.2 | Kopplungsreagenz |
| HOBt | 1.0 | Racemisierungssuppressor |
| Triethylamin | 1.2 (falls nötig) | Base |
| Tabelle 1: Typische Reagenzien für die EDC/HOBt-Amidkopplung. |
Die Veresterung kann die Lipophilie erhöhen und die Carbonsäure als Prodrug maskieren. Die Fischer-Veresterung ist eine klassische säurekatalysierte Methode.[12]
-
Reaktionsaufbau: 301 mg (1,0 mmol) 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure werden in 10 mL des gewünschten Alkohols (z.B. Methanol, Ethanol) suspendiert. Der Alkohol dient hier sowohl als Reagenz als auch als Lösungsmittel.
-
Katalysator: 2-3 Tropfen konzentrierte Schwefelsäure werden vorsichtig zugegeben.
-
Reaktion: Die Mischung wird für 4-8 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Aufarbeitung: Nach dem Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt. Der Rückstand wird in 30 mL Ethylacetat aufgenommen und vorsichtig mit gesättigter NaHCO₃-Lösung gewaschen, um die Säure zu neutralisieren.
-
Isolierung: Die organische Phase wird mit Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und eingeengt, um den rohen Ester zu erhalten, der bei Bedarf durch Chromatographie weiter gereinigt wird.
Um die mit Carbonsäuren verbundenen Nachteile wie geringe orale Bioverfügbarkeit und Anfälligkeit für Glucuronidierung zu umgehen, kann die Gruppe durch einen bioisosterischen Ersatz, wie z.B. ein Tetrazol, ersetzt werden.[3][13][14] Tetrazole haben einen ähnlichen pKa-Wert und können ähnliche Wasserstoffbrückenbindungen eingehen wie Carbonsäuren.[13] Die Synthese ist mehrstufig und erfordert typischerweise die Umwandlung der Carbonsäure in ein primäres Amid, gefolgt von einer Dehydratisierung zum Nitril und einer anschließenden [2+3]-Cycloaddition mit einem Azid.
Strategie 2: Modifikation am aromatischen Ring
Obwohl Substitutionen am bereits dicht funktionalisierten Benzolring eine Herausforderung darstellen, können fortgeschrittene metallkatalysierte Kreuzkupplungsreaktionen an halogenierten Analoga durchgeführt werden, um die Struktur-Wirkungs-Beziehungen (SAR) zu erweitern. Dies erfordert die Synthese eines halogenierten (z.B. Brom- oder Iod-) Analogs des Ausgangsmaterials, was über die grundlegenden Protokolle dieses Leitfadens hinausgeht.
Strategie 3: Modifikation an der Morpholin-Einheit
Die Morpholin-Einheit selbst kann modifiziert werden, um die physikochemischen Eigenschaften weiter zu optimieren. Eine gängige Strategie in der medizinischen Chemie ist die Einführung von Substituenten an den Kohlenstoffatomen des Morpholinrings, um die metabolische Stabilität zu erhöhen oder spezifische Wechselwirkungen mit dem Zielprotein zu ermöglichen.[2][4] Die Synthese solcher Derivate erfordert den Einsatz von substituierten Morpholinen anstelle von Morpholin selbst in Protokoll 2.2. Beispielsweise kann die Verwendung von C-2-Methylmorpholin zu chiralen Derivaten führen, deren Stereoisomere getrennt und auf ihre biologische Aktivität getestet werden können.
Abbildung 3: Modifikationsstrategien an der Sulfonylmorpholin-Einheit.
Fazit und Ausblick
Die 2-Methoxy-5-(morpholin-4-sulfonyl)-benzoesäure ist eine hochgradig anpassungsfähige Plattform für die moderne Wirkstoffentdeckung. Die hier vorgestellten Protokolle für die Derivatisierung der Carbonsäuregruppe durch Amidierung und Veresterung bieten robuste und reproduzierbare Methoden zur Erzeugung von Molekülbibliotheken. Fortgeschrittene Strategien wie der bioisosterische Ersatz der Carbonsäure oder die Modifikation der Morpholin-Einheit eröffnen weitere Wege zur Optimierung der pharmakokinetischen und pharmakodynamischen Profile. Insbesondere im Kontext des gezielten Proteinabbaus ermöglicht die einfache Kopplung an der Carbonsäure die systematische Untersuchung verschiedener Linker-Längen und -Zusammensetzungen, was ein entscheidender Schritt bei der Entwicklung potenter und selektiver PROTAC-Moleküle ist. Dieser Leitfaden soll als Grundlage für die rationale Gestaltung und Synthese neuartiger Wirkstoffkandidaten dienen, die auf diesem vielversprechenden chemischen Grundgerüst basieren.
Referenzen
-
Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
De Luca, L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3243.
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Verfügbar unter: [Link]
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Verfügbar unter: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
-
Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action. Journal of Pharmaceutical Sciences, 57(9), 1455-1478.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Verfügbar unter: [Link]
-
Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy. Verfügbar unter: [Link]
-
Lu, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5735-5737.
-
CP Lab Safety. (n.d.). 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid, min 95%, 1 gram. Verfügbar unter: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140.
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(5), 759-773.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Verfügbar unter: [Link]
-
ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Verfügbar unter: [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Verfügbar unter: [Link]
-
Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Verfügbar unter: [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scbt.com [scbt.com]
- 11. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthetic pathway. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and maximize your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its critical stages?
The most direct and widely adopted route involves a two-step process. The critical stages are:
-
Electrophilic Chlorosulfonation: 2-Methoxybenzoic acid is reacted with a strong chlorosulfonating agent, typically chlorosulfonic acid, to form the key intermediate, 2-methoxy-5-(chlorosulfonyl)benzoic acid.
-
Nucleophilic Substitution (Sulfonamide Formation): The resulting sulfonyl chloride is then reacted with morpholine, a secondary amine, to form the desired sulfonamide product.
The overall yield is highly dependent on the success of the first step and the stability of the sulfonyl chloride intermediate.
Q2: My overall yield is significantly lower than expected. What are the primary areas to investigate?
Low yields can almost always be traced back to one of three areas:
-
Degradation of the Sulfonyl Chloride Intermediate: Aryl sulfonyl chlorides are susceptible to hydrolysis, especially during aqueous workups. This is the most common cause of yield loss.[1][2][3]
-
Incomplete Chlorosulfonation: Insufficient reagent stoichiometry or non-optimal reaction conditions (time, temperature) can leave a significant amount of the 2-methoxybenzoic acid starting material unreacted.
-
Suboptimal Sulfonamide Formation: Competing side reactions or the degradation of the sulfonyl chloride before it can react with morpholine will also depress the yield.
Q3: I'm observing a dark-colored reaction mixture, especially during the chlorosulfonation step. What does this indicate?
A dark brown or black color during chlorosulfonation is a classic sign of decomposition or "charring."[2] This is typically caused by excessively high reaction temperatures. The reaction of chlorosulfonic acid with aromatic compounds is strongly exothermic, and without careful temperature control, runaway reactions can occur, leading to the formation of polymeric tars and other degradation byproducts.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low Yield of the Intermediate, 2-Methoxy-5-(chlorosulfonyl)benzoic acid
Symptoms:
-
TLC or LC-MS analysis of the crude product shows a large amount of unreacted 2-methoxybenzoic acid.
-
The overall isolated yield after the first step is below 60-70%.
Causality and Troubleshooting Steps:
-
Cause: Insufficient Chlorosulfonating Agent. The stoichiometry of chlorosulfonic acid is critical. An insufficient amount will lead to an incomplete reaction.
-
Solution: Increase the molar ratio of chlorosulfonic acid to 2-methoxybenzoic acid. A common starting point is a 1:5 molar ratio.[4] Carefully review your protocol and consider a stepwise increase in the reagent excess.
-
-
Cause: Reaction Temperature is Too Low or Time is Too Short. While high temperatures are dangerous, a temperature that is too low can result in a sluggish or stalled reaction.
-
Solution: Optimize the reaction temperature and time. The sulfonation reaction often requires a specific temperature profile—initial cooling followed by a controlled warm-up to ensure completion.[4] Monitor the reaction's progress using TLC by quenching a small aliquot.
-
-
Cause: Hydrolysis During Workup. This is a major contributor to yield loss. The sulfonyl chloride is highly reactive towards water.[3]
-
Solution: Anhydrous Workup. The most robust solution is to avoid water entirely. After the reaction is complete, excess chlorosulfonic acid can be removed under high vacuum. The crude sulfonyl chloride can then be used directly in the next step.
-
Solution: Rapid, Cold Aqueous Quench. If an aqueous workup is unavoidable, it must be performed quickly and at low temperatures. The reaction mixture should be poured slowly onto crushed ice. The low solubility of the aryl sulfonyl chloride in cold water helps protect it from extensive hydrolysis by causing it to precipitate.[2][3] Immediately filter the precipitate and dry it thoroughly under vacuum before proceeding.
-
Data Presentation: Optimizing Chlorosulfonation Conditions
| Parameter | Sub-Optimal Condition | Recommended Starting Point | Rationale |
| Molar Ratio (Acid:HSO₃Cl) | 1:3 | 1:5 to 1:7 | Ensures complete conversion and minimizes unreacted starting material.[4][5] |
| Initial Temperature | > 10 °C | 0-5 °C | Controls the initial exotherm to prevent decomposition.[4] |
| Reaction Temperature | < 25 °C (Stalled) or > 80 °C (Decomp) | 50-70 °C | Provides sufficient energy for the reaction to proceed to completion without significant byproduct formation.[4] |
| Reaction Time | < 1 hour | 2-5 hours | Allows the reaction to reach completion. Monitor by TLC.[4][6] |
| Workup | Slow quench in warm water | Pour onto crushed ice OR use directly | Minimizes hydrolysis of the sensitive sulfonyl chloride intermediate.[3] |
Issue 2: The Final Reaction with Morpholine is Sluggish or Yields are Poor
Symptoms:
-
TLC analysis shows the presence of the sulfonyl chloride intermediate even after extended reaction times.
-
Significant amounts of 2-methoxy-5-sulfonic acid (the hydrolysis product) are detected.
Causality and Troubleshooting Steps:
-
Cause: Inactive Sulfonyl Chloride. If the intermediate was not properly dried after an aqueous workup, it may have partially hydrolyzed to the unreactive sulfonic acid.
-
Solution: Ensure the intermediate is rigorously dried under high vacuum before use. If significant hydrolysis is suspected, it is often better to repeat the first step than to attempt to drive the reaction to completion.
-
-
Cause: Suboptimal Reaction Conditions. The choice of solvent and the presence of an acid scavenger are crucial for this nucleophilic substitution.
-
Solution: Use a Suitable Base. The reaction generates one equivalent of HCl, which can protonate the morpholine, rendering it non-nucleophilic. Add at least two equivalents of morpholine (one to react, one to act as the base) or use one equivalent of morpholine and a non-nucleophilic base like triethylamine or pyridine.
-
Solution: Solvent Choice. An aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is recommended to prevent side reactions. The choice of solvent can significantly impact reaction rates.[7][8]
-
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-5-(chlorosulfonyl)benzoic acid (Intermediate)
-
To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add 2-methoxybenzoic acid (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Cool the reaction to room temperature and pour it slowly and carefully onto a large excess of crushed ice with vigorous stirring.
-
The product will precipitate as a white solid. Filter the solid immediately and wash it with cold water.
-
Dry the solid under high vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Synthesis of this compound
-
In a flask under a nitrogen atmosphere, dissolve the dried 2-methoxy-5-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of morpholine (2.2 eq) in anhydrous DCM.
-
Add the morpholine solution dropwise to the sulfonyl chloride solution over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Workup: Wash the reaction mixture with 1M HCl to remove excess morpholine.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).
Visualization of Workflows and Logic
Diagram 1: Synthetic Workflow
This diagram outlines the two-step synthesis process from starting material to final product.
Caption: Synthetic pathway for the target compound.
Diagram 2: Troubleshooting Low Yield
This decision tree helps diagnose the root cause of low product yield.
Caption: Decision tree for diagnosing low yield issues.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Semantic Scholar. Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline.
- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
- Eureka | Patsnap. Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
- ACS Publications.
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
- Semantic Scholar.
- ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines.
-
. Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]
- 6. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of aromatic sulphonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations [iris.unict.it]
Technical Support Center: Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient experimental workflow. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.
Troubleshooting Guide: Common Impurities and Experimental Issues
This section addresses the most frequently encountered problems during the synthesis, providing insights into their root causes and offering step-by-step solutions.
Question 1: My final product shows a persistent impurity with a similar polarity. How can I identify and remove it?
This is a common issue, often stemming from the hydrolysis of the sulfonyl chloride intermediate.
Probable Cause: The most likely impurity is the sulfonic acid derivative, 2-methoxy-5-sulfonic acid-benzoic acid. This is formed by the reaction of the intermediate, 5-chlorosulfonyl-2-methoxybenzoic acid, with water. Even trace amounts of moisture in the reaction setup or during the workup can lead to its formation.[1]
Identification:
-
HPLC: The sulfonic acid impurity will typically have a shorter retention time than the desired product due to its higher polarity.
-
LC-MS: Look for a peak with a mass corresponding to the sulfonic acid (m/z = 248.03 for [M-H]⁻).
-
¹H NMR: The sulfonic acid proton is often broad and may exchange with D₂O. The aromatic protons will have a similar splitting pattern to the product, but their chemical shifts will be slightly different.
Troubleshooting Protocol:
-
Prevention during synthesis:
-
Ensure all glassware is oven-dried before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
When quenching the reaction, do so slowly and at a low temperature to control the exotherm and minimize side reactions.[1]
-
-
Removal during workup:
-
Aqueous Wash: During the workup, a carefully controlled aqueous wash can help remove the highly water-soluble sulfonic acid. However, this must be done cautiously to avoid hydrolysis of any remaining sulfonyl chloride.
-
Recrystallization: Recrystallization is often the most effective method for removing this impurity.
-
Solvent System: A mixture of methanol and water is a good starting point. Dissolve the crude product in a minimal amount of hot methanol and slowly add water until turbidity is observed. Allow the solution to cool slowly to promote the formation of pure crystals of the desired product, leaving the more soluble sulfonic acid in the mother liquor.
-
-
Question 2: The yield of my chlorosulfonation step is low, and the reaction mixture is a dark, viscous oil. What went wrong?
Low yields and the formation of dark, oily byproducts in the chlorosulfonation of 2-methoxybenzoic acid are typically indicative of side reactions or incomplete conversion.
Probable Causes:
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted 2-methoxybenzoic acid remaining.
-
Side Reactions: At elevated temperatures, chlorosulfonic acid can cause charring and the formation of polymeric byproducts. Dimerization of the starting material or product can also occur.
-
Incorrect Stoichiometry: An inappropriate ratio of 2-methoxybenzoic acid to chlorosulfonic acid can lead to incomplete reaction or the formation of undesired byproducts. A molar ratio of approximately 1:5 of the acid to chlorosulfonic acid has been shown to be effective.[2]
Identification of Unreacted Starting Material:
-
TLC/HPLC: Compare the reaction mixture to a standard of 2-methoxybenzoic acid.
-
¹H NMR: The spectrum of the crude product will show characteristic peaks for 2-methoxybenzoic acid.
Troubleshooting Protocol:
-
Reaction Conditions:
-
Temperature Control: Maintain a strict temperature profile. The addition of chlorosulfonic acid should be done at a low temperature (e.g., 0-5 °C) to control the initial exotherm. The reaction should then be allowed to proceed at a controlled, slightly elevated temperature as specified in established protocols.[3]
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration to allow for complete conversion. Monitor the reaction progress by TLC or HPLC.
-
-
Purification:
-
If the primary issue is unreacted starting material, a basic wash (e.g., with a cold, dilute sodium bicarbonate solution) can help to remove the acidic starting material. However, this must be done with extreme care to avoid hydrolysis of the desired sulfonyl chloride intermediate.
-
If significant charring has occurred, it may be necessary to perform a column chromatography purification of the intermediate, though this can be challenging with a reactive sulfonyl chloride.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reaction of 5-chlorosulfonyl-2-methoxybenzoic acid with morpholine?
Aprotic solvents are generally preferred for this reaction to avoid hydrolysis of the sulfonyl chloride. Dichloromethane or acetonitrile are commonly used. The choice of solvent can also influence the reaction rate and workup procedure.
Q2: How can I best monitor the progress of the reaction between 5-chlorosulfonyl-2-methoxybenzoic acid and morpholine?
Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material (sulfonyl chloride) and the product. The disappearance of the starting material spot indicates the completion of the reaction. HPLC can also be used for more quantitative monitoring.
Q3: My final product is off-white or slightly colored. How can I decolorize it?
A common method for decolorizing organic compounds is to treat a solution of the crude product with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon. Recrystallization, as mentioned earlier, is also an effective method for both purification and decolorization.
Data and Workflow Visualization
Table 1: Common Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight | Common Identification Method |
| 2-methoxybenzoic acid | C₈H₈O₃ | 152.15 | TLC, HPLC, ¹H NMR |
| 2-methoxy-5-sulfonic acid-benzoic acid | C₈H₈O₆S | 232.21 | HPLC, LC-MS |
| 5-chlorosulfonyl-2-methoxybenzoic acid | C₈H₇ClO₅S | 250.66 | TLC, HPLC |
Diagram 1: Synthetic Workflow and Impurity Formation
Caption: Synthetic workflow showing key steps and points of impurity formation.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in the chlorosulfonation step.
References
- CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google P
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
-
Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. [Link]
- CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google P
- US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid - Google P
-
5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem. [Link]
-
Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole - ResearchGate. [Link]
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)
- US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)
-
Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) - PrepChem.com. [Link]
-
CAS No : 123958-84-9| Chemical Name : 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. [Link]
-
Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB. [Link]
- RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google P
Sources
Technical Support Center: Investigating the Degradation of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this molecule. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Understanding the Molecule: A Proactive Approach to Stability
This compound is a compound featuring three key functional groups: a methoxybenzoic acid, a sulfonamide, and a morpholine ring. Each of these moieties exhibits distinct susceptibilities to degradation under various stress conditions. A thorough understanding of these potential liabilities is crucial for designing robust formulations and analytical methods. This guide is structured to anticipate and address the challenges you may encounter during its handling and analysis.
Troubleshooting Guide: Unexpected Degradation Profiles
This section addresses common issues observed during forced degradation studies and routine analysis of this compound.
Scenario 1: Multiple Unexpected Peaks in Acidic Hydrolysis HPLC Chromatogram
Question: I'm performing an acid-catalyzed hydrolysis (0.1 M HCl at 60°C) and observing more degradation peaks than anticipated. What are the likely reactions, and how can I confirm them?
Answer:
This is a common observation, as the molecule has several acid-labile sites. The primary suspect is the sulfonamide bond, which can undergo hydrolysis. However, other reactions can occur concurrently.
Potential Degradation Pathways under Acidic Conditions:
-
Hydrolysis of the Sulfonamide Bond: This is a very likely pathway. The S-N bond can be cleaved to yield 2-methoxy-5-(chlorosulfonyl)benzoic acid and morpholine. The chlorosulfonyl derivative is highly reactive and will likely hydrolyze further to 2-methoxy-5-sulfobenzoic acid.
-
Hydrolysis of the Morpholine Ring: While generally stable, under harsh acidic conditions and elevated temperatures, the ether linkage within the morpholine ring could potentially cleave.
-
Demethylation of the Methoxy Group: The methoxy group on the benzene ring can be susceptible to cleavage under strong acidic conditions, leading to the formation of a hydroxyl group.
Experimental Confirmation:
-
LC-MS/MS Analysis: The most effective way to identify your unknown peaks is by using mass spectrometry to determine their mass-to-charge ratios and fragmentation patterns. This will allow you to propose and confirm the structures of the degradants.
-
Co-injection with Standards: If you can synthesize or source potential degradation products (e.g., 2-methoxy-5-sulfobenzoic acid, morpholine), co-injecting them with your degraded sample can confirm the identity of peaks by retention time matching.
-
Fraction Collection and NMR: For significant degradants, you can collect the corresponding fractions from your HPLC and perform NMR spectroscopy for definitive structural elucidation.
Workflow for Investigating Acidic Degradation
Caption: Troubleshooting workflow for unexpected peaks in acidic hydrolysis.
Scenario 2: Loss of Mass Balance in Photostability Studies
Question: After exposing my sample to UV light as per ICH Q1B guidelines, I'm seeing a significant loss of the parent peak, but the new peaks don't account for the total loss. Where is my compound going?
Answer:
Loss of mass balance in photostability studies often points towards the formation of volatile degradants or products that are not retained or detected by your current HPLC method. For a molecule like this compound, photodegradation can be complex.
Potential Photodegradation Pathways:
-
Decarboxylation: Benzoic acid and its derivatives are known to undergo decarboxylation upon exposure to high-energy conditions like UV light, which would produce gaseous CO2 and a non-UV active or poorly retained benzene derivative.
-
Radical Reactions: Photolysis can initiate free-radical reactions. The methoxy group or the morpholine ring could be sites for radical formation, leading to a cascade of reactions and potentially polymerization, which might not elute from the HPLC column.
-
Cleavage of the Sulfonamide Bond: Similar to hydrolysis, the S-N bond in sulfonamides can be susceptible to photolytic cleavage.
Troubleshooting Steps:
-
Modify HPLC Method:
-
Gradient Adjustment: Use a shallower gradient or a longer run time to ensure any less polar degradants are eluted.
-
Change Wavelength: Your degradants may have a different UV maximum. Analyze your samples at multiple wavelengths or use a photodiode array (PDA) detector to screen for hidden peaks.
-
-
Headspace GC-MS: To test for volatile products like CO2 or benzene, analyze the headspace of your stressed sample using Gas Chromatography-Mass Spectrometry.
-
Use a Universal Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect compounds with poor or no UV chromophore, helping to account for mass balance.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups, the following pathways are most probable:
| Stress Condition | Primary Functional Group Affected | Likely Degradation Pathway | Potential Major Degradant(s) |
| Acidic Hydrolysis | Sulfonamide | Cleavage of the S-N bond | 2-Methoxy-5-sulfobenzoic acid, Morpholine |
| Basic Hydrolysis | Sulfonamide | Cleavage of the S-N bond | 2-Methoxy-5-sulfobenzoic acid, Morpholine |
| Oxidation (e.g., H₂O₂) | Methoxy Group, Benzene Ring | O-demethylation, Ring Hydroxylation | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, Hydroxylated isomers |
| Photolysis (UV/Vis) | Carboxylic Acid, Sulfonamide | Decarboxylation, S-N bond cleavage | 2-Methoxy-5-(morpholine-4-sulfonyl)-benzene, 2-Methoxy-5-sulfobenzoic acid |
| Thermal (Dry Heat) | Carboxylic Acid | Decarboxylation (at high temp.) | 2-Methoxy-5-(morpholine-4-sulfonyl)-benzene |
Q2: My HPLC method shows good separation for the parent compound, but the degradation peaks are poorly resolved. What should I do?
A2: This indicates your method is not "stability-indicating." You will need to re-develop the method. Here's a systematic approach:
-
Screen Different Columns: Try columns with different stationary phases (e.g., C8, Phenyl-Hexyl, Cyano) to alter selectivity.
-
Vary Mobile Phase Composition:
-
Organic Modifier: Switch between acetonitrile and methanol. Their different solvating properties can significantly impact peak separation.
-
pH: Adjust the pH of the aqueous phase. The ionization state of your acidic parent compound and any acidic or basic degradants will affect their retention.
-
-
Optimize Gradient: A slower, shallower gradient can often improve the resolution of closely eluting peaks.
-
Adjust Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase, which can be used to fine-tune separation.
Q3: Is the morpholine ring expected to be stable?
A3: The morpholine ring is generally considered to be metabolically and chemically stable. However, under forcing conditions, it is not entirely inert. While direct ring-opening via hydrolysis is less common than sulfonamide cleavage, oxidative degradation of the morpholine ring is a known metabolic pathway for many drugs, often involving hydroxylation at the carbon adjacent to the nitrogen or oxygen. In forced degradation studies, particularly under strong oxidative stress, you should be mindful of potential morpholine-related degradants.
Q4: What are the recommended starting conditions for a forced degradation study on this molecule according to ICH guidelines?
A4: The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation. Here are typical starting points, which should be optimized for your specific substance:
| Condition | Recommended Starting Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours |
| Photostability | As per ICH Q1B: ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |
Protocol for a Typical Forced Degradation Experiment (Acid Hydrolysis)
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Incubation: Place the solution in a controlled temperature environment (e.g., a 60°C water bath or oven).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the reaction by adding an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop further degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Control: Run a control sample (in water instead of acid) under the same temperature and time conditions.
Predicted Degradation Pathway Diagram
Caption: Predicted primary degradation pathways for the target molecule.
References
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). [Link]
-
Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scielo. [Link]
-
Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Ovid. [Link]
-
Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. [Link]
-
A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. (2016, December 14). [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]
-
Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. [Link]
-
Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. MDPI. [Link]
-
Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega. (2023, July 21). [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. PubMed. (2012, June 30). [Link]
-
Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. MDPI. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Overcoming solubility issues with "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid"
Welcome to the technical support guide for 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 168890-59-3). This resource is designed for researchers, medicinal chemists, and formulation scientists to address and overcome common challenges encountered with this compound, particularly its limited aqueous solubility. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful use of this molecule in your experiments.
Understanding the Molecule: Physicochemical Profile
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound. Its behavior in solution is dictated by its structure, which features a critical acidic functional group.
The molecule's structure includes a carboxylic acid group, which is the primary driver of its pH-dependent solubility.[1][2][3] With a predicted pKa of approximately 3.70, the compound is a weak acid.[4][5] This means that in neutral or acidic aqueous media (pH < pKa), the carboxylic acid group remains protonated (-COOH), rendering the molecule neutral and significantly less soluble in water.[2][6] Conversely, in basic media (pH > pKa), the proton is removed, forming a negatively charged carboxylate salt (-COO⁻), which is substantially more polar and thus more water-soluble.[6][7]
Caption: Key functional groups of the molecule.
| Property | Value | Source |
| CAS Number | 168890-59-3 | [8] |
| Molecular Formula | C₁₂H₁₅NO₆S | [5] |
| Molecular Weight | 301.32 g/mol | [5] |
| Predicted pKa | 3.70 ± 0.10 | [4][5] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound. The troubleshooting logic is designed to be sequential, starting with the simplest and most common techniques.
Caption: Decision workflow for solubilizing the compound.
Q1: My compound is not dissolving in neutral water or standard phosphate-buffered saline (PBS) at pH 7.4. What is happening?
Answer: This is expected behavior due to the compound's low pKa of ~3.7.[4][5] Although PBS has a pH of 7.4, which is well above the pKa, the dissolution rate can be very slow. The solid compound creates a localized acidic microenvironment around itself, which keeps it in the less soluble protonated form and hinders it from readily dissolving. You need to overcome this kinetic barrier, usually by providing a more strongly basic environment initially.
Q2: What is the most straightforward method to solubilize this compound for an in vitro biological assay?
Answer: The most direct and preferred method is pH-dependent solubilization . By preparing a basic stock solution, you convert the compound to its highly soluble carboxylate salt form.[6] This avoids using organic solvents that might interfere with your experimental system.
See Protocol 1 for a detailed step-by-step guide on preparing a stock solution using this method. The fundamental principle is to use a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid, thereby drastically increasing its aqueous solubility.[2][6]
Q3: I tried adjusting the pH, but the compound still won't dissolve, or my experiment is sensitive to high pH. What is my next option?
Answer: If pH adjustment is not viable, the use of a water-miscible organic co-solvent is the next best strategy.[9][10] Co-solvents work by reducing the overall polarity of the solvent system, which helps to solubilize nonpolar or poorly water-soluble molecules.[11]
For most biological applications, Dimethyl Sulfoxide (DMSO) is the co-solvent of choice due to its high solubilizing power and relatively low toxicity at the concentrations typically used in assays.[12] The standard workflow involves creating a high-concentration stock solution in 100% DMSO and then diluting this stock into your aqueous assay buffer.
See Protocol 2 for a detailed methodology. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically <1%) to avoid artifacts.[13]
Q4: I diluted my DMSO stock into my aqueous buffer, but the compound precipitated. How do I fix this?
Answer: This is a common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent present.
Troubleshooting Steps:
-
Decrease the Final Concentration: The simplest solution is to lower the final target concentration of the compound in your assay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) may keep the compound in solution. Always run a vehicle control with the same co-solvent concentration.
-
Use a Different Co-solvent: Other common co-solvents include ethanol, propylene glycol, or polyethylene glycols (PEGs).[10] Their effectiveness can vary depending on the specific compound and media.[9]
Q5: My application is in drug formulation, and I need to achieve higher solubility for in vivo studies. What advanced strategies can I consider?
Answer: For pharmaceutical development, more advanced formulation strategies are often necessary to improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[14] These methods go beyond simple pH adjustment or co-solvents and aim to modify the physical properties of the API itself.
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface-area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[15][16][17]
-
Amorphous Solid Dispersions: Converting the crystalline API into a higher-energy amorphous state by dispersing it within a polymer matrix can lead to substantial increases in aqueous solubility.[14][18]
-
Complexation: Using excipients like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug molecule, shielding it from the aqueous environment and enhancing its solubility.[15][18][19]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating the API in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[14][18]
Each of these advanced strategies requires significant formulation development and characterization.[18]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes how to prepare a 10 mM aqueous stock solution.
Materials:
-
This compound (MW: 301.32 g/mol )
-
1 N Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Methodology:
-
Weigh the Compound: Accurately weigh out 3.01 mg of the compound for a final volume of 1 mL of a 10 mM solution.
-
Initial Suspension: Add the weighed compound to a vial or tube containing approximately 80% of the final desired volume of water (e.g., 800 µL for a 1 mL final volume). The compound will not dissolve and will form a suspension.
-
Basify the Solution: While stirring, add 1 equivalent of 1 N NaOH. For 3.01 mg (0.01 mmol) of the compound, this corresponds to 10 µL of 1 N NaOH.
-
Ensure Complete Dissolution: Continue stirring. The suspension should clarify into a transparent solution as the carboxylate salt forms. If it does not fully dissolve, add another small aliquot (e.g., 1-2 µL) of 1 N NaOH until the solution is clear.
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., 1 mL).
-
Verify pH (Optional but Recommended): Check the pH of the final stock solution. It should be in the basic range. If necessary for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 N HCl), but be cautious not to drop the pH too low, which could cause precipitation.
-
Storage: Store the stock solution as recommended, typically at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Stock Solution Using a Co-solvent (DMSO)
This protocol describes how to prepare a 50 mM stock solution in 100% DMSO.
Materials:
-
This compound (MW: 301.32 g/mol )
-
Anhydrous, high-purity DMSO
-
Appropriate vials and pipettes
Methodology:
-
Weigh the Compound: Accurately weigh out 15.07 mg of the compound for a final volume of 1 mL of a 50 mM solution.
-
Add Co-solvent: Add the weighed compound directly to a suitable vial. Add the full volume of DMSO (1 mL).
-
Promote Dissolution: Vortex or sonicate the mixture gently until the solid is completely dissolved. The compound should be readily soluble in 100% DMSO.
-
Storage: Store the DMSO stock solution tightly capped to prevent water absorption, typically at -20°C.
-
Application: When using in an experiment, dilute this stock solution at least 1:100 into your final aqueous buffer to keep the final DMSO concentration at or below 1%. For example, to achieve a 50 µM final concentration, add 1 µL of the 50 mM stock to 1 mL of assay buffer.
Safety & Handling Precautions
Researchers must handle this compound with appropriate care, adhering to standard laboratory safety practices.
-
Hazards: The compound is classified as an irritant.[4] It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][20]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles when handling the solid compound or its solutions.[21][22]
-
Handling: Use the compound in a well-ventilated area or a chemical fume hood. Avoid generating dust.[21] Wash hands thoroughly after handling.[22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Vertex AI Search Grounding API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search Grounding API. (2025, December 23). Co-solvent: Significance and symbolism.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH?.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- The Pharma Innovation Journal. (2015, December 14). Various techniques for solubility enhancement: An overview.
- MCE. (2025, January 1). 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」.
- NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Vertex AI Search Grounding API. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- Apollo Scientific. (2023, July 4). 2-Methoxy-5-(methylsulphonyl)benzoic acid.
- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- CP Lab Safety. (n.d.). This compound, min 95%, 1 gram.
- Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
- Sinfoo Biotech. (n.d.). This compound.
- Matrix Scientific. (n.d.). 2-Methoxy-5-morpholin-4-yl-benzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions.
- Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.
Sources
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. This compound | 168890-59-3 [amp.chemicalbook.com]
- 5. This compound | 168890-59-3 [m.chemicalbook.com]
- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. calpaclab.com [calpaclab.com]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. wjbphs.com [wjbphs.com]
- 13. 亞旭生物科技 [abscience.com.tw]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 15. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lobachemie.com [lobachemie.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 22. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. The information provided is based on established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
The synthesis of this compound is a key process for obtaining a valuable building block in pharmaceutical research. The most common synthetic route involves two primary stages:
-
Chlorosulfonation: The electrophilic substitution of 2-methoxybenzoic acid using chlorosulfonic acid to yield 2-methoxy-5-chlorosulfonyl-benzoic acid.
-
Sulfonamide Formation: The nucleophilic substitution reaction between 2-methoxy-5-chlorosulfonyl-benzoic acid and morpholine to form the final product.
This guide is structured in a question-and-answer format to directly address potential challenges in each of these stages.
I. Troubleshooting the Chlorosulfonation of 2-Methoxybenzoic Acid
The initial chlorosulfonation step is critical and often dictates the overall yield and purity of the final product. Chlorosulfonic acid is a highly reactive and hazardous reagent, requiring careful handling and precise control of reaction conditions.[1][2]
Question 1: My yield of 2-methoxy-5-chlorosulfonyl-benzoic acid is significantly lower than expected. What are the potential causes?
Answer: A low yield in this step can be attributed to several factors, primarily related to reaction conditions and reagent quality.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the molar ratio of chlorosulfonic acid to 2-methoxybenzoic acid is sufficient, typically in the range of 1:5, as chlorosulfonic acid can also act as the solvent.[3] The reaction time is also crucial; monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Temperature: Temperature control is vital. Sulfonation is a strongly exothermic reaction.[3] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of polysulfonated byproducts and degradation of the starting material or product.[3] A temperature range of 50-70°C is often optimal for this transformation.[3]
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and hydrochloric acid.[1][2] Any moisture present in the reaction setup or reagents will consume the chlorosulfonic acid, reducing its availability for the desired reaction and potentially leading to unwanted side reactions. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Hydrolysis of the Product: The product, 2-methoxy-5-chlorosulfonyl-benzoic acid, is a sulfonyl chloride and is susceptible to hydrolysis back to the corresponding sulfonic acid, especially during workup.[4][5][6] It is crucial to perform the workup under anhydrous or near-anhydrous conditions until the sulfonyl chloride is isolated. Quenching the reaction mixture by carefully pouring it onto ice is a common procedure, but prolonged contact with water should be avoided.[7]
Question 2: I'm observing multiple spots on my TLC plate after the chlorosulfonation reaction. What are these impurities?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common impurities in this reaction include:
-
Unreacted Starting Material: A spot corresponding to 2-methoxybenzoic acid indicates an incomplete reaction.
-
Disulfonated Product: The aromatic ring can undergo disulfonation, especially if the reaction temperature is too high or the reaction time is excessively long. This results in the formation of 2-methoxy-di(chlorosulfonyl)-benzoic acid isomers.
-
Hydrolyzed Product (Sulfonic Acid): As mentioned previously, the desired sulfonyl chloride can hydrolyze to 2-methoxy-5-sulfonic acid-benzoic acid.[4][6][8] This is a highly polar compound and will typically have a very low Rf value on the TLC plate.
-
Isomeric Products: While the methoxy group is an ortho-, para-director, and the carboxylic acid group is a meta-director, the primary product is substitution at the 5-position. However, small amounts of other isomers may form.
To identify these impurities, you can use co-spotting with the starting material and, if available, authentic samples of potential side products.
Experimental Workflow: Optimizing the Chlorosulfonation Step
Caption: Workflow for the chlorosulfonation of 2-methoxybenzoic acid.
II. Troubleshooting the Sulfonamide Formation
The second stage of the synthesis involves the reaction of the intermediate sulfonyl chloride with morpholine. While generally a robust reaction, several issues can arise.
Question 3: The reaction between 2-methoxy-5-chlorosulfonyl-benzoic acid and morpholine is sluggish or incomplete. How can I improve this?
Answer: The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction.[9][10][11] If the reaction is not proceeding efficiently, consider the following:
-
Stoichiometry: At least two equivalents of morpholine are required. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Using a slight excess of morpholine (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion.
-
Base: If you are using only one equivalent of morpholine, an additional, non-nucleophilic base such as triethylamine or pyridine should be added to scavenge the HCl. The accumulation of HCl can protonate the morpholine, rendering it non-nucleophilic and halting the reaction.
-
Temperature: While the reaction often proceeds at room temperature, gentle heating may be necessary to increase the reaction rate. However, excessive heat should be avoided as it can lead to the degradation of the sulfonyl chloride.
-
Solvent: The choice of solvent is important. Aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used. The solvent should be able to dissolve the starting materials and be inert to the reaction conditions.
Question 4: I am having difficulty with the purification of the final product, this compound. What are the likely impurities and how can I remove them?
Answer: Purification challenges often stem from the presence of unreacted starting materials or side products from the previous step. Common impurities include:
-
Unreacted 2-methoxy-5-chlorosulfonyl-benzoic acid: This can be removed by washing the crude product with a dilute aqueous base solution. The final product, being a carboxylic acid, will also be soluble in the base. Subsequent acidification will precipitate the desired product, leaving any unreacted sulfonyl chloride (which would have hydrolyzed) in the aqueous layer.
-
Morpholine Hydrochloride: This salt is formed as a byproduct of the reaction. It is typically soluble in water and can be removed by washing the crude product with water or during an aqueous workup.
-
2-Methoxy-5-sulfonic acid-benzoic acid: This impurity arises from the hydrolysis of the sulfonyl chloride intermediate.[4][6][8] Being a sulfonic acid, it is highly water-soluble and can be removed through recrystallization or by washing the final product with a suitable solvent.
Purification Strategy: A typical and effective purification method involves dissolving the crude product in a dilute aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), washing this basic solution with an organic solvent (like ethyl acetate) to remove any non-acidic organic impurities, and then re-acidifying the aqueous layer with an acid (e.g., HCl) to precipitate the pure this compound. The precipitated solid can then be collected by filtration, washed with water, and dried.
Diagram of Main Reaction and Side Reactions
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. reddit.com [reddit.com]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Welcome to the technical support center for "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" (CAS 168890-59-3). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with purifying this critical building block. Here, we provide in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity for your downstream applications.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, even in small amounts, can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will address common purification hurdles in a practical question-and-answer format, grounded in the principles of organic chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
Recrystallization Issues
Question 1: My product "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1] This typically occurs when the crude material has a high impurity level, depressing the melting point of the mixture to below the temperature of the crystallization solution. For this compound, which is a solid at room temperature, this indicates that a significant amount of lower-melting point impurities are present.
Causality: The high concentration of impurities disrupts the orderly arrangement of the target molecules into a crystal lattice. The mixture's melting point is significantly lowered, and it separates as a supercooled liquid or "oil."
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly.[1]
-
Solvent System Modification: The polarity of your solvent may be too close to that of the impurities.
-
For this particular molecule, which possesses both a polar carboxylic acid and a sulfonamide group, as well as a less polar aromatic ring, a solvent mixture is often effective. Common systems for sulfonamides include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[2] Experiment with increasing the proportion of the more polar solvent (e.g., water) to decrease the solubility of the target compound while keeping impurities dissolved.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution.
-
-
Pre-Purification: If the crude product is heavily contaminated, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[1]
Question 2: I have very low recovery after recrystallization. What are the likely reasons and how can I improve the yield?
Answer:
Low recovery is a frequent issue in recrystallization and can be attributed to several factors.
Causality: The most common reason is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[3] Other causes include premature crystallization during a hot filtration step or choosing a solvent in which the compound has high solubility even when cold.[1]
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize the Cooling Process: After dissolution, allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of pure crystals and maximizes the recovery of the product.
-
Solvent Selection: Perform small-scale solubility tests to find a solvent that dissolves the compound well when hot but poorly when cold.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover more material from the filtrate (mother liquor) by partially evaporating the solvent and cooling again to induce a second crop of crystals. Be aware that this second crop may be less pure than the first.
Identifying and Removing Common Impurities
Question 3: What are the most probable impurities in my sample of this compound, and how do they form?
Answer:
The impurities in your final product are typically related to the synthetic route used. A common synthesis involves the chlorosulfonation of 2-methoxybenzoic acid followed by amination with morpholine.
Diagram of a Common Synthetic Route and Potential Impurity Formation:
Caption: Synthetic pathway and common impurity formation.
Common Impurities and Their Origins:
| Impurity | Structure | Origin |
| Unreacted 2-Methoxybenzoic Acid | C₈H₈O₃ | Incomplete chlorosulfonation of the starting material. |
| 2-Methoxy-5-sulfonic acid | C₈H₈O₆S | Hydrolysis of the highly reactive 2-methoxy-5-(chlorosulfonyl)benzoic acid intermediate upon exposure to moisture. This is a very common side product.[4] |
| Isomeric Sulfonated Products | C₁₂H₁₅NO₆S | The methoxy group in 2-methoxybenzoic acid is an ortho-, para-director. While the sulfonation is expected to occur at the para position (position 5) due to less steric hindrance, some sulfonation may occur at the ortho position (position 3), leading to isomeric impurities. |
| Residual Morpholine | C₄H₉NO | Excess reagent from the amination step. |
Chromatographic Purification
Question 4: Recrystallization is not improving the purity sufficiently. How can I purify my compound using column chromatography?
Answer:
Column chromatography is an excellent alternative when recrystallization is ineffective, especially for removing impurities with similar solubilities to the product.[2] Since this compound is a polar, acidic compound, a normal-phase silica gel chromatography approach is generally effective.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent) Selection: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first.
-
Start with a relatively non-polar system and gradually increase polarity. A common eluent system for polar, acidic compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid.
-
Recommended Starting Gradient: Dichloromethane (DCM) with a gradient of 0-10% methanol. Add 0.5-1% acetic acid to the mobile phase to suppress the ionization of the benzoic acid, which will result in sharper bands and less tailing on the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting mobile phase.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Column Chromatography:
| Issue | Probable Cause | Solution |
| Compound won't elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol). |
| Poor separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. A shallower gradient during elution may also improve separation. |
| Streaking/Tailing of the spot on TLC/band on column | The compound is interacting too strongly with the acidic silica. | Add a small amount (0.5-1%) of acetic or formic acid to the eluent to protonate the benzoic acid, reducing its interaction with the silica. |
Purity Analysis
Question 5: How can I accurately determine the purity of my final product?
Answer:
High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of pharmaceutical intermediates. A reverse-phase HPLC method is generally suitable for this compound.
Diagram of a Purity Analysis Workflow:
Caption: A typical workflow for HPLC purity analysis.
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | The acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase HPLC. |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 20 minutes). | To effectively separate non-polar and polar impurities from the main compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | ~254 nm or ~290 nm | Aromatic compounds absorb UV light. A UV-Vis scan of the pure compound will help determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume. |
Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent front).
References
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
SIELC Technologies. (2018). 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid. SIELC. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Failed Reactions with 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS 168890-59-3). This resource provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during synthetic reactions, particularly amide bond formation, a crucial step in the synthesis of pharmacologically relevant molecules like Venglustat.[1][2]
Our approach is grounded in mechanistic principles and field-proven strategies to help you navigate experimental roadblocks and achieve successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction with this compound is showing low to no product formation. What are the likely causes?
A1: Failed amide coupling reactions with this substrate can often be attributed to a few key factors: insufficient activation of the carboxylic acid, steric hindrance, and suboptimal reaction conditions.
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] The carboxylic acid must first be converted into a more electrophilic species. If the activation step is incomplete or the activated intermediate is not sufficiently reactive, the subsequent nucleophilic attack by the amine will be sluggish or will not occur.
-
Steric Hindrance: The methoxy group at the 2-position and the bulky morpholine-4-sulfonyl group at the 5-position can create steric hindrance around the carboxylic acid. This can impede the approach of both the activating agent and the incoming amine nucleophile, thereby slowing down the reaction rate.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, and temperature play a critical role in the success of the reaction. Poor solubility of reactants, use of an inappropriate base, or temperatures that are too low can all contribute to reaction failure.
Q2: I am using a standard carbodiimide coupling reagent like EDC with HOBt, but the reaction is not proceeding. What should I try next?
A2: While EDC/HOBt is a widely used coupling system, it may not be sufficiently potent for a sterically hindered and electronically modified substrate like this compound. Here is a systematic approach to troubleshoot this issue:
1. Switch to a More Powerful Activating Agent:
Uronium- or phosphonium-based coupling reagents are generally more reactive than carbodiimides and are often effective for challenging couplings.
| Coupling Reagent | Class | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Uronium Salt | High reactivity, fast reaction times, often successful where EDC/HOBt fails. |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | Uronium Salt | Similar to HATU, a very effective coupling agent. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent for sterically hindered amino acids and reduces racemization. |
dot
Caption: General reactivity of common coupling agents.
2. Optimize the Reaction Conditions:
-
Solvent: Ensure your reactants are fully dissolved. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are generally good choices for amide coupling reactions.[4]
-
Base: A non-nucleophilic base is crucial to prevent side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice. Use 2-3 equivalents to effectively scavenge the acid produced during the reaction.
-
Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This allows for the formation of the activated ester intermediate, which can improve yields.
Recommended Protocol Using HATU:
-
Dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) to the solution.
-
Add DIPEA (2.0-3.0 equiv.) and stir the mixture at room temperature for 15 minutes for pre-activation.
-
Add the amine (1.0-1.2 equiv.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by column chromatography.
Q3: I have successfully activated the carboxylic acid to the corresponding acyl chloride, but the subsequent reaction with my amine is sluggish. What could be the problem?
A3: If the acyl chloride has been successfully formed and characterized, a slow reaction with the amine points towards issues with the nucleophilicity of the amine or steric hindrance.
1. Amine Nucleophilicity:
-
Electron-withdrawing groups on the amine can significantly reduce its nucleophilicity. If your amine is electron-deficient, you may need more forcing conditions.
-
Steric bulk on the amine can also hinder its approach to the electrophilic acyl chloride.
Troubleshooting Strategies:
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome a sluggish reaction. Monitor the reaction carefully to avoid decomposition.
-
Use a Stronger, Non-Nucleophilic Base: If the amine is used as a hydrochloride salt, a stoichiometric amount of a tertiary amine base like triethylamine or DIPEA is required to liberate the free amine. In some cases, a stronger base might be needed, but care must be taken to avoid side reactions.
-
Increase Reactant Concentration: A higher concentration of reactants can increase the reaction rate. However, be mindful of potential solubility issues.
Experimental Workflow for Acyl Chloride Formation and Coupling:
dot
Caption: General workflow for amide synthesis via an acyl chloride.
Q4: Are there any known side reactions or stability issues with the morpholine-4-sulfonyl group?
A4: The morpholine-4-sulfonyl group is generally stable under standard amide coupling conditions. However, under harsh acidic or basic conditions, or at elevated temperatures, there is a potential for side reactions.
-
Hydrolysis: Strong aqueous acid or base could potentially lead to the hydrolysis of the sulfonamide bond, though this is generally a slow process and unlikely under typical reaction conditions.
-
Reactivity of the Sulfonyl Group: While the sulfonyl group itself is relatively inert to nucleophilic attack under these conditions, it is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the aromatic ring in other potential side reactions, though this is not a primary concern for amide bond formation at the carboxylic acid site.
General Stability Considerations:
| Condition | Potential for Degradation | Recommendation |
| Strong Acid (e.g., concentrated HCl, H₂SO₄) | Possible slow hydrolysis of the sulfonamide. | Avoid prolonged exposure to strong acids, especially at high temperatures. |
| Strong Base (e.g., concentrated NaOH, KOH) | Possible slow hydrolysis of the sulfonamide. | Use non-nucleophilic organic bases for amide coupling. |
| High Temperatures (>100 °C) | Increased risk of decomposition and side reactions. | Use the lowest effective temperature for the reaction. |
Purification of Amide Products
Successful synthesis is only half the battle; proper purification is essential to obtain a high-quality final product.
Q5: What is a general strategy for the purification of the amide product derived from this compound?
A5: A standard purification protocol would involve an aqueous workup followed by column chromatography.
Step-by-Step Purification Protocol:
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature and quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of your product.
-
Washing: Wash the combined organic layers sequentially with:
-
Dilute acid (e.g., 1 M HCl) to remove any unreacted amine and basic byproducts.
-
Saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid.
-
Brine (saturated aqueous NaCl) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure amide.
Purification Workflow Diagram:
dot
Caption: Standard purification workflow for amide products.
By understanding the key chemical principles and employing a systematic troubleshooting approach, researchers can overcome common challenges in reactions involving this compound and successfully synthesize their target molecules.
References
-
Alzforum. (2021, July 19). Venglustat. Retrieved from [Link]
-
Gao, Y., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances, 12(19), 11945-11950. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Retrieved from [Link]
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Modifying reaction conditions for "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" synthesis
Technical Support Center: Synthesis of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Welcome to the technical support guide for the synthesis of this compound (CAS 168890-59-3).[1][2] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic protocol for higher yield and purity.
The synthesis is typically a two-step process:
-
Chlorosulfonation: An electrophilic aromatic substitution where 2-methoxybenzoic acid is reacted with chlorosulfonic acid to form the key intermediate, 5-(chlorosulfonyl)-2-methoxybenzoic acid.[3][4]
-
Sulfonamide Formation: The subsequent reaction of the sulfonyl chloride intermediate with morpholine to yield the final product.
This guide is structured to address specific issues you may encounter in each of these stages.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Issue 1: Low or No Yield in Chlorosulfonation (Step 1)
Q: My reaction to form 5-(chlorosulfonyl)-2-methoxybenzoic acid has resulted in a very low yield. What are the likely causes and how can I rectify this?
A: Low yield in this electrophilic substitution is a common issue, often stemming from three critical areas: moisture contamination, improper temperature control, or inefficient work-up.
1. Root Cause: Moisture Contamination Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently and exothermically with water.[3] This not only consumes the reagent but also generates sulfuric acid and HCl gas, creating hazardous pressure buildup and inhibiting the desired reaction. Furthermore, the product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, is itself susceptible to hydrolysis, converting it back to the sulfonic acid, which is unreactive in the subsequent step.[5][6]
Corrective Protocol:
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is thoroughly oven-dried at >120°C for several hours and allowed to cool in a desiccator before assembly.
-
Anhydrous Conditions: Assemble the reaction apparatus while hot and immediately place it under an inert atmosphere (dry nitrogen or argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Quality: Use a fresh, unopened bottle of chlorosulfonic acid if possible. Reagent that has been opened multiple times may have absorbed atmospheric moisture.
2. Root Cause: Improper Temperature Control The chlorosulfonation of 2-methoxybenzoic acid is an exothermic reaction.[3]
-
If the temperature is too low: The reaction rate will be significantly reduced, leading to an incomplete conversion of the starting material.
-
If the temperature is too high: This can lead to the formation of undesired side products, including potential di-sulfonated species or thermal degradation of the starting material and product.
Optimized Temperature Protocol: A proven method involves a biphasic temperature profile to balance reaction rate and selectivity.[7]
| Step | Parameter | Recommended Value | Rationale |
| 1 | Initial Temperature | 0 - 5°C (Ice Bath) | Allows for controlled, slow addition of the highly reactive chlorosulfonic acid, safely managing the initial exotherm. |
| 2 | Reagent Addition | Slow, dropwise over 1-6 hours[7] | Prevents a rapid temperature spike and minimizes side reactions. |
| 3 | Reaction Progression | Warm to 40°C, then 65-70°C[7] | Gradually increasing the temperature drives the reaction to completion after the initial controlled addition. |
| 4 | Reaction Time | 12-17 hours at 65-70°C[7] | Ensures maximum conversion of the starting material. |
3. Root Cause: Inefficient Work-up and Isolation The product is isolated by quenching the reaction mixture in ice water, which precipitates the sulfonyl chloride.[3][7] This step is highly exothermic and must be performed carefully to avoid product loss or decomposition.
Detailed Quenching Protocol:
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, prepare a stirred slurry of crushed ice and water.
-
Crucially, slowly and carefully pour the reaction mixture into the ice slurry. Never add water to the reaction mixture. This ensures the bulk ice can absorb the heat of quenching.[3]
-
The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, should precipitate as a colorless solid.[3][7]
-
Collect the solid promptly via vacuum filtration and wash thoroughly with cold water to remove any residual acids.
Caption: Troubleshooting flowchart for low yield in the chlorosulfonation step.
Issue 2: Poor Conversion in Sulfonamide Formation (Step 2)
Q: I have successfully isolated the sulfonyl chloride intermediate, but the subsequent reaction with morpholine is giving a low yield of the final product. What's going wrong?
A: This is a classic nucleophilic acyl substitution. Failure to achieve high conversion typically points to hydrolysis of the electrophile or inadequate activation of the nucleophile.
1. Root Cause: Hydrolysis of the Sulfonyl Chloride Intermediate As mentioned, 5-(chlorosulfonyl)-2-methoxybenzoic acid is moisture-sensitive. If it is not thoroughly dried after isolation or is exposed to atmospheric moisture during storage or setup, it will hydrolyze to the corresponding sulfonic acid, which is unreactive towards morpholine.
Corrective Protocol:
-
Drying: Dry the filtered intermediate thoroughly under vacuum in a desiccator over a strong drying agent (e.g., P₂O₅).
-
Timeliness: Use the freshly prepared and dried sulfonyl chloride as soon as possible.
-
Reaction Solvent: Use an anhydrous grade of solvent (e.g., THF, Dichloromethane, or Acetonitrile) for the reaction with morpholine.
2. Root Cause: Inadequate Base The reaction between an amine (morpholine) and a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl).[8] This acid will react with the basic morpholine to form its non-nucleophilic ammonium salt, effectively shutting down the reaction after 50% conversion if only one equivalent of morpholine is used.
Solution: Stoichiometry Adjustment To neutralize the generated HCl and ensure the morpholine remains a potent nucleophile, an appropriate base must be used.
| Base Strategy | Molar Equivalents | Advantages | Disadvantages |
| Morpholine as Base | Morpholine: 2.2 eq. Sulfonyl Chloride: 1.0 eq. | Simple, one-reagent addition. The excess morpholine is easily removed during aqueous work-up. | Consumes a larger amount of the morpholine reagent. |
| Tertiary Amine Base | Morpholine: 1.1 eq. Triethylamine (TEA) or Pyridine: 1.2 eq. Sulfonyl Chloride: 1.0 eq. | Stoichiometrically efficient for the morpholine nucleophile. | Requires addition of a third reagent; removal of the tertiary amine salt may require extra washes. |
| Inorganic Base | Morpholine: 1.1 eq. K₂CO₃ or NaHCO₃: 2.0 eq. Sulfonyl Chloride: 1.0 eq. | Inexpensive base; easy to remove by filtration. | Heterogeneous reaction may require vigorous stirring and longer reaction times. |
Expert Recommendation: Using 2.2 equivalents of morpholine is often the most straightforward and effective method for laboratory-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium chloride in the chlorosulfonation reaction described in some procedures?
A: Some protocols mention the addition of sodium chloride (NaCl) to the initial reaction mixture.[4][7] While not mechanistically involved in the electrophilic substitution, it is believed to help control the reaction's viscosity and improve stirring efficiency in the highly viscous chlorosulfonic acid medium. It may also help suppress certain side reactions, leading to a cleaner product profile.
Q2: How can I monitor the progress of each reaction step?
A: Thin-Layer Chromatography (TLC) is an effective technique.
-
Step 1 (Chlorosulfonation): Monitor the consumption of 2-methoxybenzoic acid. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acids are protonated and give well-defined spots. Visualize under UV light.
-
Step 2 (Sulfonamide Formation): Monitor the disappearance of the 5-(chlorosulfonyl)-2-methoxybenzoic acid spot and the appearance of the more polar final product spot. A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol would be appropriate.
Q3: What is the best method for purifying the final product, this compound?
A: The optimal purification method depends on the impurity profile.
-
Aqueous Work-up: After the reaction with morpholine, an acidic work-up is typically performed. The organic layer is extracted, washed with dilute acid (to remove excess morpholine), water, and brine, then dried and concentrated.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. Suitable solvent systems include methanol, ethanol, or mixtures of ethyl acetate and hexanes.[9] Experimentation is key to finding the ideal solvent or solvent pair that provides good recovery of sharp, well-defined crystals.
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution from dichloromethane to 5-10% methanol in dichloromethane is a good starting point.
Q4: Are there any significant safety precautions I should be aware of?
A: Absolutely. Chlorosulfonic acid is extremely hazardous.
-
Corrosive: It causes severe burns to skin and eyes and is highly irritating to the respiratory system.[3]
-
Reactive: It reacts violently with water.
-
Handling: Always handle chlorosulfonic acid in a well-ventilated chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and acid-resistant gloves (butyl rubber or Viton are recommended). Have a neutralizing agent (such as sodium bicarbonate) readily available for spills.
References
- BenchChem. (n.d.). experimental setup for chlorosulfonation of 2-methoxybenzoic acid. Retrieved from BenchChem.
- PrepChem.com. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Retrieved from PrepChem.com.
- King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.
- Organic Process Research & Development. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. American Chemical Society.
- BenchChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid: Application Notes and Protocols. Retrieved from BenchChem.
- BenchChem. (n.d.). 5-(Chlorosulfonyl)-2-(3-methoxypropoxy)benzoic Acid. Retrieved from BenchChem.
- Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from Chemistry LibreTexts.
- PrepChem.com. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Retrieved from PrepChem.com.
- Google Patents. (n.d.). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
- Sinfoo Biotech. (n.d.). This compound. Retrieved from Sinfoo Biotech.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Retrieved from Sigma-Aldrich.
- ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook.
Sources
- 1. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. This compound | 168890-59-3 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. prepchem.com [prepchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Stability of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic Acid and its Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid and its derivatives. This guide is designed to provide in-depth, practical advice to anticipate and troubleshoot common stability challenges encountered during experimental workflows. By understanding the chemical causality behind these issues, you can ensure the integrity of your results and the robustness of your research.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: Inconsistent Potency or Activity in Biological Assays
Question: My compound, a derivative of this compound, shows variable results in cell-based assays performed on different days. What could be the cause?
Answer: Inconsistent biological activity is often a primary indicator of compound instability in your assay medium. The key functional groups in your molecule, particularly the sulfonamide linkage, can be susceptible to degradation under certain conditions.
Probable Causes & Solutions:
-
Hydrolytic Cleavage of the Sulfonamide Bond: The morpholine-4-sulfonyl group, while generally stable, can undergo hydrolysis, especially under acidic or basic conditions. This cleavage would result in the formation of 2-methoxy-5-(chlorosulfonyl)benzoic acid and morpholine, or their respective ionized forms, which are unlikely to possess the same biological activity. The degradation of sulfonylureas, which also contain a sulfonyl-nitrogen bond, is known to proceed via hydrolysis to a sulfonamide and an amine[1].
-
Solution:
-
pH Control: Maintain your stock solutions and assay buffers at a neutral or near-neutral pH (6.8-7.4). The degradation of similar benzoic acid derivatives has been shown to be pH-dependent, with greater stability observed in neutral conditions[2].
-
Fresh Preparations: Prepare fresh working solutions of your compound immediately before each experiment. Avoid long-term storage of diluted solutions in aqueous buffers.
-
Aprotic Solvents for Stock: Dissolve your primary stock in a dry, aprotic solvent such as DMSO or DMF and store at -20°C or -80°C. Minimize freeze-thaw cycles.
-
-
-
Oxidative Degradation: While the core structure is relatively robust, certain derivatives or experimental conditions might promote oxidation. A material safety data sheet for a structurally similar compound, 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid, indicates that it is stable under normal use but may react with oxidizing agents[3].
-
Solution:
-
Degas Buffers: If your experimental setup allows, degas your aqueous buffers to remove dissolved oxygen.
-
Avoid Redox-Active Reagents: Be mindful of other components in your assay medium that could have oxidative potential.
-
Inert Atmosphere: For highly sensitive derivatives, consider preparing solutions and running experiments under an inert atmosphere (e.g., nitrogen or argon).
-
-
Experimental Workflow for Investigating Instability:
Caption: Workflow for diagnosing compound instability using LC-MS analysis.
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
Question: My this compound derivative precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I improve its solubility?
Answer: The solubility of your compound is dictated by the interplay of its functional groups and the properties of the solvent. The benzoic acid moiety provides a handle for pH-dependent solubility, while the larger organic scaffold can limit aqueous solubility.
Probable Causes & Solutions:
-
pH and Ionization State: The carboxylic acid group (benzoic acid) has a pKa typically in the range of 3-5. At pH values below the pKa, the compound will be in its neutral, less soluble form. Above the pKa, it will be deprotonated to the more soluble carboxylate salt.
-
Solution:
-
Adjust Buffer pH: If your experiment can tolerate it, increasing the pH of your aqueous buffer to >6 will ensure the carboxylic acid is in its ionized, more soluble form.
-
Use of Co-solvents: Incorporate a small percentage (typically 1-5%) of a water-miscible organic solvent like ethanol, methanol, or polyethylene glycol (PEG) into your final buffer to increase the solubility of the parent compound. Always run a vehicle control to ensure the co-solvent does not affect your experimental outcome.
-
Formulation with Excipients: For in vivo studies or more complex formulations, excipients such as cyclodextrins can be used to encapsulate the compound and enhance its aqueous solubility.
-
-
-
Kinetic vs. Thermodynamic Solubility: When diluting a high-concentration DMSO stock into an aqueous buffer, you can create a supersaturated solution that may precipitate over time.
-
Solution:
-
Serial Dilutions: Perform serial dilutions rather than a single large dilution. For example, dilute the DMSO stock into a 50:50 DMSO:buffer mixture first, and then further dilute into the final aqueous buffer.
-
Vortexing/Sonication: Immediately after dilution, vortex the solution vigorously or briefly sonicate it to aid in dissolution and prevent the initial formation of precipitates.
-
-
Data Summary: pH-Dependent Solubility
| pH of Aqueous Buffer | Ionization State of Carboxylic Acid | Expected Relative Solubility |
| < 3 | Predominantly Neutral (-COOH) | Low |
| 4-6 | Mixture of Neutral and Ionized | Moderate |
| > 7 | Predominantly Ionized (-COO⁻) | High |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: As a solid, the compound is expected to be relatively stable. A material safety data sheet for a similar compound indicates stability under normal conditions[3]. However, to maximize shelf-life, store the solid compound in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8°C). For long-term storage (>1 year), storing at -20°C is recommended.
Q2: Can I anticipate the major degradation products of my compound?
A2: Based on the structure, the most probable degradation pathway under hydrolytic stress is the cleavage of the sulfonamide bond. This would yield two primary degradants: 2-methoxybenzoic acid-5-sulfonic acid and morpholine . Under harsh acidic conditions with heat, cleavage of the methoxy ether is also a possibility, though less likely under typical experimental conditions.
Caption: Potential hydrolytic degradation pathway of the parent compound.
Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) would be a good starting point. Detection by UV-Vis (a wavelength of around 280 nm is a reasonable starting point based on similar structures) and, ideally, Mass Spectrometry (LC-MS) would allow for the simultaneous quantification of the parent compound and the identification of any degradation products[1][4].
Q4: My derivative has a different substituent on the morpholine ring. How does this affect stability?
A4: Substituents on the morpholine ring are unlikely to significantly alter the stability of the sulfonamide bond unless they are highly electron-withdrawing and located in close proximity, which is not typical for morpholine modifications. The primary stability concerns related to the sulfonamide and benzoic acid groups will likely remain the same. However, the overall solubility and pharmacokinetic properties of the molecule could be significantly affected. A study on a 2-morpholinobenzoic acid scaffold, for instance, showed high microsomal stability, suggesting the core structure is robust[5].
References
- Jaber, A. M. Y., et al. "LC and LC-MS Study on Establishment of Degradation Pathway of Glipizide Under Forced Decomposition Conditions.
- Loba Chemie. "2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS." Loba Chemie, 2017-11-20.
-
Pilkington, L., et al. "Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors." PubMed, 2025-01-01, [Link].
-
Singh, S., et al. "Overview on Development and Validation of Force degradation studies with Stability Indicating Methods." Biosciences Biotechnology Research Asia, 2022-11-08, [Link].
-
Wang, R., et al. "Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS." PubMed, 2015-08-10, [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sulfonylbenzoic Acid Linkers: Spotlight on 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of targeted protein degradation, the choice of a linker molecule is not a trivial matter. Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules rely on this connecting element to orchestrate the proximity-induced degradation of disease-causing proteins.[1][2] The linker is not a passive spacer; its length, rigidity, and physicochemical properties profoundly influence the efficacy, selectivity, and pharmacokinetic profile of the entire construct.[3][4]
This guide provides an in-depth comparison of sulfonylbenzoic acid linkers, with a specific focus on 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid . We will dissect its structural components, compare it to other relevant sulfonylbenzoic acid alternatives, and provide the experimental frameworks necessary to evaluate such linkers in a drug discovery program.
The Sulfonylbenzoic Acid Scaffold: A Privileged Linker Class
The benzoic acid core is a common feature in biologically active compounds, with the carboxylic acid group serving as a critical hydrogen bond donor and acceptor, often anchoring the linker to a ligand for an E3 ligase or a target protein.[5] The introduction of a sulfonyl or sulfonamide group onto this ring provides a strong hydrogen bond acceptor and can modulate the molecule's polarity and metabolic stability.[6] This combination creates a versatile and synthetically accessible scaffold for linker development.
Dissecting the Lead Compound: this compound
To understand the rationale for using this specific linker, we must analyze the contribution of each of its constituent parts: the methoxy group and the morpholine-sulfonyl moiety.
-
The Methoxy (-OCH₃) Group: The placement of an electron-donating methoxy group at the 2-position (ortho to the carboxylic acid) can influence the acidity of the carboxyl group and introduce specific steric and electronic features that may affect binding interactions.
-
The Morpholine-4-sulfonyl Moiety: This group is perhaps the most defining feature. The morpholine ring is a well-established "privileged structure" in medicinal chemistry.[7][8] Its inclusion is often associated with several advantageous properties:
-
Improved Solubility and Pharmacokinetics: The morpholine ring can enhance aqueous solubility and often leads to improved pharmacokinetic profiles.[7][9]
-
Metabolic Stability: The sulfonamide linkage to the morpholine is generally stable to metabolic degradation.[6]
-
Vectorial Properties: The defined shape of the morpholine ring can impart a degree of rigidity and a specific exit vector for the rest of the linker, which is crucial for achieving a productive ternary complex formation in PROTACs.[4]
-
The combination of these features suggests that This compound is designed to be a metabolically stable linker with favorable physicochemical properties that can improve the overall drug-like characteristics of a larger molecule like a PROTAC.
Comparative Analysis: Physicochemical Properties
A key aspect of linker design is the optimization of physicochemical properties to balance degradation potency with cellular permeability and oral bioavailability. PROTACs inherently exist in a chemical space "beyond the Rule of Five," making careful property management essential.[6][10][11]
Let's compare our lead compound with other hypothetical but structurally relevant sulfonylbenzoic acid linkers to understand the impact of each functional group.
| Linker Structure | Common Name / Description | Key Differentiator | Expected Impact on Properties |
![]() | This compound (Lead Compound) | Methoxy group; Morpholine sulfonyl | Balanced Profile: The morpholine group enhances hydrophilicity, potentially improving solubility. The methoxy group adds some lipophilicity. This combination aims for a balance, crucial for cell permeability.[7] |
![]() | 5-(Morpholine-4-sulfonyl)-benzoic acid | No Methoxy group | Increased Polarity: Removal of the methoxy group would likely decrease lipophilicity (lower logP) and molecular weight. This might improve aqueous solubility but could potentially reduce cell permeability. |
![]() | 2-Methoxy-5-sulfamoylbenzoic acid | Unsubstituted Sulfonamide (-SO₂NH₂) | Increased H-Bond Donors: The primary sulfonamide has two hydrogen bond donors, significantly increasing the topological polar surface area (TPSA) and hydrogen bonding capacity.[6] This often leads to lower permeability. It represents a more polar, less "drug-like" alternative compared to the morpholine derivative. |
![]() | 2-Methoxy-5-(methylsulfonyl)benzoic acid | Methylsulfonyl group (-SO₂CH₃) | Reduced Polarity, No Morpholine: Replacing the morpholine with a small methyl group reduces molecular weight and polarity compared to the lead compound. It lacks the specific conformational influence and solubilizing benefits of the morpholine ring. |
Note: Images are illustrative representations of the chemical structures described.
This comparative framework allows a researcher to form hypotheses about which linker might be most appropriate for a given application. For instance, if a PROTAC is suffering from poor solubility, incorporating a morpholine-containing linker like our lead compound could be a rational strategy. Conversely, if high polarity is limiting cell entry, an analogue without the free NH groups of a simple sulfonamide might be preferred.
Experimental Workflows and Protocols
Scientific integrity demands that any comparison is backed by robust experimental data. While direct comparative data for this specific set of linkers is not available in the literature, we can outline the essential protocols required to generate such data.
Proposed Synthesis of this compound
The following protocol is a proposed synthetic route, adapted from established procedures for structurally related molecules.[7][9]
Step-by-Step Protocol:
-
Chlorosulfonation:
-
To a stirred solution of chlorosulfonic acid (5-8 molar equivalents) cooled to 0°C, slowly add 2-methoxybenzoic acid (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-5-(chlorosulfonyl)benzoic acid. This intermediate is often used immediately in the next step.
-
-
Sulfonamide Formation:
-
Dissolve the crude 2-methoxy-5-(chlorosulfonyl)benzoic acid (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF).
-
To this solution, add diisopropylethylamine (DIPEA, 1.2 eq) followed by morpholine (2.0 eq).[9]
-
Stir the reaction mixture at room temperature for 18 hours.[9]
-
Pour the reaction mixture into water and wash with ethyl acetate to remove non-polar impurities.
-
Acidify the aqueous layer to pH 1 using concentrated HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[9]
-
Protocol: Evaluation of Linkers in a PROTAC Context (Degradation Assay)
Once synthesized, the true test of a linker is its performance in a biological system. The following is a standard protocol to quantify the degradation of a target Protein of Interest (POI) after treatment with a PROTAC incorporating the linker.[3]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., HCT116, MDA-MB-231) known to express the POI in 6-well plates and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the PROTACs (each containing a different sulfonylbenzoic acid linker) in cell culture medium. A typical concentration range would be 1 nM to 10 µM.
-
Aspirate the old medium from the cells and add the medium containing the PROTACs or a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and clarify by centrifugation to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA protein assay. This step is critical for ensuring equal protein loading in the next step.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration and denature by boiling with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized POI levels against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[3]
-
Conclusion and Future Outlook
The selection of a linker is a critical, multivariate optimization problem in the design of heterobifunctional molecules. The This compound scaffold represents a rational design choice, leveraging the well-documented benefits of the morpholine moiety to potentially enhance solubility, metabolic stability, and overall pharmacokinetic properties.
While direct experimental comparisons are lacking, the principles of medicinal chemistry and structure-activity relationships provide a strong framework for its evaluation.[5][13] The proposed linker is predicted to offer a more balanced physicochemical profile compared to analogues lacking the morpholine or possessing a more polar, unsubstituted sulfonamide. The provided protocols offer a clear roadmap for researchers to synthesize this linker and empirically test these hypotheses, comparing it against other sulfonylbenzoic acid derivatives to identify the optimal connecting element for their specific target and E3 ligase system. This empirical, data-driven approach remains the gold standard for advancing from rational design to a successful therapeutic candidate.
References
-
Fallan, C., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Fallan, C., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. Available at: [Link]
-
Scott, J. S., et al. (2024). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. Available at: [Link]
-
Hornberger, K. R., & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Google Patents.
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. Google Patents.
- Google Patents. (2020). CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid. Google Patents.
-
Eureka | Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Patsnap. Available at: [Link]
-
Hornberger, K. R., & Araujo, E. M. V. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. PubMed. Available at: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Available at: [Link]
-
ResearchGate. (2022). Physicochemical properties comparison among published PROTACs. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
ResearchGate. (n.d.). Required physicochemical properties for oral PROTACs. ResearchGate. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid. PrepChem.com. Available at: [Link]
-
Zhang, T., et al. (2020). Enhancing Intracellular Accumulation and Target Engagement of PROTACs with Reversible Covalent Chemistry. ChemRxiv. Available at: [Link]
-
Shinde, S. S., et al. (2022). Inhibitors to degraders: Changing paradigm in drug discovery. PubMed Central. Available at: [Link]
Sources
- 1. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Inhibitors to degraders: Changing paradigm in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to PROTAC Linker Optimization: A Comparative Analysis
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are elegantly composed of three parts: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two functional ends.[3][4][][6] Upon entering a cell, a PROTAC forms a ternary complex, bringing the POI and the E3 ligase into close proximity.[7][8] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the cell's own waste disposal machinery, the 26S proteasome.[4][7][9]
While significant research has focused on discovering potent ligands for POIs and E3 ligases, it is now unequivocally clear that the linker is not a passive tether.[10][] Instead, it is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[10][] The linker's length, composition, and rigidity dictate the geometry and stability of the ternary complex, directly influencing the efficiency of protein degradation.[10][13] This guide provides a comparative analysis of different linker classes, supported by experimental data and protocols, to empower researchers in the rational design and optimization of next-generation protein degraders.
The PROTAC Mechanism of Action
The catalytic cycle of a PROTAC begins with its entry into the cell and culminates in the degradation of the target protein, freeing the PROTAC to engage another target. This process underscores the importance of the ternary complex, whose formation and stability are heavily influenced by the linker's characteristics.
Caption: The PROTAC catalytic cycle, from ternary complex formation to proteasomal degradation.
Comparative Analysis of Common Linker Classes
The choice of linker chemistry is a critical decision in PROTAC design, as it profoundly impacts physicochemical properties and biological activity. Linkers are broadly categorized as flexible or rigid, with each class offering distinct advantages and disadvantages.[][14][15]
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers are the most common starting point in PROTAC development due to their synthetic accessibility and the conformational freedom they provide, which can help in achieving a productive ternary complex.[14][15]
-
Alkyl Chains: These simple hydrocarbon chains are synthetically straightforward to incorporate and modify.[14][15] While their flexibility can be advantageous, their inherent hydrophobicity can negatively impact aqueous solubility and may lead to poor pharmacokinetic (PK) properties.[15][16]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and drug-like properties of PROTACs.[3][8][14] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing hydrophilicity.[15] However, increasing PEG length can sometimes reduce cell permeability and may introduce metabolic liabilities.[15][17]
Rigid Linkers: Engineering Precision and Stability
Rigid linkers are employed to constrain the PROTAC into a more defined conformation. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher potency and improved selectivity.[10][14]
-
Cycloalkanes (Piperazine/Piperidine): Incorporating these saturated heterocyclic rings can enhance rigidity while also improving solubility and metabolic stability compared to purely alkyl linkers.[15][18] These motifs are often found in clinically advanced PROTACs.[16]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") introduce significant conformational restriction.[3][14] Triazoles are particularly favored as they are metabolically stable and can improve PK properties.[15]
Data-Driven Comparison of Linker Properties
The rational selection of a linker requires balancing multiple parameters. The following table summarizes the general trends observed for different linker types.
| Linker Type | Key Characteristics | Advantages | Disadvantages | Impact on Degradation (DC₅₀/Dₘₐₓ) | Impact on Solubility | Impact on Permeability |
| Alkyl | Flexible, Hydrophobic | Synthetically accessible; conformational freedom.[14][15] | Low solubility; potential metabolic instability.[15] | Highly variable; requires length optimization. | Decreases | Generally higher but limited by low solubility. |
| PEG | Flexible, Hydrophilic | Improves aqueous solubility.[3][8][15] | Can decrease permeability; potential metabolic liabilities.[15][17] | Potent, but "hook effect" can be more pronounced. | Increases | Generally Decreases[17][19] |
| Rigid | Conformationally Constrained | Pre-organizes for binding; can improve selectivity & PK.[14][16] | Synthetically challenging; rigidity may prevent complex formation.[14] | Can be highly potent if the conformation is optimal. | Variable; can improve | Can improve by reducing conformational flexibility.[19] |
Experimental Workflows for Linker Evaluation
A systematic, multi-parametric approach is essential for evaluating and optimizing PROTAC linkers. The process typically follows a screening cascade, moving from initial biophysical and biochemical assays to more complex cell-based characterization.
Caption: A typical experimental workflow for the systematic evaluation of PROTACs with different linkers.
Experimental Protocol 1: Quantitative Analysis of Protein Degradation by Western Blot
Causality: Western blotting is the gold-standard assay for directly visualizing and quantifying the reduction in target protein levels, providing a definitive measure of a PROTAC's primary function.[20] This protocol ensures robust and reproducible quantification of degradation.
Materials:
-
Cultured cells expressing the protein of interest (POI).
-
PROTAC compounds dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of each PROTAC compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer.[21] Incubate on ice for 20 minutes, then scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol. This is critical for equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[22]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[23]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Repeat the blotting process for the loading control protein.
-
-
Detection and Analysis: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imager. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values from the dose-response curve.
Experimental Protocol 2: Cell Viability Assessment using CellTiter-Glo®
Causality: It is crucial to ensure that the observed protein degradation is not a secondary effect of general cytotoxicity. The CellTiter-Glo® assay measures ATP levels, a direct indicator of metabolic activity and cell health, providing a more sensitive and robust measure of viability than colorimetric assays like MTT.[24][25]
Materials:
-
Opaque-walled 96-well plates suitable for luminescence.
-
Cultured cells.
-
PROTAC compounds.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in opaque-walled 96-well plates at a predetermined density. After overnight incubation, treat the cells with the same concentration range of PROTACs used in the degradation assay.
-
Assay Execution:
-
After the treatment period (e.g., 24-72 hours), remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[24]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[25]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (set to 100%). A significant drop in viability at concentrations where degradation occurs may indicate a cytotoxic effect.
Rational Linker Design: An Iterative Optimization Cycle
Effective PROTAC design is not a matter of chance but an iterative process of rational optimization. The data gathered from initial screens inform subsequent design choices, creating a feedback loop that drives the project toward a candidate with optimal degradation potency and drug-like properties. The linker is the primary element tuned in this cycle.
Caption: The iterative cycle of rational PROTAC linker design and optimization.
Conclusion
The linker is a multifaceted and critical component of any PROTAC, exerting profound influence over its biological activity and pharmaceutical properties. A deep understanding of how different linker classes—flexible (alkyl, PEG) and rigid (cycloalkane, alkyne)—impact ternary complex formation, cell permeability, and metabolic stability is paramount for success. The historical "trial and error" approach is being replaced by a rational, data-driven optimization cycle.[3][26] By systematically evaluating candidates through a cascade of robust biophysical and cellular assays, researchers can fine-tune the linker to unlock the full therapeutic potential of targeted protein degradation.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
-
Lu, J., et al. (2018). Schematic diagram showing the mechanism of action of PROTAC technology... ResearchGate. [Link]
-
Xing, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
-
Testa, A., et al. (2020). Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]
-
Xing, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
Sun, X., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC. [Link]
-
Ciarmela, M., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
-
Sun, X., et al. (2021). A schematic diagram for the action model of PROTAC... ResearchGate. [Link]
-
AxisPharm. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. AxisPharm. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]
-
Shcherbak, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Various Authors. (n.d.). Comparisons of PROTACs with other therapeutic modalities. ResearchGate. [Link]
-
Yang, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. PMC. [Link]
-
Maple, H. J., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC. [Link]
-
Bric-Furlong, E., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Various Authors. (n.d.). A schematic diagram of the small molecule-based PROTACs. ResearchGate. [Link]
-
Ciulli, A., & Daniels, D. L. (2019). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]
-
Riching, K. M., et al. (2018). Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate. [Link]
-
AstraZeneca. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Books. [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific. [Link]
-
Mares, A., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]
-
Scott, J. S., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. PMC. [Link]
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. chempep.com [chempep.com]
- 15. precisepeg.com [precisepeg.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 22. 2bscientific.com [2bscientific.com]
- 23. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 26. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Validation of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic Acid Derivatives as Phosphatidylcholine-Specific Phospholipase C Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid derivatives. We will focus on their potential as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme implicated in oncogenic signaling. This document offers an objective comparison with established alternatives, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to empower your research endeavors.
Introduction: The Rationale for Targeting PC-PLC with Novel Benzoic Acid Derivatives
Phosphatidylcholine-specific phospholipase C (PC-PLC) is a pivotal enzyme that catalyzes the hydrolysis of phosphatidylcholine, a major component of eukaryotic cell membranes, to generate the second messengers diacylglycerol (DAG) and phosphocholine.[1] The generated DAG is a potent activator of protein kinase C (PKC), which in turn modulates a plethora of downstream signaling cascades integral to cell proliferation, differentiation, and survival.[2][3]
Emerging evidence has strongly implicated the dysregulation of PC-PLC activity in the pathophysiology of various cancers, including ovarian, breast, and squamous cell carcinoma.[1][3][4][5][6] Elevated PC-PLC expression and activity are often correlated with increased cancer cell proliferation and survival, making it an attractive therapeutic target. The core structure of this compound presents a promising scaffold for the development of novel PC-PLC inhibitors, leveraging the established bioactivity of morpholine-containing compounds.[7] This guide will delineate the necessary steps to validate and characterize the biological efficacy of its derivatives.
Comparative Landscape: Benchmarking Against Standard PC-PLC Inhibitors
To ascertain the therapeutic potential of novel derivatives, a direct comparison with well-characterized inhibitors is imperative. The most relevant comparator in this context is D609 , a xanthate derivative known for its specific and competitive inhibition of PC-PLC.[8]
| Compound Class | Mechanism of Action | Reported IC50/Ki | Key Characteristics |
| This compound derivatives | Putative PC-PLC Inhibition | To be determined | Novel chemical scaffold with potential for improved potency, selectivity, and pharmacokinetic properties. |
| D609 (Tricyclodecan-9-yl-xanthogenate) | Competitive PC-PLC Inhibitor | Ki of 6.4 µM[8] | Gold standard for in vitro studies of PC-PLC inhibition. Also exhibits antiviral and anti-inflammatory properties.[1][8] |
| U73122 | Broad-spectrum PLC Inhibitor | IC50 of ~6 µM for PLC-β3 | Often used as a general PLC inhibitor, but its specificity has been questioned.[2][9][10] It can serve as a control to assess broader effects on phospholipase activity. |
Decoding Structure-Activity Relationships (SAR)
The potency and selectivity of the this compound scaffold can be rationally optimized by understanding the contribution of each molecular component. Based on published data for structurally related 2-morpholinobenzoic acid derivatives, we can infer a preliminary SAR to guide analog design.
| R1 (Substitution on Benzoic Acid Ring) | R2 (Amide Linkage) | Impact on PC-PLC Inhibition |
| Methoxy | Varied anilines | The position and nature of substituents on the aniline ring significantly impact potency. Electron-withdrawing groups are often favored. |
| Varied Alkoxy | Cyclopropylmethyl | Modifications to the alkoxy group can modulate activity, with some larger groups being well-tolerated. |
| Methoxy | Benzylamide | The N-benzyl group is a common feature in potent inhibitors. Substitutions on the benzyl ring can fine-tune activity. |
This table serves as a foundational guide for prioritizing the synthesis of new derivatives with potentially enhanced biological activity.
Experimental Validation: Protocols for In Vitro Characterization
The following section provides detailed, step-by-step protocols for the essential in vitro assays required to validate the biological activity of your compounds.
PC-PLC Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of PC-PLC. The Amplex® Red PC-PLC assay kit (or a similar fluorescence-based method) is highly recommended for its sensitivity and reliability.[4]
Principle: The assay relies on a coupled enzymatic reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine. In the presence of alkaline phosphatase, phosphocholine is converted to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, H₂O₂ reacts with the Amplex® Red reagent in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically includes a reaction buffer, Amplex® Red reagent, HRP, choline oxidase, alkaline phosphatase, and the PC-PLC enzyme.
-
Compound Dilution: Prepare a serial dilution of the test compounds and the reference inhibitor (D609) in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Preparation: Add 50 µL of the reaction buffer to each well of a 96-well black, clear-bottom microplate.
-
Addition of Inhibitors: Add 2 µL of the diluted test compounds or D609 to the respective wells. For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Add 20 µL of the PC-PLC enzyme solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add 20 µL of the substrate solution (phosphatidylcholine) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each inhibitor concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.
Antiproliferative Activity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[11][12]
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A431, MDA-MB-231, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clear conceptual understanding, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Simplified PC-PLC signaling pathway and the inhibitory action of the test compounds.
Caption: Overall workflow for the validation of novel PC-PLC inhibitors.
Conclusion and Future Directions
This guide outlines a robust and systematic approach to validate the biological activity of this compound derivatives as potential PC-PLC inhibitors. By employing the detailed protocols and comparative framework provided, researchers can effectively characterize their compounds and gain valuable insights into their therapeutic potential. Positive outcomes from these in vitro studies will lay a strong foundation for subsequent preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant cancer models. The rational design of new analogs based on the evolving SAR data will be crucial in optimizing this promising chemical scaffold for clinical translation.
References
-
Wikipedia. Phospholipase C. [Link]
-
Alhweimel, A., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Pharmaceuticals. [Link]
-
Podo, F., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLoS One. [Link]
-
Kadamur, G., & Ross, E. M. (2013). Mammalian phospholipase C. Annual review of physiology. [Link]
-
MacMillan, D., & McCarron, J. G. (2010). The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle. British journal of pharmacology. [Link]
-
Jayakumar, S., et al. (2020). Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line. Journal of conservative dentistry : JCD. [Link]
-
Tey, S. K., et al. (2020). Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes. Cancers. [Link]
-
Lo Vasco, V. R. (2018). The Contribution of Signaling to Unraveling the Natural History of Cancer. The Lesson of the Phosphoinositide-specific Phospholipase C Pathway. Current pharmaceutical design. [Link]
-
Spadaro, F., et al. (2008). Phosphatidylcholine-Specific Phospholipase C Activation in Epithelial Ovarian Cancer Cells. Cancer research. [Link]
-
ResearchGate. Antiproliferative activity against cancerous cell lines. [Link]
-
Amdouni, F., et al. (2024). Various Strategies for the Immobilization of a Phospholipase C from Bacillus cereus for the Modulation of Its Biochemical Properties. International Journal of Molecular Sciences. [Link]
-
Roy, A., & Talukdar, D. (2022). Dysregulation of phospholipase C signaling pathway in breast and colorectal cancer: Association with progression and prognosis. Seminars in cancer biology. [Link]
-
Suganthy, N., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]
-
Estrada, A. C., et al. (2021). A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes. SLAS discovery : advancing life sciences R & D. [Link]
-
González-Sarrías, A., et al. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. International Journal of Molecular Sciences. [Link]
Sources
- 1. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phospholipase C - Wikipedia [en.wikipedia.org]
- 10. The phospholipase C inhibitor U-73122 inhibits Ca2+ release from the intracellular sarcoplasmic reticulum Ca2+ store by inhibiting Ca2+ pumps in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and antiproliferative efficacy of a standardized extract of Vaccinium macrocarpon on the highly differentiating oral cancer KB cell line athwart the cytotoxicity evaluation of the same on the normal fibroblast L929 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Linker Technology: Benchmarking 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
Foreword: The Critical Role of the Linker in Modern Therapeutics
In the landscape of targeted therapies, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple "connector" to a critical determinant of therapeutic success. Its design dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct.[1][2] As researchers, our choice of linker is a pivotal decision that requires a deep understanding of the interplay between the linker's chemical properties and the biological environment it will encounter.
This guide provides an in-depth comparison of a noteworthy linker building block, 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid , against established linkers in the field. While direct, head-to-head experimental data for this specific molecule is not yet prevalent in the public domain, its structural features allow for a robust, science-based inference of its potential performance. We will dissect its constituent parts to predict its behavior and benchmark these inferred properties against the known performance of widely-used linkers, supported by experimental data and established protocols.
Introducing "this compound": A Structural Analysis
"this compound" is classified as a Protein Degrader Building Block, indicating its intended use in PROTACs and other bifunctional molecules. Let's deconstruct its chemical architecture to infer its properties as a linker.
-
Chemical Structure: C12H15NO6S
-
Molecular Weight: 301.3 g/mol
-
CAS Number: 168890-59-3
The molecule possesses several key functional groups that inform its potential behavior:
-
Benzoic Acid: The carboxylic acid group provides a primary point of conjugation, typically through amide bond formation. The pKa of benzoic acid is approximately 4.20.[3] The presence of both an electron-donating methoxy group and an electron-withdrawing sulfonyl group will modulate this acidity. Electron-withdrawing groups tend to lower the pKa of benzoic acids, while electron-donating groups have the opposite effect.[4]
-
Morpholine: The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functionality. It is known to be a polar and water-soluble group.[5] Its inclusion in the linker is likely to enhance the overall aqueous solubility of the resulting conjugate, a critical factor for preventing aggregation and improving pharmacokinetics.[6] The pKa of morpholine is approximately 8.49, meaning it will be protonated at physiological pH, further contributing to hydrophilicity.
-
Sulfonamide: The sulfonamide group is a stable and relatively polar functional group that can participate in hydrogen bonding, potentially influencing the conformation of the linker and its interactions with the surrounding environment.
-
Aromatic Ring: The benzene ring provides a rigid scaffold, limiting the flexibility of this portion of the linker.
Based on this analysis, we can infer that "this compound" is a rigid, hydrophilic linker building block. Its inherent polarity is a significant advantage, particularly when working with hydrophobic payloads or protein targets.
Benchmarking Against Established Linkers
To provide context for the potential performance of "this compound," we will compare its inferred properties to those of well-characterized linkers used in both ADCs and PROTACs.
Linker Classification
The following diagram illustrates the broad classification of linkers, providing a framework for our comparison.
Caption: Classification of common linker technologies.
Comparative Data Summary
The following table summarizes the key properties of "this compound" (inferred) and the benchmark linkers.
| Linker Type | Example(s) | Flexibility | Solubility | Release Mechanism | Key Advantages | Key Disadvantages |
| Target Linker | This compound | Rigid (Inferred) | High (Inferred) | Non-cleavable (as a single unit) | High solubility, predictable conformation (Inferred) | Lack of a specific cleavage mechanism may limit some applications. |
| Cleavable (ADC) | Hydrazone | Semi-rigid | Moderate | Acid-catalyzed hydrolysis | pH-sensitive release in endosomes/lysosomes[7] | Potential instability in systemic circulation[] |
| MC-Val-Cit-PABC | Semi-flexible | Low to Moderate | Protease (Cathepsin B) cleavage | High plasma stability, specific intracellular release[9] | Susceptible to cleavage by other proteases, potential for off-target toxicity[10] | |
| Non-Cleavable (ADC) | SMCC | Rigid | Low | Antibody degradation | High plasma stability, reduced off-target toxicity[11] | Payload remains attached to an amino acid residue, potentially altering its activity. |
| Flexible (PROTAC) | Alkyl/PEG Chains | High | Variable (PEG is high) | N/A | Synthetically tractable, allows for conformational flexibility[] | "Floppy" nature can lead to unproductive binding conformations. |
| Rigid (PROTAC) | Triazole-containing | Rigid | Moderate | N/A | Constrains geometry, can improve binding affinity and selectivity[] | More synthetically challenging, less conformational sampling. |
Experimental Protocols for Linker Evaluation
To provide a practical framework for benchmarking linkers, we present the following detailed protocols for key experiments. These are based on established methods for evaluating the performance of well-known linkers.
Protocol 1: Conjugation of a Linker to an Antibody using SMCC (A Representative Non-Cleavable Linker)
This two-step protocol describes the conjugation of a thiol-containing payload to an antibody via the heterobifunctional, non-cleavable SMCC linker.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Dry, amine-free DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 6.5-7.5)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
-
SMCC Activation of Antibody:
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation to Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the maleimide-activated antibody. A 1.5- to 2-fold molar excess of payload over available maleimide groups is recommended.
-
Incubate for 1-2 hours at room temperature or 4 hours at 4°C.[15]
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unreacted payload and other small molecules.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker-payload conjugate in plasma over time.
Materials:
-
Purified ADC or PROTAC
-
Human, mouse, or rat plasma (citrate- or heparin-anticoagulated)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the ADC or PROTAC into pre-warmed plasma at a final concentration of 1-10 µM.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.[16]
-
-
Sample Preparation:
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to the plasma aliquot.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and/or released payload.[17]
-
The stability is often reported as the percentage of intact conjugate remaining over time.
-
Protocol 3: Cathepsin B-Mediated Cleavage of a Val-Cit-PABC Linker
This protocol assesses the enzymatic cleavage of a Val-Cit-PABC linker, a common cleavable linker in ADCs.
Materials:
-
ADC containing a Val-Cit-PABC linker
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)[18]
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with 0.1% TFA)[18]
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (final concentration 1-5 µM) with the assay buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Cleavage:
-
Add Cathepsin B to the reaction mixture to a final concentration of 1-10 µg/mL.
-
Incubate at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and quench the reaction by adding 3 volumes of cold quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by HPLC or LC-MS to quantify the released payload.[19]
-
Visualizing Workflows and Relationships
The following diagrams illustrate key conceptual workflows in linker evaluation.
Caption: A generalized workflow for bioconjugation.
Caption: Logical flow of an in vitro plasma stability assay.
Conclusion and Future Directions
The rational design of linkers is paramount to the development of next-generation targeted therapeutics.[20][21] While "this compound" is a relatively new entrant, its structural features suggest it holds significant promise as a rigid, hydrophilic linker building block. The presence of the morpholine and sulfonyl groups is anticipated to confer favorable solubility and pharmacokinetic properties to the resulting conjugates.
Our comparative analysis against established linkers like SMCC, Val-Cit-PABC, and PEG chains provides a strong theoretical foundation for its potential applications, particularly in the realm of PROTACs where linker rigidity and solubility are key design considerations.[][22] The experimental protocols provided herein offer a robust framework for the empirical validation of these inferred properties.
As a Senior Application Scientist, I encourage the research community to experimentally evaluate "this compound" in various bioconjugation contexts. Direct comparative studies focusing on conjugation efficiency, in vitro and in vivo stability, and the overall performance of the resulting conjugates will be invaluable in elucidating its full potential and carving out its niche in the ever-expanding toolbox of linker technologies.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1:273-312. [Link]
-
Firth, D.; Bell, L.; Squires, M.; Estdale, S.; McKee, C. A rapid approach for characterization of thiol-conjugated antibody-drug conjugates and calculation of drug-antibody ratio by liquid chromatography mass spectrometry. Analytical Biochemistry. 2015, 485, 34. [Link]
-
Creative Biolabs. ADC Plasma Stability Analysis Service. [Link]
-
Xu, L., et al. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates. Anal. Chem. 2018, 90, 11, 6894–6901. [Link]
-
Pearson Education. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. [Link]
-
Zhang, X., et al. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem. 2025, 20, e202500262. [Link]
-
Tihonovs, J., et al. Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. 2020, 2(4), FDD51. [Link]
-
Baah, S., et al. Antibody–Drug Conjugates—A Tutorial Review. Molecules. 2021, 26, 2943. [Link]
-
iQ Biosciences. ADC Plasma Stability Assay. [Link]
-
Cyrus, K., et al. Impact of linker length on the ability of PROTACs to induce protein degradation. Bioorganic & Medicinal Chemistry Letters. 2011, 21(21), 6432-6435. [Link]
-
Pearson Education. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. [Link]
-
PharmiWeb.com. Review of ADC Linker and Research Progress. 2024. [Link]
-
Abd-Rabbo, D., et al. Antibody–Drug Conjugates: A Comprehensive Review. Mol Cancer Res. 2021, 19 (12): 1958–1975. [Link]
-
ResearchGate. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. [Link]
-
Springer Nature Experiments. Assessing ADC Plasma Stability by LC-MS Methods. [Link]
-
Ataman Kimya. MORPHOLINE (CAS 110-91-8). [Link]
-
Bio-Synthesis. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]
-
Staben, L.R., et al. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chem. 2016, 27, 8, 1969–1976. [Link]
-
Ajinomoto Bio-Pharma Services. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. 2024. [Link]
-
Dennler, P., et al. Methods for site-specific drug conjugation to antibodies. Curr Opin Chem Biol. 2014, 21, 113-119. [Link]
-
Miller, M. L., et al. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. J Control Release. 2021, 329, 112-120. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. 2022. [Link]
-
Zhang, G., et al. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics. 2021, 13(2), 154. [Link]
-
Wikipedia. Morpholine. [Link]
-
Lee, J., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Front. Pharmacol. 2021, 12, 699808. [Link]
-
Sciencemadness Wiki. Morpholine. 2022. [Link]
-
Kumar, A., et al. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. J Biomol Struct Dyn. 2024, 1-21. [Link]
-
PubChem. Benzoic Acid. [Link]
-
ResearchGate. Substituent effects on the electronic structure and pKa of benzoic acid. [Link]
-
Spring, D. Cleavable linkers in antibody-drug conjugates. [Link]
- Google Patents. WO2019109188A1 - Acyl hydrazone linkers, methods and uses thereof.
-
Doronina, S. O., et al. Processes for Constructing Homogeneous Antibody Drug Conjugates. Bioconjugate Chem. 2006, 17, 1, 114–124. [Link]
-
Ohri, R., et al. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates. Nat Commun. 2022, 13, 5638. [Link]
-
Ajinomoto Bio-Pharma Services. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. J. Med. Chem. 2024. [Link]
-
Lipkowski, A. W., et al. Hydrazone Linker as a Useful Tool for Preparing Chimeric Peptide/Nonpeptide Bifunctional Compounds. ACS Med. Chem. Lett. 2016, 7, 12, 1168–1172. [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 13. proteochem.com [proteochem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 22. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of kinase inhibitors with and without the "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" scaffold
A Comparative Guide for Drug Development Professionals
In the landscape of kinase inhibitor design, specific structural motifs often emerge as keystones for achieving high potency and selectivity. The "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid" scaffold represents a fascinating convergence of chemical functionalities frequently exploited in medicinal chemistry. This guide moves beyond a direct comparison of inhibitors containing this exact, relatively rare scaffold. Instead, we will deconstruct this chemical architecture to analyze the distinct contributions of its core components—the sulfonamide , the morpholine ring , and the benzoic acid framework—to the efficacy of well-established kinase inhibitors.
By examining exemplar inhibitors where these moieties are pivotal, we will provide a framework for understanding their role in kinase binding, cellular activity, and overall drug-like properties. This analysis is grounded in quantitative experimental data and established biochemical and cellular assay methodologies.
The Architectural Components: A Functional Overview
The "this compound" scaffold can be broken down into three primary functional units, each with a distinct role in molecular recognition and physicochemical properties.
-
The Sulfonamide Group: This moiety is a versatile hydrogen bond donor and acceptor. Its geometry and electronic properties allow it to form critical interactions within the ATP-binding pocket of kinases, often contributing significantly to inhibitor potency and selectivity.
-
The Morpholine Ring: A common heterocycle in medicinal chemistry, the morpholine group is prized for its ability to improve aqueous solubility and metabolic stability. Crucially, its oxygen atom can act as a key hydrogen bond acceptor, frequently interacting with hinge region residues of the kinase.[1]
-
The Benzoic Acid Core: This aromatic carboxylic acid structure serves as a rigid scaffold to orient the other functional groups. The carboxyl group itself can form strong ionic or hydrogen-bond interactions with basic residues in the active site, such as lysine.[2]
The interplay of these components dictates the inhibitor's overall efficacy. The following sections will use specific, potent kinase inhibitors to illustrate these principles in action.
Exemplar 1: The Sulfonamide Moiety in Dabrafenib (BRAF Inhibitor)
Dabrafenib is a potent inhibitor of mutated BRAF kinase, a key driver in many melanomas.[3][4] Its structure, while lacking a morpholine or benzoic acid core, prominently features a benzenesulfonamide group that is critical for its activity.
Signaling Pathway Context: The MAPK Cascade
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation. Activating mutations in BRAF, such as V600E, lead to constitutive signaling and uncontrolled cell division. Dabrafenib acts by directly inhibiting this mutated kinase, thereby blocking downstream signaling.[5]
Quantitative Efficacy of Dabrafenib
The efficacy of Dabrafenib is demonstrated by its low nanomolar inhibitory concentration (IC50) against the target kinase in biochemical assays.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| Dabrafenib | BRAF V600E | 0.7 | [6] |
| Wild-Type BRAF | 5.0 | [7] | |
| c-RAF | ~3.2 | [8] |
Table 1: Biochemical potency of Dabrafenib against RAF kinase isoforms.
The data clearly shows Dabrafenib's high potency and selectivity for the mutated BRAF V600E over the wild-type and c-RAF isoforms, a desirable characteristic for a targeted therapy. This selectivity is partly achieved through the specific interactions of the sulfonamide moiety within the ATP binding pocket.
Exemplar 2: The Morpholine Ring in ZSTK474 (PI3K Inhibitor)
ZSTK474 is a pan-inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth, survival, and metabolism.[9] The structure of ZSTK474 features two morpholine rings attached to a triazine core, which are fundamental to its potent inhibitory activity.[10]
Signaling Pathway Context: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling axis frequently dysregulated in cancer. PI3K phosphorylates PIP2 to generate PIP3, a second messenger that activates AKT, leading to downstream signaling that promotes cell survival and proliferation. ZSTK474 inhibits PI3K, thereby preventing the activation of AKT.
Quantitative Efficacy of ZSTK474
ZSTK474 demonstrates potent, low nanomolar inhibition across all four Class I PI3K isoforms. Molecular docking studies have shown that one of the morpholine rings forms a key hydrogen bond with the hinge residue Val828 in the catalytic domain.[10] This interaction is crucial for the inhibitor's high affinity.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| ZSTK474 | PI3Kα | 16 | [5] |
| PI3Kβ | 44 | [5] | |
| PI3Kγ | 49 | [5] | |
| PI3Kδ | 4.6 | [5] |
Table 2: Biochemical potency of ZSTK474 against Class I PI3K isoforms.
Exemplar 3: The Benzoic Acid Scaffold in CK2 Inhibitors
While not as common as other scaffolds, the benzoic acid framework serves as a valuable anchor for designing potent kinase inhibitors. Research into derivatives of 4-(thiazol-5-yl)benzoic acid has yielded highly potent inhibitors of protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[3]
Structure-Activity Relationship Insights
In this series of inhibitors, the carboxylic acid group of the benzoic acid moiety is critical for activity, likely forming a salt bridge or hydrogen bonds with key residues in the CK2 active site. Structure-activity relationship (SAR) studies have shown that modifications to the benzoic acid ring, such as the introduction of methoxy groups, can further enhance potency and cellular activity.[3]
| Inhibitor | Target Kinase | IC50 (µM) | Antiproliferative CC50 (µM, A549 cells) | Reference(s) |
| Parent Compound | CK2α | 0.014 | >10 | [3] |
| 2-methoxy-benzyloxy analog | CK2α | 0.016 | 3.3 | [3] |
Table 3: Efficacy of 4-(thiazol-5-yl)benzoic acid derivatives against protein kinase CK2.
This data illustrates how the benzoic acid core provides a stable platform for optimization. While the parent compound is a potent enzyme inhibitor, it lacks cellular activity. The addition of a 2-methoxy-benzyloxy group significantly improves its antiproliferative effects, demonstrating how modifications to the core scaffold can enhance drug-like properties.[3]
Experimental Methodologies
The quantitative data presented in this guide is derived from robust and standardized experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing further experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay is a cornerstone for determining the direct inhibitory effect of a compound on a purified kinase. It quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified kinase enzyme (e.g., BRAF V600E, PI3Kα), the specific substrate (e.g., inactive MEK1, PIP2), and serial dilutions of the test inhibitor.[10]
-
Initiation: Start the reaction by adding a solution of ATP at a concentration near the enzyme's Km value. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP.[12]
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[12][13]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the inhibitor concentration to calculate the IC50 value.[14]
Cellular Viability Assay (MTT)
To assess the effect of a kinase inhibitor on cancer cells, a cell viability assay is performed. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells for Dabrafenib, PC-3 prostate cancer cells for ZSTK474) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor for a specified period (e.g., 72 hours).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]
-
Data Analysis: Measure the absorbance of the purple solution at approximately 570 nm. A decrease in absorbance indicates a reduction in cell viability. Plot absorbance against inhibitor concentration to determine the GI50 or IC50 value.
Cellular Target Engagement Assay (Western Blot)
To confirm that an inhibitor is acting on its intended target within the cell, Western blotting can be used to measure the phosphorylation status of downstream proteins.
Step-by-Step Protocol:
-
Treatment and Lysis: Treat cultured cancer cells with the inhibitor for a short period (e.g., 1-24 hours). Harvest the cells and lyse them to release cellular proteins.[7]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-ERK for the MAPK pathway, anti-phospho-AKT for the PI3K pathway).[6][17]
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light. Capture the signal on film or with a digital imager. A reduced signal in inhibitor-treated samples indicates successful target inhibition.[7]
-
Re-probing: The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal protein loading.[7]
Conclusion and Future Directions
While the "this compound" structure is not a widely represented scaffold in approved kinase inhibitors, its constituent parts—the sulfonamide, morpholine, and benzoic acid moieties—are undeniably crucial building blocks in modern drug design.
-
The sulfonamide group, exemplified by Dabrafenib , offers critical hydrogen bonding interactions that can drive potency and selectivity.
-
The morpholine ring, as seen in ZSTK474 , provides a powerful combination of improved physicochemical properties and a key hydrogen bond accepting oxygen for high-affinity binding.
-
The benzoic acid core provides a stable and tunable platform for orienting these functional groups and making additional key contacts, as demonstrated by novel CK2 inhibitors.
The hypothetical combination of these three moieties into a single scaffold suggests a strategy for creating highly potent and selective inhibitors. The methoxy group would further modulate the electronic properties of the benzoic acid ring, while the sulfonyl linker provides a specific geometry for the morpholine to probe the kinase active site. For researchers in drug development, the lesson is clear: understanding the functional contribution of these individual, well-validated chemical motifs provides a rational basis for designing the next generation of targeted kinase inhibitors. Future efforts will likely continue to combine these and other privileged scaffolds to tackle challenges of kinase inhibitor resistance and to develop agents with superior efficacy and safety profiles.
References
- Yaguchi, S., Fukui, Y., Koshimizu, I., et al. (2006). ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. Journal of the National Cancer Institute, 98(8), 545-556.
- Sperandio, O. (2026).
- Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
- Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes.
- Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 1120, 129–137.
- Hirano, T., et al. (2017). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Chemical and Pharmaceutical Bulletin, 65(8), 743-751.
- Assay Guidance Manual. (2013). Cell Viability Assays.
-
Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Retrieved from [Link]
-
Unknown. (n.d.). Basic Western Blot Protocol AKT. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
- Jensen, P., et al. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 2, 407-414.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Ntie-Kang, F. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini reviews in medicinal chemistry, 15(8), 645-658.
-
ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold [jstage.jst.go.jp]
- 9. PI3K (p110δ/p85α) Protocol [promega.sg]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Lipid Kinase Assay Protocol [worldwide.promega.com]
- 13. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.jp]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: An In Vitro-In Vivo Correlation Guide for 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic Acid Containing Compounds
For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro properties and in vivo performance is a cornerstone of efficient and successful drug development. This guide provides an in-depth technical comparison of in vitro and in vivo data for compounds containing the 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid scaffold, a moiety of growing interest in medicinal chemistry. By understanding the principles of In Vitro-In Vivo Correlation (IVIVC), development teams can de-risk candidates, optimize formulations, and potentially reduce the need for extensive in vivo studies.[1][2][3][4]
The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties and pharmacokinetic profiles.[5][6] Similarly, the sulfonamide group is a key pharmacophore in a multitude of therapeutic agents.[7] The combination of these features within a benzoic acid framework presents a unique set of characteristics that govern a compound's absorption, distribution, metabolism, and excretion (ADME). This guide will dissect these properties, offering both theoretical grounding and practical experimental insights.
The Foundational Pillars of IVIVC
An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[3] For orally administered drugs, this typically involves correlating the in vitro dissolution rate with the in vivo plasma drug concentration or the amount of drug absorbed.[1][2] A well-established IVIVC can serve as a surrogate for bioequivalence studies, facilitate the setting of dissolution specifications, and support post-approval changes, thereby streamlining the drug development process.[1][4]
The Food and Drug Administration (FDA) categorizes IVIVCs into three main levels:
-
Level A Correlation: The highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. This is the most sought-after correlation as it allows for the prediction of the entire in vivo plasma profile from in vitro data.
-
Level B Correlation: A correlation between the mean in vitro dissolution time and the mean in vivo residence time or mean in vivo dissolution time.
-
Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax).
This guide will focus on the principles and data required to build towards a robust, Level A-like understanding of compound behavior.
Visualizing the IVIVC Workflow
The journey from in vitro characterization to in vivo prediction follows a logical and iterative process. The following diagram illustrates a typical workflow for establishing an IVIVC for a novel chemical entity.
Caption: A streamlined workflow for establishing an In Vitro-In Vivo Correlation.
Case Study: In Vitro and In Vivo Characterization of Structurally Related Sulfonamidebenzamides
While specific IVIVC data for this compound is not publicly available, we can draw valuable insights from a published study on a series of structurally related 2-sulfonamidebenzamides.[8] This case study will serve as a practical example of how in vitro ADME data can inform and correlate with in vivo pharmacokinetic outcomes.
In Vitro Metabolic Stability
Objective: To assess the intrinsic clearance of the compounds in liver microsomes, a key indicator of metabolic stability.
Methodology:
-
Preparation of Microsomes: Liver microsomes from rats and humans are prepared and protein concentrations are determined.
-
Incubation: The test compounds (at a final concentration of 1 µM) are incubated with liver microsomes (0.5 mg/mL) and an NADPH-regenerating system at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Analysis: The reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Representative Data:
The following table summarizes the in vitro metabolic stability data for two representative compounds from the aforementioned study.[8]
| Compound | In Vitro t½ (min) in Human Liver Microsomes | In Vitro CLint (µL/min/mg protein) in Human Liver Microsomes |
| Compound 6c | 15 | 92.4 |
| Compound 8e | >60 | < 23.1 |
Interpretation:
Compound 8e demonstrates significantly higher metabolic stability in human liver microsomes compared to Compound 6c , as indicated by its longer half-life and lower intrinsic clearance. This in vitro data suggests that Compound 8e is likely to have a lower in vivo clearance and a longer duration of action.
In Vivo Pharmacokinetics in Rats
Objective: To determine the pharmacokinetic profiles of the compounds after intravenous administration in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing: Compounds are administered as an intravenous (IV) bolus dose (e.g., 1 mg/kg).
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Plasma Analysis: Plasma is separated, and the concentration of the parent drug is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vdss), and half-life (t½).
Representative Data:
The table below presents the in vivo pharmacokinetic parameters for the same two compounds in rats.[8]
| Compound | In Vivo CL (mL/min/kg) in Rats | In Vivo Vdss (L/kg) in Rats | In Vivo t½ (h) in Rats |
| Compound 6c | 36.7 | 0.52 | 0.48 |
| Compound 8e | 14.1 | 1.2 | 0.42 |
Correlation and Discussion:
The in vivo data from the rat pharmacokinetic study correlates well with the in vitro metabolic stability findings. Compound 8e , which was more stable in vitro, exhibits a significantly lower in vivo clearance (14.1 mL/min/kg) compared to Compound 6c (36.7 mL/min/kg).[8] This demonstrates the predictive power of in vitro microsomal stability assays for in vivo clearance.
It is important to note that while the half-lives are similar, the volume of distribution for Compound 8e is larger. This suggests that while metabolism is a key driver of clearance for these compounds, tissue distribution also plays a significant role in their overall pharmacokinetic profile.
Establishing a Predictive IVIVC: A Step-by-Step Protocol
For a robust Level A IVIVC, a more comprehensive set of experiments is required. The following outlines a detailed protocol for establishing such a correlation.
Part 1: In Vitro Dissolution and Permeability
1.1. Aqueous Solubility Determination:
-
Method: Shake-flask method.
-
Procedure: An excess amount of the compound is added to buffers of different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract. The suspensions are shaken at 37°C until equilibrium is reached. The supernatant is then filtered and analyzed by a validated analytical method (e.g., HPLC-UV).
1.2. Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.[9][10]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is monitored over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction. To assess active efflux, the experiment is also performed in the B-to-A direction.[9][10]
Part 2: In Vivo Pharmacokinetic Study
2.1. Study Design:
-
Animal Model: Typically rats or dogs are used for initial pharmacokinetic screening.
-
Formulations: To establish a correlation, it is ideal to test at least three formulations with different release rates (fast, medium, and slow).
-
Dosing and Sampling: As described in the case study, with both intravenous and oral administration to determine absolute bioavailability.
Part 3: Data Analysis and Model Building
3.1. Deconvolution:
-
The in vivo absorption profile is derived from the plasma concentration-time data using deconvolution methods such as the Wagner-Nelson or Loo-Riegelman methods. This essentially back-calculates the rate at which the drug is absorbed into the systemic circulation.
3.2. Correlation:
-
The in vitro dissolution data (percent dissolved over time) is plotted against the in vivo absorption data (percent absorbed over time).
-
A mathematical model (often a linear regression) is fitted to the data to establish the correlation.
3.3. Validation:
-
The predictive performance of the model is evaluated using internal and external validation methods. This involves using the model to predict the in vivo profile of a formulation not used in the model development and comparing the predicted profile to the observed profile.
Visualizing the Correlation
A successful Level A IVIVC will demonstrate a strong linear relationship between the in vitro and in vivo data.
Caption: An idealized plot of a strong Level A In Vitro-In Vivo Correlation.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the discovery of new therapeutic agents. Establishing a robust IVIVC for compounds containing this scaffold is crucial for accelerating their development and ensuring their clinical success. The principles and methodologies outlined in this guide provide a framework for researchers to systematically evaluate the in vitro and in vivo properties of these compounds and to build predictive models that can guide formulation development and regulatory submissions.
Future work should focus on generating specific in vitro and in vivo data for a series of this compound analogs with varying physicochemical properties. This will allow for the development of a quantitative structure-pharmacokinetic relationship (QSPR) model, further enhancing our ability to predict the in vivo performance of novel compounds based on their chemical structure and in vitro data. By embracing a data-driven, correlative approach, we can more effectively bridge the gap between the laboratory bench and the patient's bedside.
References
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. [Link]
-
Metabolic stability of selected compounds in human liver microsomes... ResearchGate. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
-
Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. ResearchGate. [Link]
-
In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies. [Link]
-
CACO-2 cell lines in drug discovery- An updated perspective. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]
-
In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. Dissolution Technologies. [Link]
-
Caco-2 cell permeability assays to measure drug absorption. PubMed. [Link]
-
The in vitro hepatic microsomal metabolism of benzoic acid benzylidenehydrazide. PubMed. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic Acid Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective molecular agents is paramount. The efficacy and safety of a therapeutic candidate are intrinsically linked to its on-target potency and its off-target interaction profile. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical scaffold, "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid," and its derivatives. While this specific molecule is presented as a hypothetical lead compound, the principles and methodologies detailed herein are broadly applicable to the characterization of novel small molecule kinase inhibitors.
The presence of a sulfonamide moiety, a well-established pharmacophore in a multitude of approved and investigational drugs, immediately directs our attention towards the protein kinase family as a probable target class.[1][2][3][4] Furthermore, the morpholine group is a common feature in kinase inhibitors, often contributing to favorable physicochemical properties and specific interactions within the ATP-binding pocket.[5][6][7] This guide will, therefore, focus on a systematic approach to kinase selectivity profiling, providing researchers with the rationale and practical steps to understand and optimize the cross-reactivity of their compounds.
The Imperative of Selectivity Profiling
Protein kinases are a large and diverse family of enzymes that play critical roles in virtually all cellular processes.[8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of therapeutic intervention.[9][10] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[8][10] Off-target kinase inhibition can lead to unforeseen toxicities or even polypharmacology, which may be beneficial or detrimental depending on the context.[9] A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a crucial step in building a comprehensive picture of its biological activity.
Designing a Cross-Reactivity Study: A Tiered Approach
A successful cross-reactivity study for a novel kinase inhibitor should be strategic and resource-conscious. A tiered approach, starting with a broad initial screen followed by more focused investigations, is often the most effective strategy.
Tier 1: Broad Kinome Screening
The initial step is to assess the inhibitory activity of the lead compound and its key derivatives against a broad, representative panel of protein kinases. This provides a bird's-eye view of the compound's selectivity and identifies potential off-target liabilities early in the discovery process.
Experimental Protocol: Radiometric Kinase Assay
A radiometric assay is considered the gold standard for in vitro kinase activity measurement due to its sensitivity and low interference from compound autofluorescence.[9]
Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein or a specific substrate for the kinase), and [γ-³³P]ATP in a kinase buffer.
-
Initiation of Reaction: Add the test compound or vehicle (DMSO) to the reaction mixture and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control.
Table 1: Hypothetical Kinase Selectivity Profile of "this compound" at 10 µM
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| Primary Target (Hypothetical) | Tyrosine Kinase | 95% |
| VEGFR2 | Tyrosine Kinase | 85% |
| PDGFRβ | Tyrosine Kinase | 78% |
| c-Kit | Tyrosine Kinase | 65% |
| PI3Kα | Lipid Kinase | 55% |
| mTOR | PI3K-related Kinase | 48% |
| FAK | Tyrosine Kinase | 42% |
| CDK2 | Serine/Threonine Kinase | 15% |
| PKA | Serine/Threonine Kinase | 8% |
| ... (and so on for a broad panel) |
Rationale for Kinase Selection:
The initial panel should cover a diverse range of kinase families to provide a comprehensive overview of selectivity. Based on the sulfonamide and morpholine motifs, a focus on tyrosine kinases and the PI3K family is warranted.[2][4][11]
-
VEGFR2, PDGFRβ, c-Kit: These receptor tyrosine kinases are frequently targeted by sulfonamide-containing inhibitors and are crucial in angiogenesis and cancer progression.[2][4]
-
PI3Kα, mTOR: The morpholine ring is a key feature of many PI3K/mTOR inhibitors.[5][6][7]
-
FAK: Focal Adhesion Kinase is another non-receptor tyrosine kinase where sulfonamide-based inhibitors have shown activity.[3]
-
CDK2, PKA: Including representatives from the serine/threonine kinase family provides a broader assessment of selectivity across different branches of the kinome.[1]
Tier 2: Dose-Response Analysis and IC50 Determination
For any kinases showing significant inhibition (e.g., >50%) in the primary screen, a dose-response analysis should be performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against both the intended target and off-targets.
Experimental Protocol: Dose-Response Curve Generation
The experimental setup is similar to the radiometric assay described above, with the key difference being the use of a serial dilution of the test compound.
Step-by-Step Methodology:
-
Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Perform the kinase assay as described in Tier 1 for each concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Table 2: Hypothetical IC50 Values for Selected Derivatives
| Compound | Primary Target IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) | PI3Kα IC50 (nM) |
| Lead Compound | 15 | 50 | 120 | 350 | 800 |
| Derivative A (R1 = -CH3) | 12 | 45 | 110 | 320 | 750 |
| Derivative B (R2 = -Cl) | 25 | 150 | 400 | >1000 | >1000 |
| Derivative C (R1 = -H, R2 = -F) | 8 | 35 | 90 | 280 | 650 |
Interpretation of Results:
The selectivity of a compound can be expressed as a ratio of its IC50 value against an off-target kinase to its IC50 value against the primary target. A higher ratio indicates greater selectivity. In the hypothetical data above, Derivative B shows improved selectivity against c-Kit and PI3Kα compared to the lead compound.
Visualizing the Rationale: Experimental and Logical Workflows
To better illustrate the decision-making process and the flow of experiments, the following diagrams are provided.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Caption: Logical relationship between the chemical scaffold and potential kinase targets.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. For novel chemical entities such as "this compound" and its derivatives, a well-designed kinase selectivity profiling campaign is essential to elucidate their full biological activity. The tiered approach outlined in this guide, combining broad screening with quantitative potency determination, provides a robust framework for identifying on-target and off-target interactions.
The insights gained from these studies are invaluable for guiding lead optimization efforts. By understanding the structure-activity relationships that govern selectivity, medicinal chemists can rationally design next-generation compounds with improved potency and a more desirable safety profile. Ultimately, a thorough characterization of cross-reactivity is not just about mitigating risk; it is about building a deep understanding of a compound's mechanism of action, which is the foundation of a successful therapeutic program.
References
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
-
Grant, S. K. (2010). Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. ([Link])
-
Wilson, C. J., & Berchtold, C. M. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. ([Link])
-
Chen, H., & Zhang, Y. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. ([Link])
-
Vippagunta, S. R., et al. (2007). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. ([Link])
-
Hayakawa, M., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. ([Link])
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. ([Link])
-
Zhang, X., et al. (2022). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. ([Link])
-
Shu, X., et al. (2017). Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. PubMed. ([Link])
-
Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. ([Link])
-
Kirsch, G., et al. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. ([Link])
-
Costantino, L., & Barlocco, D. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. ([Link])
Sources
- 1. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pnas.org [pnas.org]
- 11. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for "2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid"
Introduction
2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its specific substitution pattern that imparts desirable pharmacological properties. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and professionals in drug development. This guide provides an in-depth, head-to-head comparison of different synthetic routes to this valuable compound, supported by experimental data and procedural insights to inform your selection of the most suitable pathway for your research or manufacturing needs.
Core Synthetic Strategies
The synthesis of this compound can be broadly approached from three distinct strategic pathways, primarily differing in their choice of starting materials and the sequence of key chemical transformations. We will explore each of these routes, detailing their respective advantages and drawbacks.
-
Route 1: Electrophilic Aromatic Substitution on an Anisole Derivative
-
Route 2: Functional Group Interconversion from a Pre-functionalized Benzene Ring
-
Route 3: Palladium-Catalyzed Cross-Coupling Approach
Route 1: Electrophilic Aromatic Substitution on an Anisole Derivative
This classical and widely adopted approach leverages the activating and ortho-, para-directing effects of the methoxy group on the aromatic ring. The synthesis typically commences with a readily available anisole derivative, such as methyl salicylate or 2-methoxybenzoic acid.
Scientific Rationale
The electron-donating nature of the methoxy group activates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it. The para-position is sterically more accessible, making it the preferred site for the introduction of the sulfonyl group.
Experimental Workflow
A representative workflow for this route is depicted below:
Caption: General workflow for the synthesis via electrophilic aromatic substitution.
Detailed Experimental Protocol
Step 1: Methylation of Methyl Salicylate
-
To a solution of methyl salicylate (1.0 eq) in a suitable solvent such as toluene, add sodium hydroxide to form the sodium salt.
-
Reflux the mixture to remove water azeotropically.
-
Cool the reaction mixture and add dimethyl sulfate (1.0-1.2 eq) dropwise, maintaining the temperature.
-
Continue to reflux for several hours until the reaction is complete as monitored by TLC.
-
After cooling, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 2-methoxybenzoate.[1]
Step 2: Chlorosulfonation
-
Cool methyl 2-methoxybenzoate (1.0 eq) to 0-5 °C in a flask equipped with a dropping funnel and a gas outlet to a scrubber.
-
Add chlorosulfonic acid (3.0-5.0 eq) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 45-50 °C for 2-3 hours.[1]
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product, methyl 2-methoxy-5-(chlorosulfonyl)benzoate, with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and use immediately in the next step.
Step 3: Sulfonamide Formation
-
Dissolve the crude methyl 2-methoxy-5-(chlorosulfonyl)benzoate in a solvent such as dichloromethane.
-
Cool the solution to 0-5 °C and add a solution of morpholine (2.2 eq) and a base like triethylamine (1.1 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to yield methyl 2-methoxy-5-(morpholinosulfonyl)benzoate.
Step 4: Hydrolysis
-
Dissolve the methyl ester from the previous step in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 5% NaOH).
-
Stir the mixture at a temperature not exceeding 40 °C for several hours until the hydrolysis is complete.[2]
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of 1-2 to precipitate the product.[2]
-
Filter the solid, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization from methanol.[2]
Performance Metrics
| Parameter | Route 1 |
| Starting Material | Methyl Salicylate |
| Overall Yield | ~60-70% |
| Purity | >98% after recrystallization |
| Key Reagents | Dimethyl sulfate, Chlorosulfonic acid, Morpholine |
| Advantages | Readily available starting materials, well-established chemistry. |
| Disadvantages | Use of hazardous reagents (dimethyl sulfate, chlorosulfonic acid), generation of acidic waste.[1] |
Route 2: Synthesis from 4-Methoxybenzenesulfonamide Precursors
This route begins with a commercially available sulfonamide and builds the benzoic acid functionality onto the ring through a series of transformations. This approach can be advantageous if the corresponding morpholine-substituted benzenesulfonamide is readily accessible.
Scientific Rationale
This strategy relies on the introduction of a carbon functionality, which is then converted to a carboxylic acid. A common method involves bromination ortho to the methoxy group, followed by a cyanation reaction and subsequent hydrolysis of the nitrile.
Experimental Workflow
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Chemical Entity.
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 168890-59-3), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined here are grounded in established safety principles and regulatory frameworks, reflecting a commitment to best practices in laboratory operations.
Hazard Assessment and Characterization: Understanding the Compound
Known Hazard Profile:
Based on available supplier information, this compound is classified with the following hazards:
This classification is consistent with SDS documentation for analogous compounds like 2-Methoxy-5-(methylsulphonyl)benzoic acid and other benzoic acid derivatives, which are also identified as skin, eye, and respiratory irritants.[2][3][4][5] Therefore, it is imperative to handle this compound as a hazardous substance.
Personal Protective Equipment (PPE):
Due to the identified hazards, the following PPE is mandatory when handling this compound for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[2][3][4] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust, preventing respiratory tract irritation.[2][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. This process involves segregation, containment, labeling, and transfer to a licensed disposal facility.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.[6]
-
Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents or bases.[7][8]
-
Collect waste this compound in a dedicated container labeled for "Non-halogenated Organic Solids."
-
Keep solid and liquid waste separate.
Step 2: Containerization
-
Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Ensure the container has a secure, tightly fitting lid to prevent spills and the release of dust.[2][3]
-
The container must be in good condition, free from cracks or residues on the exterior.
Step 3: Labeling
Accurate labeling is a critical regulatory requirement. The label must be clear, legible, and permanently affixed to the container.
-
The label must include the words "Hazardous Waste."
-
Clearly identify the contents: "this compound" and its CAS number "168890-59-3."
-
Indicate the primary hazards using GHS pictograms or written warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Note the accumulation start date (the date the first particle of waste was added to the container).
-
Include the name and contact information of the generating laboratory or researcher.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the SAA is away from heat sources and general traffic areas.
Step 5: Arranging for Disposal
-
Once the container is full, or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[9] Improper disposal can lead to environmental contamination and regulatory violations.[10]
-
Your EH&S department will coordinate with a licensed hazardous waste disposal company to transport the material for final treatment, which is typically high-temperature incineration.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of the target compound.
By adhering to this structured disposal protocol, researchers can ensure that the final step in the lifecycle of this compound is managed with the same scientific rigor and commitment to safety as its synthesis and application. This not only fulfills our professional responsibility but also builds a deep, enduring trust in our laboratory's operational integrity.
References
- Apollo Scientific. (2023, July 4). Safety Data Sheet: 2-Methoxy-5-(methylsulphonyl)benzoic acid.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 2-Methoxybenzoic acid.
- TCI Chemicals. (2025, May 7). Safety Data Sheet: 5-Chloro-2-methoxybenzoic Acid.
- Loba Chemie. (2017, November 20). MSDS: 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID.
- Redox. (2022, November 14). Safety Data Sheet: Benzoic acid.
- Unknown. Waste handling in the organic chemistry lab. (n.d.).
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer. Available from: [Link]
- ECHEMI. (n.d.). MORPHOLINE-4-SULFONYL CHLORIDE SDS, 1828-66-6 Safety Data Sheets.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Al-Zaqri, N., et al. (2025, August 7).
- ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - MORPHOLINE-4-SULFONYL CHLORIDE.
- University of Washington. (n.d.). Organic Acid Standard Operating Procedure.
- Shenyang East Chemical Science-Tech Co., Ltd. (2024, October 5). Toxicity of morpholine.
- Al-Aqbi, Z. T., & Shubber, W. K. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC.
- University of Essex. (n.d.). Laboratory Waste Disposal Handbook.
- Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid.
-
National Center for Biotechnology Information. (n.d.). Morpholine-4-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (2012, May 1). Safety Data Sheet: Benzoic acid.
- BLD Pharm. (n.d.). 168890-59-3|2-Methoxy-5-(morpholinosulfonyl)benzoic acid.
- Santa Cruz Biotechnology. (n.d.). Benzoic acid Safety Data Sheet.
Sources
- 1. 168890-59-3|2-Methoxy-5-(morpholinosulfonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. redox.com [redox.com]
- 8. fishersci.com [fishersci.com]
- 9. coral.washington.edu [coral.washington.edu]
- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid
This guide provides essential safety and handling protocols for 2-Methoxy-5-(morpholine-4-sulfonyl)-benzoic acid (CAS No. 168890-59-3).[1][2][3] As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe laboratory environment. This document is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE), emergency procedures, and disposal methods, grounded in a risk-assessment-based approach.
Hazard Analysis: Understanding the Compound
Inferred Hazard Profile:
| Hazard Category | Potential Effects based on Structural Analogs | Source Analogs |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | 2-Methoxy-5-(methylsulphonyl)benzoic acid, 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6][7] The morpholine moiety also suggests a risk of more severe burns.[8] | Benzoic acid, various methoxybenzoic acid derivatives, Morpholine |
| Serious Eye Damage/Irritation | Causes serious eye irritation and potentially serious eye damage.[4][5][6][7] The morpholine component is known to cause severe eye damage.[8] | Benzoic acid, various methoxybenzoic acid derivatives, Morpholine |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[4][5] | 2-Methoxy-5-(methylsulphonyl)benzoic acid, 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid |
| Specific Target Organ Toxicity | Prolonged or repeated inhalation may cause damage to organs, particularly the lungs.[6] | Benzoic acid |
This analysis underscores the necessity of a multi-faceted PPE strategy to mitigate risks of exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE should not be a static checklist but a dynamic process based on the specific procedure being performed. The following recommendations are based on a standard risk assessment for handling this compound in a laboratory setting.
Primary Engineering Controls: Your First Line of Defense
Before considering PPE, always prioritize engineering controls. Handling this compound, which is likely a powder, should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[6]
Personal Protective Equipment: The Essential Barrier
The following table outlines the recommended PPE for handling this compound. The rationale behind each selection is critical to understanding and ensuring compliance.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves (powder-free).[9] | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended when handling larger quantities or during procedures with a higher risk of splashing. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[10] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][7][10] | Protects against dust particles and potential splashes. Standard safety glasses are insufficient as they do not provide a complete seal around the eyes.[10] A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Polyethylene-coated polypropylene gown or a lab coat made of non-absorbent material.[9] | A disposable gown is preferred to prevent the contamination of personal clothing.[9] Ensure the gown has long sleeves and fits snugly at the wrists. |
| Respiratory Protection | An N95-rated respirator or higher.[10] | Required when handling the powder outside of a primary engineering control or in situations where dust generation is unavoidable. A surgical mask provides inadequate protection against fine chemical dust.[10] |
Operational and Disposal Plans
A comprehensive safety plan extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the work area, specifically the chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer: Carefully weigh the desired amount of the solid compound in the fume hood. Use a spatula for transfers and avoid generating dust.[4]
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After completing the task, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Dispose of single-use PPE immediately.
-
Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]
Emergency Procedures: A Calm and Prepared Response
In the event of accidental exposure, immediate and correct action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with running water and soap if available.[4] Remove all contaminated clothing.[6] Seek medical attention if irritation develops or persists.[4] |
| Inhalation | Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and provide a glass of water to drink.[4] Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid residues, contaminated gloves, and other disposable materials in a clearly labeled, sealed plastic bag or container.[4]
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not pour any waste down the drain.
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the principles of scientific integrity and responsible research.
References
- Apollo Scientific. (2023, July 4). 2-Methoxy-5-(methylsulphonyl)
- Sigma-Aldrich. (2024, September 6).
- Redox. (2022, October 1).
- MsdsDigital.com.
- Loba Chemie. (2017, November 20). 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS.
- Fisher Scientific.
- Inchem.org. (1995). Morpholine (HSG 92, 1995).
- Wikipedia. Morpholine.
- American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- ChemicalBook. This compound.
- TCI Chemicals. (2025, May 7).
- Fisher Scientific.
- Sayyed, M.
- US EPA. (2025, September 12). Personal Protective Equipment.
- CHEMM. Personal Protective Equipment (PPE).
- Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Google Patents.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- Scribd.
- Chemistry Notes. (2022, February 19).
- Gyan Sanchay.
- CP Lab Safety. This compound, min 95%, 1 gram.
- Matrix Scientific. 2-Methoxy-5-morpholin-4-yl-benzoic acid.
- Sinfoo Biotech. This compound.
Sources
- 1. This compound | 168890-59-3 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound,(CAS# 168890-59-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. lobachemie.com [lobachemie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. redox.com [redox.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




